Product packaging for 8-Aminoguanosine(Cat. No.:CAS No. 3868-32-4)

8-Aminoguanosine

货号: B1139982
CAS 编号: 3868-32-4
分子量: 298.26 g/mol
InChI 键: FNXPTCITVCRFRK-UMMCILCDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

8-Aminoguanosine is an endogenous 8-aminopurine that serves as a prodrug for the active metabolite 8-aminoguanine . It is a potent inhibitor of purine nucleoside phosphorylase (PNPase), an enzyme central to purine metabolism . This inhibition leads to a rebalancing of the purine metabolome, increasing levels of anti-inflammatory purines like inosine while decreasing pro-inflammatory purines like hypoxanthine . In preclinical research, this compound has been shown to induce significant diuresis (increased urine volume), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion), while paradoxically reducing potassium excretion (antikaliuresis) . These "amiloride-like" renal effects make it a compound of interest for studying hypertension and fluid balance disorders. Chronic administration of this compound has been demonstrated to suppress deoxycorticosterone/salt-induced hypertension in animal models . Furthermore, studies on the metabolic syndrome indicate that its active metabolite, 8-aminoguanine, can lower mean arterial blood pressure, reduce HbA1c, attenuate organ damage, and decrease circulating pro-inflammatory cytokines such as IL-1β . The compound is endogenously produced in vivo via the metabolism of 8-nitroguanosine, a process enhanced under conditions of oxidative stress . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N6O5 B1139982 8-Aminoguanosine CAS No. 3868-32-4

属性

IUPAC Name

2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPTCITVCRFRK-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to pale-yellow powder

CAS No.

3868-32-4, 180288-69-1
Record name 8-Aminoguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AMINOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHO2CA1BRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trastuzumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

8-Aminoguanosine: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Aminoguanosine has emerged as a significant subject of research due to its potent biological activities, primarily manifested through its active metabolite, 8-aminoguanine. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols for key biological assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams. The primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase), leading to a cascade of downstream effects with therapeutic potential in cardiovascular and renal diseases.

Discovery and History

Initial investigations into purine analogs led to the exploration of 8-substituted guanosine derivatives. While the precise first synthesis of this compound is not readily detailed in publicly available literature, early studies in the 1980s identified it as a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1]. Subsequent research has focused on its biological effects, revealing that this compound itself is a prodrug, rapidly converted in vivo to its active form, 8-aminoguanine[2]. This discovery shifted the focus of mechanistic studies towards 8-aminoguanine. Endogenously, 8-aminoguanine can be formed from the breakdown of biomolecules containing 8-nitroguanine, a product of nitrosative stress[3][4].

Mechanism of Action

The primary pharmacological action of 8-aminoguanine, the active metabolite of this compound, is the competitive inhibition of purine nucleoside phosphorylase (PNPase)[5]. PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine to hypoxanthine and guanosine to guanine.

Inhibition of PNPase by 8-aminoguanine leads to:

  • Accumulation of Inosine: The blockage of PNPase results in a significant increase in the concentration of its substrate, inosine, in the renal interstitium.

  • Activation of Adenosine A2B Receptors: The elevated levels of inosine subsequently activate adenosine A2B receptors.

  • Downstream Signaling: Activation of the A2B receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Physiological Effects: This signaling cascade culminates in increased renal medullary blood flow, which in turn promotes diuresis, natriuresis, and glucosuria.

Interestingly, the potassium-sparing (antikaliuretic) effect of 8-aminoguanine appears to be independent of PNPase inhibition and may involve the inhibition of Rac1.

Signaling Pathway Diagram

8_Aminoguanosine_Mechanism_of_Action This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibition Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Conversion of Inosine Inosine Inosine Adenosine A2B Receptor Adenosine A2B Receptor Inosine->Adenosine A2B Receptor Activation Adenylyl Cyclase Adenylyl Cyclase Adenosine A2B Receptor->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP Production Renal Medullary Blood Flow Renal Medullary Blood Flow cAMP->Renal Medullary Blood Flow Increase Diuresis, Natriuresis, Glucosuria Diuresis, Natriuresis, Glucosuria Renal Medullary Blood Flow->Diuresis, Natriuresis, Glucosuria

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound and its active metabolite, 8-aminoguanine, on various physiological parameters as observed in rat models.

Table 1: Effects of Intravenous 8-Aminoguanine (33.5 µmol/kg) on Renal Excretion in Anesthetized Rats

ParameterBaseline (Period 1)Post-treatment (Period 2)Post-treatment (Period 3)
Urine Volume (µL/min) 5.8 ± 1.324.1 ± 5.224.4 ± 5.0
Sodium Excretion (µmol/min) 0.4 ± 0.13.9 ± 0.84.1 ± 0.8
Glucose Excretion (µ g/min ) 2.5 ± 0.629.8 ± 6.430.5 ± 6.5
Potassium Excretion (µmol/min) 0.8 ± 0.10.3 ± 0.10.2 ± 0.1
*Values are mean ± SEM. *P < 0.05 compared to baseline. Data is compiled from studies with similar experimental designs.

Table 2: Effect of 8-Aminoguanine on Renal Interstitial Purine Levels in Rats

PurineFold Change from Baseline (Cortical)Fold Change from Baseline (Medullary)
Inosine ~7-fold increase~10-fold increase
Guanosine ~2-fold increase~3-fold increase
Hypoxanthine DecreaseDecrease
Guanine DecreaseDecrease

Experimental Protocols

Chemical Synthesis of this compound
In Vivo Evaluation of Renal Effects in Rats

This protocol outlines the general procedure used to assess the diuretic, natriuretic, glucosuric, and antikaliuretic effects of 8-aminoguanine in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic (e.g., Inactin)

  • Polyethylene tubing for catheterization

  • Infusion pump

  • Blood pressure transducer and recording system

  • Flow probes for measuring renal blood flow

  • 8-aminoguanine solution

  • Saline (0.9% NaCl)

  • Analytical equipment for measuring urine volume, electrolytes (flame photometer), and glucose (colorimetric assay kit).

Procedure:

  • Anesthetize the rat and place it on a thermostatically controlled warming table to maintain body temperature.

  • Catheterize the trachea to ensure a clear airway.

  • Catheterize a femoral artery for continuous monitoring of arterial blood pressure.

  • Catheterize a femoral vein for the infusion of saline and test compounds.

  • Catheterize the bladder for the collection of urine.

  • Place a flow probe around the renal artery to measure renal blood flow.

  • Allow the animal to stabilize for a period (e.g., 60 minutes) while infusing saline at a constant rate.

  • Collect a baseline urine sample over a defined period (e.g., 30 minutes; Period 1).

  • Administer a bolus intravenous injection of 8-aminoguanine (e.g., 33.5 µmol/kg).

  • Collect subsequent urine samples over defined periods (e.g., 40-70 minutes for Period 2, and 85-115 minutes for Period 3).

  • Measure urine volume, and analyze urine for sodium, potassium, and glucose concentrations.

  • Continuously record mean arterial blood pressure and renal blood flow throughout the experiment.

Renal_Effects_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Instrumentation Instrumentation Catheterization->Instrumentation Stabilization Stabilization Instrumentation->Stabilization Hemodynamic_Analysis Hemodynamic_Analysis Instrumentation->Hemodynamic_Analysis Baseline_Collection Baseline_Collection Stabilization->Baseline_Collection Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration Post_Treatment_Collection Post_Treatment_Collection Drug_Administration->Post_Treatment_Collection Urine_Analysis Urine_Analysis Post_Treatment_Collection->Urine_Analysis Data_Comparison Data_Comparison Urine_Analysis->Data_Comparison Hemodynamic_Analysis->Data_Comparison

Workflow for evaluating renal effects.
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds like 8-aminoguanine against PNPase.

Materials:

  • Recombinant human PNPase

  • Inosine (substrate)

  • 8-aminoguanine (inhibitor)

  • Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Incubator or water bath.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, BSA, and recombinant human PNPase.

  • Add varying concentrations of the inhibitor (8-aminoguanine) to the reaction mixture.

  • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the substrate, inosine.

  • Incubate the reaction for a fixed time (e.g., 10 minutes) at 30°C.

  • Terminate the reaction by heat inactivation (e.g., placing the tubes in a 90°C water bath).

  • Analyze the reaction products (hypoxanthine) by HPLC with UV detection.

  • Calculate the rate of product formation and determine the inhibitory constant (Ki) of 8-aminoguanine by analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Adenosine A2B Receptor Activation Assay

This protocol describes a cell-based assay to measure the activation of adenosine A2B receptors, typically by quantifying the production of cyclic AMP (cAMP).

Materials:

  • A cell line expressing the human adenosine A2B receptor (e.g., HEK293-A2B cells).

  • Cell culture medium and reagents.

  • Inosine (the endogenous agonist that accumulates due to PNPase inhibition).

  • A known A2B receptor agonist (e.g., NECA) as a positive control.

  • An A2B receptor antagonist (e.g., MRS 1754) for specificity control.

  • A phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Culture the A2B receptor-expressing cells in appropriate multi-well plates.

  • Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound (inosine) or control agonist to the cells.

  • Incubate for a specified time (e.g., 20 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Determine the concentration-response curve for inosine and calculate its EC50 value for A2B receptor activation.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound and its active metabolite, 8-aminoguanine, presents several therapeutic opportunities. Their ability to induce diuresis, natriuresis, and glucosuria, while sparing potassium, makes them attractive candidates for the treatment of hypertension and other cardiovascular and renal disorders. Furthermore, the beneficial effects of 8-aminoguanine have been observed in animal models of sickle cell disease, pulmonary hypertension, and age-associated lower urinary tract dysfunction.

Future research should focus on several key areas:

  • Clinical Trials: The promising preclinical data warrants the initiation of clinical trials to evaluate the safety and efficacy of 8-aminoguanine in human populations for various indications.

  • Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and 8-aminoguanine in humans is crucial for optimizing dosing regimens.

  • Long-term Safety: The long-term safety profile of chronic 8-aminoguanine administration needs to be thoroughly investigated.

  • Mechanism of Antikaliuresis: Further elucidation of the precise mechanism by which 8-aminoguanine exerts its potassium-sparing effect is needed.

References

An In-depth Technical Guide to 8-Aminoguanosine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine is a synthetic purine nucleoside derivative of guanosine with significant pharmacological interest. It primarily functions as a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2] This conversion is central to its mechanism of action, which is dominated by the potent inhibition of the enzyme Purine Nucleoside Phosphorylase (PNPase).[3] This inhibition alters the purine metabolic landscape, leading to notable diuretic, natriuretic, and glucosuric effects, while uniquely sparing potassium.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological signaling pathways, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally characterized by a guanine base modified with an amino group at the C8 position, attached to a ribose sugar moiety via a β-N9-glycosidic bond.

  • IUPAC Name: 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

  • Synonyms: 2,8-Diaminoinosine, 8-Amino-D-guanosine

  • Molecular Formula: C₁₀H₁₄N₆O₅

  • Canonical SMILES: C([C@@H]1--INVALID-LINK--N2C3=C(C(=O)NC(=N3)N)N=C2N)O">C@HO)O

  • InChI Key: FNXPTCITVCRFRK-UMMCILCDSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Notably, it possesses greater water solubility than its active metabolite, 8-aminoguanine, making it a more suitable candidate for in vivo administration in research settings.

PropertyValueSource
Molecular Weight 298.26 g/mol
Physical Form White to brown powder
Melting Point >330°C (decomposes) (Value for metabolite 8-aminoguanine)
Solubility DMSO: 1 mg/mL (with warming)
Water: More soluble than 8-aminoguanine
Storage Temperature 2-8°C
Assay Purity ≥98% (by HPLC)

Biological Activity and Signaling Pathways

The primary biological effects of this compound are mediated through its conversion to 8-aminoguanine. The key mechanisms of action are detailed below.

Primary Mechanism: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

This compound acts as a prodrug, being converted to 8-aminoguanine, which is a potent competitive inhibitor of PNPase. PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine and guanosine into hypoxanthine and guanine, respectively.

PNPase inhibition by 8-aminoguanine leads to an accumulation of the PNPase substrate inosine in the renal interstitium. Elevated inosine levels activate adenosine A₂B receptors, which is thought to increase renal medullary blood flow, ultimately producing diuretic and natriuretic effects.

PNPase_Inhibition_Pathway cluster_drug Drug Action cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Signaling 8-AGs This compound (Prodrug) 8-AG 8-Aminoguanine (Active Metabolite) 8-AGs->8-AG Metabolism PNPase PNPase 8-AG->PNPase Inhibits Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Catalyzes A2B_R Adenosine A₂B Receptor Inosine->A2B_R Activates Effect Increased Renal Blood Flow Diuresis & Natriuresis A2B_R->Effect Rac1_Inhibition_Pathway 8-AG 8-Aminoguanine / this compound Rac1 Rac1 Signaling 8-AG->Rac1 Inhibits Ion_Channel Renal Potassium Channels (e.g., ROMK, BK) Rac1->Ion_Channel Modulates Activity K_Excretion Decreased K⁺ Excretion (Antikaliuretic Effect) Ion_Channel->K_Excretion TLR7_Pathway 8-AGs This compound (Potential Ligand) TLR7 TLR7 (in Endosome) 8-AGs->TLR7 Activates MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Synthesis_Workflow start Guanosine protect Protection of Ribose (e.g., Acetylation) start->protect brominate Bromination at C8 (e.g., NBS, Br₂) protect->brominate substitute Nucleophilic Substitution (e.g., NH₃, NaN₃ then reduction) brominate->substitute deprotect Deprotection of Ribose (e.g., NaOMe/MeOH) substitute->deprotect purify Purification (HPLC / Recrystallization) deprotect->purify product This compound purify->product

References

An In-depth Technical Guide to 8-Aminoguanosine (CAS 3868-32-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, with the CAS number 3868-32-4, is a synthetic purine nucleoside that has garnered significant interest in the scientific community for its potent and multifaceted biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and potential therapeutic applications. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and metabolic fate.

Chemical and Physical Properties

This compound is a guanosine derivative characterized by an amino group substitution at the 8th position of the purine ring. This modification is central to its biological activity.

PropertyValueReference
CAS Number 3868-32-4[1][2][3][4]
Molecular Formula C₁₀H₁₄N₆O₅
Molecular Weight 298.26 g/mol
Appearance White to light beige or brown solid/powder
Solubility DMSO (1 mg/mL, with warming), Aqueous Acid (Slightly), Methanol (Slightly, with warming)
Storage Temperature 2-8°C
Purity ≥95.0% to ≥98% (HPLC)
Melting Point 261°C (decomposes)
Boiling Point 806.4 °C at 760 mmHg
Density 2.44 g/cm³

Biological Activity and Therapeutic Potential

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine. This conversion is a critical step for most of its observed pharmacological effects. The primary biological activities and therapeutic potentials of this compound are summarized below:

  • Diuretic and Natriuretic Effects: this compound is a potent, orally active, potassium-sparing diuretic and natriuretic. In preclinical studies, it has been shown to significantly increase urine volume and sodium excretion.

  • Glucosuric Effects: A unique property of this compound is its ability to increase glucose excretion.

  • Antihypertensive Activity: Through its diuretic and natriuretic actions, this compound has been demonstrated to suppress deoxycorticosterone/salt-induced hypertension in animal models.

  • Cardiovascular and Renal Protection: Research suggests that 8-aminopurines, including this compound and its active metabolite, may be beneficial in treating a range of cardiovascular and renal diseases. It has shown promise in attenuating the progression of pulmonary hypertension and has demonstrated protective effects in models of sickle cell disease.

  • Anti-aging Properties: Studies have indicated that 8-aminopurines can reverse age-associated lower urinary tract dysfunction and retinal degeneration.

  • Selective Cytotoxicity: In combination with deoxyguanosine, this compound exhibits selective toxicity towards T lymphoblasts, suggesting a potential role in the treatment of certain lymphoproliferative disorders.

Mechanism of Action

The primary mechanism of action of this compound is mediated by its active metabolite, 8-aminoguanine, which is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). The inhibition of PNPase leads to a cascade of downstream effects that are responsible for the observed diuretic, natriuretic, and glucosuric properties. A secondary mechanism, independent of PNPase inhibition, accounts for its potassium-sparing (antikaliuretic) effect.

PNPase Inhibition and Downstream Signaling

The inhibition of PNPase by 8-aminoguanine disrupts the normal purine degradation pathway. This leads to an accumulation of PNPase substrates, most notably inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The increased levels of inosine in the renal interstitium are key to the diuretic and natriuretic effects. Inosine activates adenosine A₂B receptors, which in turn stimulates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling cascade is thought to increase renal medullary blood flow, thereby enhancing renal excretory function.

PNPase_Inhibition_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Cascade This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Inosine Inosine PNPase->Inosine Leads to Accumulation A2B_Receptor A2B_Receptor Inosine->A2B_Receptor Activates Adenylyl_Cyclase Adenylyl_Cyclase A2B_Receptor->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Renal_Excretion Renal_Excretion cAMP->Renal_Excretion Enhances

Figure 1: Signaling pathway of this compound via PNPase inhibition.
Antikaliuretic Mechanism

The potassium-sparing effect of 8-aminoguanine is independent of PNPase inhibition. Evidence suggests that this effect may be mediated through the inhibition of Rac1, a small G-protein.

Antikaliuretic_Pathway 8-Aminoguanine 8-Aminoguanine Rac1 Rac1 8-Aminoguanine->Rac1 Inhibits Potassium_Excretion Potassium_Excretion Rac1->Potassium_Excretion Reduces Biosynthesis_Pathway cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 8-Nitroguanosine 8-Nitroguanosine This compound This compound 8-Nitroguanosine->this compound Reduction 8-Nitroguanine 8-Nitroguanine 8-Nitroguanosine->8-Nitroguanine PNPase 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine PNPase 8-Nitroguanine->8-Aminoguanine Reduction PNPase PNPase Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Stabilization 1-hour Stabilization Animal_Prep->Stabilization Period1 Period 1: Baseline (30 min urine collection) Stabilization->Period1 Drug_Admin Administer this compound (i.v. bolus) Period1->Drug_Admin Period2 Period 2: Post-Dose 1 (30 min urine collection) Drug_Admin->Period2 Wait 15-minute Wait Period2->Wait Period3 Period 3: Post-Dose 2 (30 min urine collection) Wait->Period3 Analysis Urine Analysis (Volume, Na+, K+, Glucose) Period3->Analysis End End Analysis->End

References

8-Aminoguanosine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic guanosine analog that has garnered significant interest for its potent and selective biological activities. Primarily known as an inhibitor of the enzyme purine nucleoside phosphorylase (PNP), its mechanism of action extends to various downstream cellular processes, making it a valuable tool in immunological research and a potential therapeutic agent for T-cell mediated disorders. This guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The principal and most well-characterized mechanism of action of this compound is the inhibition of purine nucleoside phosphorylase (PNP)[1][2]. PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate[3][4][5].

By inhibiting PNP, this compound leads to an accumulation of the enzyme's substrates, most notably deoxyguanosine. This accumulation is central to the selective effects of the compound.

Biochemical Pathway of PNP Inhibition

The inhibition of PNP by this compound disrupts the normal catabolism of purine nucleosides. In the presence of this compound, deoxyguanosine is not efficiently broken down. Instead, it is phosphorylated by cellular kinases, such as deoxycytidine kinase, leading to a significant increase in intracellular levels of deoxyguanosine triphosphate (dGTP).

PNP_Inhibition_Pathway cluster_pathway Purine Salvage Pathway cluster_inhibitor Inhibitory Action Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Deoxyguanosine->PNP Substrate Kinases Cellular Kinases Deoxyguanosine->Kinases Phosphorylation Guanine Guanine PNP->Guanine Product dGTP dGTP (Deoxyguanosine Triphosphate) T_Cell_Apoptosis T-Cell Apoptosis dGTP->T_Cell_Apoptosis Induces Kinases->dGTP 8_Aminoguanosine This compound 8_Aminoguanosine->PNP Inhibits

Caption: Biochemical pathway of PNP inhibition by this compound.

Downstream Cellular Effects

The accumulation of dGTP is particularly toxic to lymphocytes, with T-lymphocytes exhibiting higher sensitivity than B-lymphocytes. This selective toxicity is attributed to the higher activity of deoxycytidine kinase and lower levels of nucleotidase in T-cells, which promotes the accumulation of dGTP. High concentrations of dGTP disrupt DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death) in proliferating T-cells.

This T-cell selective cytotoxicity forms the basis for the immunomodulatory and potential therapeutic applications of this compound, particularly in conditions characterized by overactive or malignant T-cells.

In addition to its effects on T-cells, this compound has been shown to have other biological activities. For instance, its metabolite, 8-aminoguanine, can induce diuresis, natriuresis, and glucosuria by inhibiting PNP in the kidneys, which leads to an increase in renal interstitial inosine levels. This, in turn, can activate adenosine A2B receptors, leading to increased renal blood flow. Some studies also suggest that 8-aminoguanine may have pleiotropic effects, including the inhibition of Rac1, which could contribute to its renal and cardiovascular effects.

Quantitative Data

The inhibitory potency of this compound and its effects on cell proliferation have been quantified in various studies. The following tables summarize key quantitative data.

Compound Target Inhibition Metric Value Cell Line/System Reference
This compoundPurine Nucleoside Phosphorylase (PNP)-Effective InhibitorIn vitro and intact lymphoid cells
This compound + DeoxyguanosineT-cell ProliferationEC504-20 fold higher than T-ALL cellsNormal Peripheral Blood Lymphocytes (PBLs)
8-AminohypoxanthinePurine Nucleoside Phosphorylase (PNP)Ki10 µMRed blood cells
8-AminoinosineRecombinant human PNPase (rhPNPase)Ki35 µMIn vitro

EC50: Half-maximal effective concentration; Ki: Inhibition constant.

Key Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay is fundamental to characterizing the inhibitory activity of compounds like this compound against the PNP enzyme.

Principle: The activity of PNP is measured by monitoring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The rate of product formation is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

General Methodology:

  • Enzyme and Substrate Preparation: Recombinant PNP enzyme is purified. A stock solution of a suitable substrate, such as inosine, is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO or an aqueous buffer, and serially diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the PNP enzyme, the substrate, and the inhibitor in a microplate well.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The formation of the product, hypoxanthine, is quantified. A common method involves a coupled enzyme reaction where hypoxanthine is converted to uric acid by a developer, and the uric acid is measured spectrophotometrically at a wavelength of 293 nm.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the data is used to determine inhibitory parameters like IC50 or Ki.

PNP_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - PNP Enzyme - Inosine (Substrate) - this compound (Inhibitor) Start->Prep_Reagents Mix Mix Reagents in Microplate Prep_Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure Measure Absorbance at 293 nm Add_Developer->Measure Analyze Analyze Data (Calculate IC50/Ki) Measure->Analyze End End Analyze->End

Caption: General workflow for a PNP inhibition assay.

T-Cell Proliferation Assay

This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on T-lymphocytes.

Principle: T-cell proliferation, typically stimulated by a mitogen, is measured in the presence of varying concentrations of the test compound. A reduction in proliferation indicates a cytotoxic or cytostatic effect.

General Methodology:

  • Cell Culture: T-lymphocyte cell lines (e.g., MOLT-4, Jurkat) or primary T-cells are cultured in appropriate media.

  • Cell Seeding: A known number of cells are seeded into the wells of a microplate.

  • Treatment: The cells are treated with a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) to induce proliferation, along with various concentrations of this compound and a fixed concentration of deoxyguanosine.

  • Incubation: The plate is incubated for a period that allows for cell proliferation (typically 48-72 hours).

  • Proliferation Measurement: Cell proliferation is quantified using various methods, such as:

    • MTT or WST-1 assay: Measures the metabolic activity of viable cells.

    • BrdU incorporation: Measures DNA synthesis in proliferating cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The proliferation in treated wells is compared to untreated controls to determine the concentration-dependent inhibitory effect of the compound, often expressed as an IC50 value.

TCell_Proliferation_Workflow Start Start Seed_Cells Seed T-Cells into Microplate Start->Seed_Cells Add_Stimulants Add Mitogen (e.g., PHA) and This compound + Deoxyguanosine Seed_Cells->Add_Stimulants Incubate Incubate for 48-72 hours Add_Stimulants->Incubate Add_Assay_Reagent Add Proliferation Assay Reagent (e.g., MTT, WST-1) Incubate->Add_Assay_Reagent Measure Measure Signal (e.g., Absorbance) Add_Assay_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for a T-cell proliferation assay.

Conclusion

This compound exerts its primary biological effects through the potent inhibition of purine nucleoside phosphorylase. This leads to the accumulation of dGTP, which is selectively toxic to T-lymphocytes. This mechanism makes this compound a valuable research tool for studying purine metabolism and T-cell biology, and it holds therapeutic potential for T-cell malignancies and autoimmune diseases. Further research into its pleiotropic effects and in vivo efficacy will continue to define its role in both the laboratory and the clinic.

References

In Vivo Conversion of 8-Aminoguanosine to 8-Aminoguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of 8-aminoguanosine to its active metabolite, 8-aminoguanine. This biotransformation is a critical step for the pharmacological activity of this compound, which has shown potential as a potassium-sparing diuretic and natriuretic agent.[1][2][3] This document details the enzymatic pathway responsible for this conversion, presents quantitative data from key studies, outlines experimental protocols for in vivo and in vitro analysis, and provides visual representations of the core concepts.

The Core Metabolic Pathway

The in vivo conversion of this compound to 8-aminoguanine is primarily mediated by the enzyme purine nucleoside phosphorylase (PNPase).[4][5] This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound, releasing the purine base 8-aminoguanine and ribose-1-phosphate. This conversion is essential, as 8-aminoguanine is the primary mediator of the diuretic, natriuretic, and glucosuric effects observed after the administration of this compound. In essence, this compound functions as a prodrug for 8-aminoguanine.

Studies have shown that following intravenous administration of this compound, there is a significant increase in the renal interstitial levels of 8-aminoguanine, while the levels of this compound itself do not show a similar increase. This indicates a rapid and efficient conversion process in vivo.

The broader context of 8-aminoguanine biosynthesis involves two proposed pathways originating from the naturally occurring molecule 8-nitroguanosine.

  • Pathway 1: 8-nitroguanosine is first reduced to this compound, which is then converted to 8-aminoguanine by PNPase.

  • Pathway 2: 8-nitroguanosine is first converted to 8-nitroguanine by PNPase, which is then reduced to 8-aminoguanine.

Both of these pathways contribute to the endogenous production of 8-aminoguanine.

Quantitative Data

The following tables summarize key quantitative data regarding the enzymatic conversion of this compound and its pharmacological effects.

Table 1: Michaelis-Menten Kinetics of Recombinant Human PNPase

SubstrateKm (µmol/L)Vmax (nmol/min/mg protein)
Guanosine1331.85
8-Nitroguanosine1541.92
This compound2270.91

Data from Jackson et al. (2022)

Table 2: Effects of this compound and 8-Aminoguanine on Renal Excretion in Rats

Compound (33.5 µmol/kg)Increase in Sodium Excretion (fold)Decrease in Potassium Excretion (%)Increase in Glucose Excretion (fold)
This compound26.669.112.1
8-Aminoguanine17.271.012.2

Data from Jackson et al. (2016)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound to 8-aminoguanine conversion.

In Vivo Renal Microdialysis in Rats

This protocol is designed to measure the interstitial concentrations of this compound and 8-aminoguanine in the kidney.

Materials:

  • Male Sprague-Dawley rats

  • Microdialysis probes (e.g., CMA 20)

  • Perfusion fluid (e.g., artificial cerebrospinal fluid)

  • Syringe pump

  • Fraction collector

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • UPLC-MS/MS system

Procedure:

  • Anesthetize the rat and place it on a surgical board.

  • surgically expose the kidney and insert the microdialysis probe into the renal cortex.

  • Perfuse the probe with perfusion fluid at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Allow for an equilibration period of at least 1-2 hours.

  • Collect dialysate samples at regular intervals (e.g., every 30 minutes) using a fraction collector.

  • Administer this compound intravenously.

  • Continue collecting dialysate samples for the duration of the experiment.

  • Analyze the collected dialysate samples for concentrations of this compound and 8-aminoguanine using a validated UPLC-MS/MS method.

UPLC-MS/MS Analysis of this compound and 8-Aminoguanine

This method allows for the sensitive and specific quantification of this compound and 8-aminoguanine in biological samples.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • 8-Aminoguanine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (e.g., ¹⁵N₅-8-aminoguanosine): Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Cone voltage and collision energy should be optimized for each analyte.

Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine, microdialysate) on ice.

  • Precipitate proteins by adding a 3-fold excess of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase conditions.

  • Inject the sample into the UPLC-MS/MS system.

In Vitro PNPase Enzyme Kinetics Assay

This assay determines the kinetic parameters of PNPase for this compound.

Materials:

  • Recombinant human PNPase

  • This compound (substrate)

  • Phosphate buffer (e.g., 50 mmol/L KH₂PO₄, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • HPLC system with UV detection

  • 96-well plate and plate reader (optional)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and BSA.

  • Add varying concentrations of the substrate, this compound, to the reaction mixture.

  • Initiate the reaction by adding a fixed amount of recombinant human PNPase (e.g., 1 ng).

  • Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

  • Analyze the formation of the product, 8-aminoguanine, using HPLC with UV detection at an appropriate wavelength.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

N8G 8-Nitroguanosine PNPase2 PNPase N8G->PNPase2 Pathway 2 Reduction1 Reduction N8G->Reduction1 Pathway 1 A8GS This compound PNPase1 PNPase A8GS->PNPase1 A8G 8-Aminoguanine N8Gua 8-Nitroguanine Reduction2 Reduction N8Gua->Reduction2 PNPase1->A8G PNPase2->N8Gua Reduction1->A8GS Reduction2->A8G

Caption: Biosynthetic pathways of 8-aminoguanine from 8-nitroguanosine.

Start Anesthetized Rat Surgery Surgical Implantation of Microdialysis Probe in Kidney Start->Surgery Perfusion Probe Perfusion (e.g., 1-2 µL/min) Surgery->Perfusion Equilibration Equilibration Period (1-2 hours) Perfusion->Equilibration Collection1 Baseline Dialysate Collection Equilibration->Collection1 Administration Intravenous Administration of this compound Collection1->Administration Collection2 Post-Dose Dialysate Collection Administration->Collection2 Analysis UPLC-MS/MS Analysis of This compound and 8-Aminoguanine Collection2->Analysis

Caption: Workflow for in vivo renal microdialysis experiment.

Sample Biological Sample (Plasma, Urine, Dialysate) ProteinPrecip Protein Precipitation (Cold Acetonitrile + Internal Standard) Sample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC-MS/MS System Reconstitution->Injection

Caption: Sample preparation workflow for UPLC-MS/MS analysis.

References

The Physiological Role of Endogenous 8-Aminoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous 8-aminoguanosine is an intriguing purine nucleoside that has garnered significant attention for its diverse physiological effects and therapeutic potential. This technical guide provides an in-depth exploration of the core physiological roles of this compound, focusing on its mechanism of action, downstream signaling pathways, and its impact on various physiological systems. As this compound is a prodrug rapidly converted to its active metabolite, 8-aminoguanine, this document will primarily focus on the actions of 8-aminoguanine.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this endogenous molecule.

Core Mechanism of Action: Rebalancing the Purine Metabolome

The primary mechanism through which 8-aminoguanine exerts its physiological effects is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2][3][4] PNPase is a key enzyme in the purine salvage pathway, responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. By inhibiting PNPase, 8-aminoguanine effectively "rebalances" the purine metabolome, leading to an increase in the levels of the tissue-protective purines, inosine and guanosine, and a decrease in the levels of potentially tissue-damaging purines, hypoxanthine and xanthine.

This shift in the purine landscape has significant downstream consequences, influencing a range of cellular and systemic functions, from renal physiology to immune modulation.

Key Physiological Effects and Signaling Pathways

The inhibition of PNPase by 8-aminoguanine initiates a cascade of signaling events that mediate its diverse physiological roles.

Renal Physiology: Diuresis, Natriuresis, and Glucosuria

One of the most well-characterized effects of 8-aminoguanine is its potent diuretic, natriuretic, and glucosuric activity. This is primarily driven by the accumulation of inosine in the renal interstitium.

  • Adenosine A2B Receptor Activation: Increased inosine levels lead to the activation of adenosine A2B receptors.

  • Increased Renal Medullary Blood Flow: Activation of A2B receptors results in increased renal medullary blood flow, which is a key factor in promoting the excretion of water, sodium, and glucose.

Interestingly, 8-aminoguanine also induces potassium retention (antikaliuresis) through a mechanism that is independent of PNPase inhibition and may involve the inhibition of Rac1.

Cardiovascular System: Antihypertensive Effects

The natriuretic and diuretic effects of 8-aminoguanine contribute to its antihypertensive properties. By promoting sodium and water excretion, it can help to lower blood pressure, particularly in salt-sensitive models of hypertension. Chronic oral administration of 8-aminoguanine has been shown to attenuate the development of hypertension in animal models.

Metabolic Regulation

8-aminoguanine has demonstrated beneficial effects in models of metabolic syndrome. In Zucker Diabetic-Sprague Dawley (ZDSD) rats, a preclinical model of metabolic syndrome, chronic oral administration of 8-aminoguanine led to:

  • Decreased mean arterial blood pressure.

  • Reduced HbA1c, indicating improved glycemic control.

  • Attenuation of diet-induced polydipsia and polyuria.

  • Improved cardiac and renal histopathology.

These effects are likely mediated by the rebalancing of the purine metabolome and the reduction of pro-inflammatory cytokines.

Immune Modulation: Anti-inflammatory Effects

A crucial aspect of 8-aminoguanine's physiological role is its ability to modulate the immune system, primarily through its anti-inflammatory effects. This is strongly linked to the reduction of the pro-inflammatory cytokine interleukin-1β (IL-1β). In ZDSD rats, 8-aminoguanine treatment resulted in a remarkable 71% reduction in circulating IL-1β levels. The proposed mechanism for this is the shift in the purine balance towards the anti-inflammatory purine inosine and away from the pro-inflammatory purine hypoxanthine.

While some guanosine analogs have been shown to be agonists of Toll-like receptor 7 (TLR7), there is currently no direct evidence to suggest that this compound or 8-aminoguanine act as direct TLR7 agonists. However, modified guanosine derivatives like 8-hydroxyguanosine can act as endogenous ligands for TLR7, suggesting a potential for indirect modulation of TLR7 signaling pathways by influencing the overall purine milieu.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound and 8-aminoguanine.

ParameterAnimal ModelTreatmentEffectReference
Renal Function
Urine VolumeRat33.5 µmol/kg 8-aminoguanine (IV)~4-fold increase
Sodium ExcretionRat33.5 µmol/kg 8-aminoguanine (IV)~20-fold increase
Glucose ExcretionRat33.5 µmol/kg 8-aminoguanine (IV)~12-fold increase
Potassium ExcretionRat33.5 µmol/kg 8-aminoguanine (IV)~70% decrease
Metabolic Parameters
Mean Arterial Blood PressureZDSD Rat10 mg/kg/day 8-aminoguanine (oral)Significant decrease (119.5 vs 116.3 mmHg)
Circulating IL-1βZDSD Rat10 mg/kg/day 8-aminoguanine (oral)71% reduction
PNPase Inhibition
Ki for human recombinant PNPaseIn vitro8-aminoguanine2.8 µmol/L

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Administration of this compound/8-Aminoguanine in Rats

Oral Administration (in drinking water):

  • Vehicle Preparation: 8-aminoguanine is dissolved in the drinking water to achieve the desired daily dose. For a dose of 10 mg/kg/day, the concentration in the water is adjusted based on the average daily water consumption of the rats.

  • Dosing Regimen: The drinking water containing 8-aminoguanine is provided ad libitum to the rats. The water bottles are checked and replaced regularly to ensure a consistent supply.

  • Duration: The duration of treatment can vary depending on the study design, ranging from days to several weeks.

Intravenous (IV) Administration:

  • Vehicle Preparation: 8-aminoguanine or this compound is dissolved in sterile 0.9% saline to the desired concentration.

  • Dosing Regimen: A single bolus injection is administered intravenously, typically via the tail vein. The dose used in several studies is 33.5 µmol/kg.

  • Procedure: The rat is appropriately restrained, and the injection is performed by a trained technician.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol is based on the principles of commercially available PNPase activity assay kits and specific research findings.

  • Principle: The assay measures the activity of PNPase by monitoring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The inhibition of this reaction by 8-aminoguanine is then quantified.

  • Materials:

    • Recombinant human PNPase enzyme.

    • Inosine (substrate).

    • 8-aminoguanine (inhibitor).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Detection reagent (e.g., a developer that converts hypoxanthine to a product that can be measured spectrophotometrically or by HPLC).

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, PNPase enzyme, and varying concentrations of 8-aminoguanine. b. Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate (inosine). d. Incubate the reaction at a controlled temperature (e.g., 37°C). e. Stop the reaction after a specific time. f. Measure the amount of product (hypoxanthine) formed using a suitable detection method (e.g., HPLC with UV detection or a colorimetric assay).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of 8-aminoguanine. The inhibition constant (Ki) is then determined by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition). The Ki of 8-aminoguanine for human recombinant PNPase has been reported to be 2.8 µmol/L.

UPLC-MS/MS Method for 8-Aminoguanine Quantification

This protocol is a representative method based on published literature for the analysis of purines in biological samples.

  • Principle: Ultra-performance liquid chromatography (UPLC) is used to separate 8-aminoguanine from other components in a biological sample (e.g., urine, plasma, or tissue homogenate). Tandem mass spectrometry (MS/MS) is then used for sensitive and specific detection and quantification.

  • Sample Preparation: a. Biological samples are typically deproteinized (e.g., by protein precipitation with methanol or acetonitrile). b. The supernatant is then diluted with an appropriate solvent (e.g., water). c. An internal standard (e.g., a stable isotope-labeled version of 8-aminoguanine) is added to each sample for accurate quantification.

  • UPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: The flow rate is optimized for the specific column and separation.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for 8-aminoguanine and its internal standard are monitored. The reported transition for 8-aminoguanine is m/z 167 → 150. For this compound, the transition is m/z 299 → 167.

  • Data Analysis: The concentration of 8-aminoguanine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-aminoguanine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound.

experimental_workflow cluster_animal_study In Vivo Animal Study cluster_sample_analysis Sample Analysis cluster_functional_assays Functional Assays Animal Model (e.g., Rat) Animal Model (e.g., Rat) This compound Administration This compound Administration Animal Model (e.g., Rat)->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection Physiological Measurements Physiological Measurements This compound Administration->Physiological Measurements Urine/Plasma/Tissue Urine/Plasma/Tissue Sample Collection->Urine/Plasma/Tissue PNPase Inhibition Assay PNPase Inhibition Assay Sample Collection->PNPase Inhibition Assay Cytokine Measurement (e.g., IL-1β) Cytokine Measurement (e.g., IL-1β) Sample Collection->Cytokine Measurement (e.g., IL-1β) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Urine/Plasma/Tissue->UPLC-MS/MS Analysis Quantification of 8-aminoguanine Quantification of 8-aminoguanine UPLC-MS/MS Analysis->Quantification of 8-aminoguanine

Caption: General experimental workflow.

Conclusion

Endogenous this compound, through its active metabolite 8-aminoguanine, plays a significant physiological role by inhibiting PNPase and rebalancing the purine metabolome. This mechanism underlies its potent effects on renal function, blood pressure regulation, metabolic homeostasis, and immune modulation. The ability of 8-aminoguanine to increase protective purines like inosine while decreasing pro-inflammatory ones like hypoxanthine, coupled with its downstream effects on adenosine receptor signaling and cytokine production, makes it a compelling molecule for further research and a promising candidate for the development of novel therapeutics for a range of cardiovascular, metabolic, and inflammatory diseases. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this endogenous purine.

References

8-Aminoguanosine and Its Role in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic guanosine analog that has garnered significant interest in the scientific community for its potent biological activities, primarily stemming from its influence on purine metabolism. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role as a modulator of purine pathways, and its potential therapeutic applications. The document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

This compound itself is a prodrug, readily converted in vivo to its active metabolite, 8-aminoguanine.[1] It is this metabolite that exerts the primary pharmacological effects by potently inhibiting the enzyme purine nucleoside phosphorylase (PNP).[2][3] This inhibition leads to a cascade of effects, most notably diuresis, natriuresis, and antihypertensive action, making this compound and its active form promising candidates for further investigation in various pathological conditions.[4]

Chemical and Physical Properties of this compound

This compound is a white to brown powder with the following key properties:

PropertyValueReference
Chemical Formula C₁₀H₁₄N₆O₅
Molecular Weight 298.26 g/mol
CAS Number 3868-32-4
Solubility DMSO: 1 mg/mL (clear, warmed)
Storage Temperature 2-8°C

This compound and Purine Metabolism

The central role of this compound in purine metabolism is mediated through its conversion to 8-aminoguanine, a potent inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.

Mechanism of Action

The inhibition of PNP by 8-aminoguanine leads to an accumulation of PNP substrates, primarily inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The elevated levels of inosine are believed to be the primary driver of the observed diuretic, natriuretic, and glucosuric effects. Inosine can activate adenosine A2B receptors, leading to increased renal medullary blood flow and enhanced renal excretory function.

The antikaliuretic (potassium-sparing) effect of 8-aminoguanine, however, appears to be independent of PNP inhibition and may involve the inhibition of Rac1.

The endogenous production of 8-aminoguanine is thought to arise from 8-nitroguanosine, a product of nitrosative stress. 8-Nitroguanosine can be converted to 8-aminoguanine through two proposed pathways.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and 8-aminoguanine, as well as their physiological effects.

Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP)
CompoundEnzyme SourceIC₅₀ (µM)Kᵢ (µM)Reference
This compoundHuman1.40-
8-AminoguanineHuman Recombinant-2.8
8-Amino-3-deazaguanineMammalian9.9-
Table 2: Diuretic, Natriuretic, and Glucosuric Effects in Rats
Compound (33.5 µmol/kg, i.v.)Urine Volume Increase (fold)Sodium Excretion Increase (fold)Glucose Excretion Increase (fold)Potassium Excretion Decrease (%)Reference
This compound4.226.612.169.1
8-Aminoguanine3.617.212.271.0

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Purine Metabolism and the Action of this compound

Purine_Metabolism cluster_salvage Purine Salvage Pathway cluster_drug_action This compound Action cluster_downstream Downstream Effects Guanosine Guanosine Guanine Guanine Guanosine->Guanine Pi Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi PNP Purine Nucleoside Phosphorylase (PNP) Enzyme Inosine_acc ↑ Inosine Levels Aminoguanosine This compound (Prodrug) Aminoguanine 8-Aminoguanine (Active Metabolite) Aminoguanosine->Aminoguanine Metabolism Aminoguanine->PNP Inhibition A2B_Receptor Adenosine A2B Receptor Activation Inosine_acc->A2B_Receptor Renal_effects ↑ Renal Medullary Blood Flow ↑ Diuresis, Natriuresis, Glucosuria A2B_Receptor->Renal_effects

Caption: Mechanism of this compound action on purine metabolism.

Experimental Workflow for PNP Inhibition Assay

PNP_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Recombinant_PNP Recombinant Human PNPase Incubation_mix Incubate PNP, Substrate, and Inhibitor at 30°C Recombinant_PNP->Incubation_mix Substrate Inosine or Guanosine Substrate->Incubation_mix Inhibitor 8-Aminoguanine / this compound Inhibitor->Incubation_mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_mix HPLC HPLC with UV detection Incubation_mix->HPLC Quantification Quantify Hypoxanthine or Guanine production HPLC->Quantification Kinetics Determine Km, Vmax, Ki Quantification->Kinetics IC50_calc Calculate IC₅₀ Quantification->IC50_calc

Caption: Workflow for determining PNP inhibition kinetics.

Experimental Workflow for In Vivo Diuretic and Natriuretic Studies

Diuretic_Study_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_model Anesthetized Rats Cannulation Cannulation of Carotid Artery, Jugular Vein, and Ureter Animal_model->Cannulation Drug_infusion Intravenous infusion of This compound or 8-Aminoguanine Cannulation->Drug_infusion Urine_collection Timed Urine Collection Drug_infusion->Urine_collection Blood_sampling Blood Sampling Drug_infusion->Blood_sampling Urine_analysis Measure Urine Volume, Sodium, Potassium, and Glucose Urine_collection->Urine_analysis Purine_analysis UPLC-MS/MS for Purine Levels (Inosine, Hypoxanthine, etc.) Urine_collection->Purine_analysis

Caption: Workflow for in vivo diuretic and natriuretic studies.

Experimental Protocols

Synthesis of this compound
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound and 8-aminoguanine against PNP.

Materials:

  • Recombinant human PNPase

  • Inosine or Guanosine (substrate)

  • This compound or 8-aminoguanine (inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Microplate reader (for some assay formats)

Procedure:

  • Prepare stock solutions of substrates, inhibitors, and enzyme in the appropriate buffer.

  • In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, BSA, and varying concentrations of the inhibitor.

  • Add the substrate (inosine or guanosine) to the reaction mixture.

  • Initiate the reaction by adding a small amount of recombinant human PNPase (e.g., 1 ng per 50 µL reaction).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction proceeds within the linear range.

  • Terminate the reaction, for example, by adding a quenching agent or by immediate cooling.

  • Analyze the reaction mixture by HPLC to quantify the amount of product formed (hypoxanthine from inosine or guanine from guanosine).

  • Calculate the initial reaction velocities at different inhibitor concentrations.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For Kᵢ determination, perform the assay at multiple substrate and inhibitor concentrations and fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism).

In Vivo Diuretic and Natriuretic Activity in Rats

Objective: To evaluate the diuretic, natriuretic, glucosuric, and antikaliuretic effects of this compound and 8-aminoguanine in an animal model.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., Inactin)

  • This compound and 8-aminoguanine solutions for intravenous infusion

  • Saline solution (vehicle control)

  • Surgical instruments for cannulation

  • Metabolic cages or appropriate setup for urine collection

  • Flame photometer for sodium and potassium measurement

  • Glucose assay kit

  • UPLC-MS/MS system for purine analysis

Procedure:

  • Anesthetize the rats and maintain body temperature.

  • Cannulate the trachea to ensure a clear airway, the carotid artery for blood pressure monitoring, and the jugular vein for drug administration.

  • Cannulate the ureter for direct urine collection from the kidney.

  • Allow the animal to stabilize and collect a baseline urine sample (pre-infusion period).

  • Administer a bolus intravenous injection of this compound, 8-aminoguanine (e.g., 33.5 µmol/kg), or vehicle.

  • Collect urine at timed intervals post-injection (e.g., 0-30 min, 40-70 min, 85-115 min).

  • Measure the volume of each urine sample.

  • Analyze the urine samples for sodium and potassium concentrations using flame photometry and for glucose concentration using a colorimetric assay kit.

  • For purine analysis, dilute urine samples and analyze by UPLC-MS/MS to determine the concentrations of inosine, hypoxanthine, guanosine, and guanine.

  • Calculate the excretion rates for urine, sodium, potassium, and glucose and compare the effects of the test compounds to the vehicle control.

Conclusion

This compound, through its active metabolite 8-aminoguanine, is a potent modulator of purine metabolism with significant therapeutic potential. Its ability to inhibit purine nucleoside phosphorylase and consequently increase endogenous levels of inosine provides a novel mechanism for inducing diuresis, natriuresis, and lowering blood pressure. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applications of this promising compound. The provided diagrams offer a clear visual aid to understand the complex pathways and experimental designs involved in the study of this compound. Further research into its long-term efficacy, safety profile, and potential off-target effects is warranted to fully realize its therapeutic utility.

References

The Biological Activity of 8-Aminoguanosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine and its derivatives represent a compelling class of purine analogs with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these compounds, with a primary focus on their diuretic, natriuretic, glucosuric, and antihypertensive effects. The core mechanism of action revolves around the inhibition of purine nucleoside phosphorylase (PNPase), which leads to a rebalancing of the purine metabolome and subsequent activation of downstream signaling pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a naturally occurring purine derivative that has garnered significant interest for its diverse pharmacological activities.[1] Its primary metabolite, 8-aminoguanine, is largely responsible for many of its biological effects.[2][3] These compounds have been shown to exert potent diuretic, natriuretic, and glucosuric effects, while uniquely sparing potassium excretion.[1][4] Furthermore, they exhibit antihypertensive properties, making them attractive candidates for the management of cardiovascular and renal diseases. This guide delves into the core aspects of this compound derivatives' biological activity, providing a technical foundation for further research and development.

Mechanism of Action

The principal mechanism underlying the diuretic, natriuretic, and glucosuric actions of this compound derivatives is the inhibition of purine nucleoside phosphorylase (PNPase). This compound itself acts as a prodrug, being rapidly converted to the active inhibitor, 8-aminoguanine.

PNPase is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine and guanosine in the renal interstitium, while decreasing the levels of hypoxanthine and guanine.

The increased concentration of inosine is pivotal. Inosine activates adenosine A2B receptors, which in turn increases renal medullary blood flow, a process that enhances renal excretory function. The antikaliuretic (potassium-sparing) effect of 8-aminoguanine is noteworthy and appears to be independent of PNPase inhibition, suggesting a distinct and pleiotropic mechanism of action that may involve the inhibition of Rac1 signaling.

Signaling Pathway of 8-Aminoguanine's Diuretic Effect

8_Aminoguanine_Diuretic_Pathway cluster_0 Renal Interstitium cluster_1 Renal Tubule Cell This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Produces Guanine Guanine PNPase->Guanine Produces Inosine Inosine A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates Guanosine Guanosine Inosine_source Inosine Inosine_source->PNPase Substrate Guanosine_source Guanosine Guanosine_source->PNPase Substrate AC Adenylyl Cyclase A2B_Receptor->AC Stimulates cAMP cAMP AC->cAMP Produces Increased_MBF Increased Medullary Blood Flow cAMP->Increased_MBF Leads to Renal_Excretion Increased Diuresis, Natriuresis, Glucosuria Increased_MBF->Renal_Excretion Promotes 8_Aminoguanine_Biosynthesis cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 8-Nitroguanosine 8-Nitroguanosine This compound This compound 8-Nitroguanosine->this compound Reduction 8-Nitroguanine 8-Nitroguanine 8-Nitroguanosine->8-Nitroguanine PNPase 8-Aminoguanine_P1 8-Aminoguanine This compound->8-Aminoguanine_P1 PNPase 8-Aminoguanine_P2 8-Aminoguanine 8-Nitroguanine->8-Aminoguanine_P2 Reduction In_Vivo_Workflow Animal_Prep Animal Preparation (Acclimatization, Fasting, Hydration) Dosing Dosing (Vehicle, Test Compound, Positive Control) Animal_Prep->Dosing Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Microdialysis Renal Microdialysis (Concurrent with Urine Collection) Dosing->Microdialysis Urine_Analysis Urine Analysis (Volume, Na+, K+, Glucose) Urine_Collection->Urine_Analysis Dialysate_Analysis Dialysate Analysis (LC-MS/MS for Purines) Microdialysis->Dialysate_Analysis Data_Analysis Data Analysis and Interpretation Urine_Analysis->Data_Analysis Dialysate_Analysis->Data_Analysis

References

8-Aminoguanosine in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, a potent inhibitor of purine nucleoside phosphorylase (PNPase), is emerging as a promising therapeutic agent in cardiovascular research. Its primary mechanism of action involves the rebalancing of the purine metabolome, leading to an increase in cardioprotective nucleosides, inosine and guanosine, and a decrease in potentially detrimental metabolites like hypoxanthine. This guide provides a comprehensive overview of the cardiovascular effects of this compound, its mechanism of action, and detailed experimental protocols for its investigation.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies has led to the exploration of various molecular pathways, including the intricate network of purine metabolism. This compound, a synthetic guanosine analog, has garnered significant attention for its unique ability to modulate this pathway through the inhibition of purine nucleoside phosphorylase (PNPase)[1]. This inhibition sets off a cascade of events with profound implications for cardiovascular health, including diuretic, natriuretic, and antihypertensive effects[2][3][4][5]. This technical guide delves into the core aspects of this compound's role in cardiovascular research, offering a valuable resource for scientists and drug development professionals.

Mechanism of Action

This compound primarily functions as a prodrug, being rapidly converted to its active metabolite, 8-aminoguanine. 8-aminoguanine is a potent inhibitor of PNPase, an enzyme crucial for the purine salvage pathway.

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-aminoguanine effectively blocks this degradation, leading to an accumulation of inosine and guanosine in the plasma and tissues.

Rebalancing the Purine Metabolome

The inhibition of PNPase results in a significant shift in the balance of purine metabolites. This "rebalancing" is characterized by:

  • Increased Inosine and Guanosine: These nucleosides have been shown to possess cardioprotective properties.

  • Decreased Hypoxanthine: Elevated levels of hypoxanthine can contribute to oxidative stress through the action of xanthine oxidase.

This modulation of the purine metabolome is central to the therapeutic effects of this compound.

Downstream Signaling Pathways

The accumulation of inosine leads to the activation of adenosine receptors, particularly the A2B receptor, which is expressed in various cardiovascular tissues, including cardiomyocytes and vascular smooth muscle cells. Activation of the adenosine A2B receptor is known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. While a direct link to cyclic GMP (cGMP) is less established, crosstalk between cAMP and cGMP signaling pathways is a known phenomenon in cardiomyocytes.

Signaling Pathway of this compound's Cardiovascular Effects

8_Aminoguanosine_Signaling_Pathway This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibition Inosine_Guanosine_Increase ↑ Inosine ↑ Guanosine PNPase->Inosine_Guanosine_Increase Hypoxanthine_Decrease ↓ Hypoxanthine PNPase->Hypoxanthine_Decrease Adenosine_A2B_Receptor Adenosine A2B Receptor Inosine_Guanosine_Increase->Adenosine_A2B_Receptor Activation by Inosine Diuresis_Natriuresis Diuresis & Natriuresis Inosine_Guanosine_Increase->Diuresis_Natriuresis Cardioprotection Cardioprotection Inosine_Guanosine_Increase->Cardioprotection Vasodilation Vasodilation Adenosine_A2B_Receptor->Vasodilation Antihypertensive_Effects Antihypertensive Effects Vasodilation->Antihypertensive_Effects Diuresis_Natriuresis->Antihypertensive_Effects Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Perfusion Protocol cluster_analysis Data Analysis Anesthesia Anesthesia Heparinization Heparinization Anesthesia->Heparinization Thoracotomy Thoracotomy Heparinization->Thoracotomy Heart_Excision Heart_Excision Thoracotomy->Heart_Excision Aortic_Cannulation Aortic_Cannulation Heart_Excision->Aortic_Cannulation Stabilization Stabilization (20-30 min) Aortic_Cannulation->Stabilization Baseline_Recording Baseline Recording (15 min) Stabilization->Baseline_Recording Drug_Perfusion This compound Perfusion (Dose-Response) Baseline_Recording->Drug_Perfusion Washout Washout (15 min) Drug_Perfusion->Washout LVDP LVDP, ±dP/dt Drug_Perfusion->LVDP HR Heart Rate Drug_Perfusion->HR Coronary_Flow Coronary Flow Drug_Perfusion->Coronary_Flow ECG ECG Parameters Drug_Perfusion->ECG

References

8-Aminoguanosine in Renal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 8-Aminoguanosine in renal physiology. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

This compound is a prodrug that is rapidly converted in the systemic circulation to its active metabolite, 8-aminoguanine.[1] The primary renal effects of this compound, including diuresis, natriuresis, and glucosuria, are mediated by 8-aminoguanine.[2][3] The central mechanism involves the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2][4]

Inhibition of PNPase leads to an accumulation of its substrate, inosine, in the renal interstitium. Elevated inosine levels then activate adenosine A2B receptors. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). The downstream effects include increased renal medullary blood flow, which contributes to enhanced renal excretory function.

Interestingly, the potassium-sparing (antikaliuretic) effect of 8-aminoguanine is independent of PNPase inhibition. Evidence suggests that this effect may be due to the inhibition of Rac1, a small G-protein.

Quantitative Data on Renal Effects

The administration of this compound leads to significant changes in renal excretion and hemodynamics. The following tables summarize the key quantitative findings from studies in rats.

ParameterFold Change / % ChangeCompound AdministeredNotes
Urinary Sodium Excretion 26.6-fold increaseThis compoundExceeded the natriuretic effect of a matched dose of amiloride (13.6-fold increase).
17.2-fold increase8-Aminoguanine
Urinary Glucose Excretion 12.1-fold increaseThis compound
12.2-fold increase8-Aminoguanine
Urinary Potassium Excretion 69.1% decreaseThis compoundDemonstrates a potassium-sparing effect.
71.0% decrease8-Aminoguanine
Urine Volume 4.2-fold increaseThis compound
3.6-fold increase8-Aminoguanine
Renal Blood Flow (RBF) No significant increaseThis compound & 8-AminoguanineRules out preglomerular vasodilation as the primary mechanism of diuresis.
Mean Arterial Blood Pressure (MABP) No significant changeThis compound & 8-AminoguanineExcludes pressure natriuresis as the mechanism for increased sodium excretion.

Table 1: Effects of this compound and 8-Aminoguanine on Renal Excretion and Hemodynamics in Rats.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are key experimental protocols cited in the study of this compound's renal effects.

In Vivo Assessment of Renal Excretory Function in Anesthetized Rats
  • Animal Model: Anesthetized Sprague-Dawley or Dahl salt-sensitive rats.

  • Surgical Preparation:

    • Anesthesia is induced and maintained.

    • Catheters are placed in the jugular vein for infusions, the carotid artery for blood pressure monitoring, and the bladder or ureter for urine collection.

    • For renal blood flow measurement, a transit-time flow probe is placed on the renal artery.

    • For measurement of renal interstitial purine levels, microdialysis probes are inserted into the renal cortex and medulla.

  • Experimental Procedure:

    • A 1-hour stabilization period is allowed after surgery.

    • A baseline urine collection is performed for 30 minutes (Period 1).

    • The test compound (e.g., this compound at 33.5 µmol/kg) or vehicle is administered as an intravenous bolus.

    • Subsequent timed urine collections are performed (e.g., 40-70 minutes for Period 2, and 85-115 minutes for Period 3).

  • Measurements:

    • Urine volume, sodium, potassium, and glucose concentrations are determined. Sodium and potassium are often measured by flame photometry, and glucose by a colorimetric assay kit.

    • Mean arterial blood pressure (MABP) and heart rate (HR) are continuously monitored.

    • Renal blood flow (RBF) is recorded.

    • Purines in microdialysate samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Intrarenal Artery Infusion
  • Objective: To determine the direct renal effects of a substance, minimizing systemic effects.

  • Procedure:

    • In an anesthetized rat, a catheter is inserted into the femoral artery and advanced into the renal artery of one kidney.

    • The test compound (e.g., 8-aminoguanine) is infused directly into the renal artery at varying doses (e.g., 0.1, 0.3, 1 µmol/kg/min).

    • Urine is collected separately from the ipsilateral (infused) and contralateral (non-infused) kidneys.

    • Renal excretory parameters are measured for both kidneys to assess direct versus systemic effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

G cluster_drug_metabolism Drug Metabolism cluster_renal_action Renal Action cluster_potassium_sparing Potassium-Sparing Effect This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Systemic Conversion PNPase PNPase 8-Aminoguanine->PNPase Inhibits 8-Aminoguanine->PNPase Rac1 Rac1 8-Aminoguanine->Rac1 Inhibits (Proposed) 8-Aminoguanine->Rac1 Inosine Inosine PNPase->Inosine Metabolizes (Blocked) Adenosine A2B Receptor Adenosine A2B Receptor Inosine->Adenosine A2B Receptor Activates Adenylyl Cyclase Adenylyl Cyclase Adenosine A2B Receptor->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Increases Increased Medullary Blood Flow Increased Medullary Blood Flow cAMP->Increased Medullary Blood Flow Diuresis, Natriuresis, Glucosuria Diuresis, Natriuresis, Glucosuria Increased Medullary Blood Flow->Diuresis, Natriuresis, Glucosuria Antikaliuresis Antikaliuresis Rac1->Antikaliuresis Leads to

Caption: Signaling pathway of this compound in the kidney.

G cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Anesthetize Rat B Surgical Instrumentation (Catheters, Flow Probes, Microdialysis) A->B C Stabilization Period (1 hr) B->C H Monitor Hemodynamics (MABP, HR, RBF) B->H I Analyze Renal Interstitial Fluid (UPLC-MS/MS for Purines) B->I D Baseline Urine Collection (Period 1) C->D E IV Bolus Administration (this compound or Vehicle) D->E F Post-treatment Urine Collection (Period 2 & 3) E->F G Measure Urine Volume & Excretion (Na+, K+, Glucose) F->G

Caption: Experimental workflow for in vivo renal studies.

References

The Dichotomous Immunomodulatory Effects of 8-Aminoguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the differential effects of 8-Aminoguanosine (8-AG) on T-lymphocytes and B-lymphocytes. As a potent inhibitor of purine nucleoside phosphorylase (PNP), 8-AG presents a fascinating duality in its immunomodulatory properties, inducing selective cytotoxicity in T-cells while promoting B-cell activation and humoral immunity. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of this compound's activities.

Core Mechanism of Action: Purine Nucleoside Phosphorylase Inhibition

This compound's primary molecular target is purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP by 8-AG leads to an accumulation of its substrates, particularly deoxyguanosine.

Differential Impact on T-Cells and B-Cells: A Tale of Two Lymphocytes

The consequences of PNP inhibition by 8-AG diverge significantly between T-cells and B-cells, a phenomenon rooted in their distinct metabolic and signaling pathways.

T-Lymphocytes: Selective Cytotoxicity and Immunosuppression

In the presence of deoxyguanosine, 8-AG exhibits selective toxicity towards T-lymphocytes.[1][2] This effect is particularly pronounced in T-lymphoblasts.[3] The underlying mechanism involves the shunting of excess deoxyguanosine into the purine salvage pathway. T-cells possess significantly higher levels of deoxyguanosine kinase compared to B-cells.[4] This enzyme phosphorylates deoxyguanosine, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP).[4] Elevated dGTP levels are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This selective metabolic trapping of deoxyguanosine as dGTP ultimately leads to the inhibition of DNA synthesis and apoptosis in T-cells.

B-Lymphocytes: Activation and Enhanced Humoral Immunity

In stark contrast to its effect on T-cells, 8-AG and related C8-substituted guanosine analogs can act as immunostimulants, particularly for B-cells. This activity is attributed to the ability of these compounds to activate Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that typically recognizes single-stranded RNA. Activation of TLR7 in B-cells initiates a signaling cascade that promotes their proliferation, differentiation into plasma cells, and subsequent antibody production. This TLR7-mediated activation can provide a "T-cell-like" help signal, enabling robust B-cell responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on T-cells and B-cells.

Table 1: Cytotoxicity of this compound and Deoxyguanosine on T-Cell Lines

Cell LineThis compound (µM)Deoxyguanosine (µM)Incubation Time (h)EffectReference
MOLT-4 (T-ALL)100Varies-Enhanced toxicity of deoxyguanosine
KM-3 (non-B, non-T ALL)100Varies-Enhanced toxicity of deoxyguanosine
T-leukemic cell lines (various)1002572>75-90% decrease in cell viability

Table 2: Effects of this compound on Deoxyguanosine Metabolism

Cell TypeTreatmentKey FindingReference
T-lymphoblastsThis compound + DeoxyguanosineIncreased formation of dGTP
T4+ mature T-cell linesThis compound + Deoxyguanosine (20 µM)3- to 5-fold increase in GTP levels, no dGTP increase
B-lymphoblastoid cell linesThis compound + Deoxyguanosine (18 µM)3- to 5-fold increase in GTP levels, no dGTP increase

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on lymphocytes.

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

Materials:

  • Human T-cell line (e.g., Jurkat, MOLT-4) or peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE stock solution (5 mM in DMSO)

  • This compound

  • Deoxyguanosine

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture T-cells to a density of 1-2 x 10^6 cells/mL.

  • CFSE Staining:

    • Wash cells twice with PBS.

    • Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash cells three times with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640.

    • Plate 1 mL of cell suspension per well in a 24-well plate.

    • Add this compound and/or Deoxyguanosine to the desired final concentrations.

    • Add a T-cell mitogen to stimulate proliferation (e.g., PHA at 5 µg/mL). Include an unstimulated control.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and wash with PBS.

    • Resuspend in FACS buffer (PBS with 2% FBS).

    • Acquire data on a flow cytometer using the appropriate laser and filter for FITC/CFSE.

    • Analyze the data to identify successive generations of proliferating cells based on the halving of CFSE fluorescence intensity.

Protocol 2: Measurement of Intracellular dGTP Levels by HPLC-MS/MS

This protocol describes the extraction and quantification of intracellular dGTP.

Materials:

  • Cultured T-cells or B-cells (1-5 x 10^6 cells per sample)

  • Ice-cold PBS

  • Ice-cold 60% Methanol

  • Microcentrifuge tubes

  • Vacuum concentrator or nitrogen evaporator

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Porous graphitic carbon column

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 9.5

  • Mobile Phase B: Acetonitrile

  • dGTP standard

Procedure:

  • Cell Harvesting and Lysis:

    • Culture and treat cells with this compound and Deoxyguanosine as required.

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of ice-cold 60% methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Nucleotide Extraction:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Store the dried nucleotide extract at -80°C until analysis.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried extract in 50-100 µL of Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Separate nucleotides using a gradient of Mobile Phase B.

    • Detect dGTP using negative electrospray ionization (ESI-) and monitor the specific precursor-to-product ion transition (e.g., m/z 506.1 > 158.9).

    • Quantify dGTP concentration by comparing the peak area to a standard curve generated with known concentrations of dGTP.

    • Normalize the dGTP concentration to the initial cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

T_Cell_Toxicity dGuo_ext Deoxyguanosine (extracellular) dGuo_int Deoxyguanosine (intracellular) dGuo_ext->dGuo_int Transport AG This compound PNP PNP AG->PNP Inhibits dGMP dGMP dGuo_int->dGMP dGK Guanine Guanine dGuo_int->Guanine PNP (inhibited) dGK Deoxyguanosine Kinase (High in T-cells) dGDP dGDP dGMP->dGDP dGTP dGTP (accumulates) dGDP->dGTP RNR Ribonucleotide Reductase dGTP->RNR Inhibits dNTPs dNTP pool (depleted) RNR->dNTPs DNAsynth DNA Synthesis Inhibition dNTPs->DNAsynth Apoptosis Apoptosis DNAsynth->Apoptosis

Caption: this compound-induced T-cell toxicity pathway.

B_Cell_Activation AG_analog This compound / Guanosine Analog Endosome Endosome AG_analog->Endosome Internalization TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Proliferation Proliferation NFkB->Proliferation Differentiation Differentiation (Plasma Cells) NFkB->Differentiation IRFs->Proliferation Antibody Antibody Production Differentiation->Antibody

Caption: B-cell activation by this compound analogs via TLR7.

Experimental_Workflow cluster_Tcell T-Cell Analysis cluster_Bcell B-Cell Analysis T_cells Isolate/Culture T-Cells T_treat Treat with 8-AG + Deoxyguanosine T_cells->T_treat T_prolif Proliferation Assay (CFSE) T_treat->T_prolif T_dGTP dGTP Measurement (HPLC-MS/MS) T_treat->T_dGTP B_cells Isolate/Culture B-Cells B_treat Treat with 8-AG B_cells->B_treat B_prolif Proliferation Assay (MTT/CFSE) B_treat->B_prolif B_ab Antibody Production (ELISA) B_treat->B_ab

Caption: Experimental workflow for studying 8-AG effects.

Conclusion

This compound demonstrates a striking differential effect on T- and B-lymphocytes. Its ability to selectively induce apoptosis in T-cells through the inhibition of PNP and subsequent dGTP accumulation positions it as a potential therapeutic agent for T-cell malignancies and autoimmune diseases. Conversely, its capacity to stimulate B-cell activation and antibody production via TLR7 signaling highlights its potential as a vaccine adjuvant or a tool for studying humoral immunity. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore the complex immunomodulatory activities of this fascinating compound.

References

8-Aminoguanosine: A Targeted Approach to T-Lymphoblast Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, a potent inhibitor of purine nucleoside phosphorylase (PNP), demonstrates remarkable selective toxicity towards T-lymphoblasts. This targeted cytotoxicity is primarily achieved through the synergistic action of this compound with deoxyguanosine, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP) specifically within T-lymphocytes. The buildup of dGTP is a critical event that triggers an apoptotic cascade, resulting in the selective elimination of these cells. This technical guide provides a comprehensive overview of the mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathway, offering valuable insights for researchers and professionals in drug development.

Introduction

The selective targeting of malignant or pathologically active immune cells is a cornerstone of modern therapeutic development. This compound has emerged as a promising agent due to its ability to selectively induce cell death in T-lymphoblasts. This selectivity stems from its role as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. In humans, a congenital deficiency in PNP leads to a severe T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function and survival. By pharmacologically mimicking this deficiency, this compound, in the presence of the PNP substrate deoxyguanosine, creates a state of metabolic distress specifically in T-lymphoblasts, leading to their apoptotic demise. This targeted approach holds significant potential for the treatment of T-cell malignancies and other T-cell-mediated disorders.

Mechanism of Selective Toxicity

The selective toxicity of this compound for T-lymphoblasts is a well-defined process rooted in the unique aspects of purine metabolism in these cells.

2.1. Inhibition of Purine Nucleoside Phosphorylase (PNP)

This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides, including deoxyguanosine, to their corresponding purine bases and pentose-1-phosphates.

2.2. Synergistic Action with Deoxyguanosine

While this compound alone exhibits minimal cytotoxicity, its combination with deoxyguanosine results in a potent and selective toxic effect on T-lymphoblasts.[1][2] Inhibition of PNP by this compound prevents the degradation of deoxyguanosine.

2.3. Intracellular Accumulation of Deoxyguanosine Triphosphate (dGTP)

The elevated intracellular levels of deoxyguanosine are subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). This accumulation of dGTP is a hallmark of PNP inhibition in T-lymphoblasts and is the primary mediator of cytotoxicity.[1]

2.4. Induction of Apoptosis

The excessive accumulation of dGTP in T-lymphoblasts is profoundly toxic and initiates the intrinsic apoptotic pathway. This process is characterized by the activation of caspase-3-like proteases, leading to programmed cell death.[3] In contrast, the toxicity observed in mature T-cells and B-lymphoblastoid cell lines in the presence of this compound and deoxyguanosine is mediated by the accumulation of guanosine triphosphate (GTP), indicating a distinct and less potent mechanism of cell death.

Quantitative Cytotoxicity Data

The selective cytotoxicity of this compound in combination with deoxyguanosine has been quantified in various lymphoid cell lines. The following tables summarize the available data, highlighting the differential sensitivity of T-lymphoblasts compared to other cell types.

Cell Line TypeCell Line(s)TreatmentIncubation Time (hours)Observed EffectReference
T-Leukemic5 human T-leukemic cell lines100 µM this compound + 25 µM Deoxyguanosine72>90% decrease in cell viability in 3 of 5 cell lines; >75% decrease in 4 of 5 cell lines.
T-LeukemicMOLT-4100 µM this compound + DeoxyguanosineNot SpecifiedEnhanced toxicity of deoxyguanosine.
non-B/non-T LeukemicKM-3100 µM this compound + DeoxyguanosineNot SpecifiedEnhanced toxicity of deoxyguanosine.
Mature T-CellT4+ mature T-cell linesThis compound + DeoxyguanosineNot SpecifiedID50 of 20 µM for deoxyguanosine.
B-LymphoblastB-lymphoblast cell linesThis compound + DeoxyguanosineNot SpecifiedID50 of 18 µM for deoxyguanosine.
Non-T LeukemicNot Specified100 µM this compound + 25 µM Deoxyguanosine72No inhibition of growth.
Normal Bone Marrow Progenitor CellsCFU-GEMM100 µM this compound + 25 µM DeoxyguanosineNot SpecifiedNon-toxic.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective toxicity of this compound.

4.1. Cell Culture

  • Cell Lines: T-lymphoblastoid cell lines (e.g., MOLT-4, CCRF-CEM), B-lymphoblastoid cell lines (e.g., Raji), and other hematopoietic cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing serial dilutions of this compound and a fixed concentration of deoxyguanosine (e.g., 10-50 µM) to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

4.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is designed for flow cytometry analysis.

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of this compound and deoxyguanosine for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • FITC Signal (Annexin V): Detects early apoptotic cells.

    • PI Signal: Detects late apoptotic and necrotic cells.

4.4. Intracellular dGTP Quantification (HPLC-MS/MS)

This protocol provides a general framework for the analysis of intracellular dGTP levels.

  • Cell Extraction:

    • Treat 5-10 x 10^6 T-lymphoblasts with this compound and deoxyguanosine for the desired time.

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Extract the nucleotides by adding 500 µL of cold 60% methanol.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it using a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried pellet in 100 µL of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18) for nucleotide separation.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an ion-pairing agent (e.g., dimethylhexylamine or tributylamine) in an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify dGTP based on its precursor and product ion masses.

  • Data Analysis: Generate a standard curve using known concentrations of dGTP to quantify the intracellular levels in the cell extracts. Normalize the results to the cell number.

Signaling Pathways and Visualizations

The core mechanism of this compound's selective toxicity in T-lymphoblasts can be visualized as a linear signaling pathway leading to apoptosis.

8-Aminoguanosine_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell T-Lymphoblast 8-AG_ext This compound 8-AG_int This compound 8-AG_ext->8-AG_int dG_ext Deoxyguanosine dG_int Deoxyguanosine dG_ext->dG_int PNP Purine Nucleoside Phosphorylase (PNP) 8-AG_int->PNP Inhibition dG_int->PNP dGTP Deoxyguanosine Triphosphate (dGTP) dG_int->dGTP Phosphorylation Guanine Guanine PNP->Guanine Normally converts to Caspase3 Caspase-3 Activation dGTP->Caspase3 Accumulation leads to Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Signaling pathway of this compound-induced selective toxicity in T-lymphoblasts.

Experimental_Workflow Start Start Cell_Culture Cell Culture (T-lymphoblasts, B-lymphoblasts, etc.) Start->Cell_Culture Treatment Treatment with this compound and Deoxyguanosine Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis dGTP dGTP Quantification (HPLC-MS/MS) Treatment->dGTP Data_Analysis Data Analysis (IC50, % Apoptosis, dGTP levels) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis dGTP->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. General experimental workflow for assessing this compound toxicity.

Conclusion

This compound, in combination with deoxyguanosine, presents a highly selective and potent strategy for inducing apoptosis in T-lymphoblasts. The mechanism, centered on the inhibition of PNP and the subsequent accumulation of dGTP, provides a clear rationale for its targeted action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for T-cell malignancies and other T-cell-driven pathologies. The continued investigation into the nuances of purine metabolism in different lymphocyte subsets will undoubtedly pave the way for even more refined and effective immunotherapies.

References

Methodological & Application

Application Notes and Protocols for 8-Aminoguanosine In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic guanosine analog that has garnered significant interest in biomedical research due to its potent biological activities. Primarily acting as a prodrug, it is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2][3] The principal mechanism of action of 8-aminoguanine is the competitive inhibition of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway.[1][4] This inhibition leads to a significant alteration in the purine metabolome, characterized by an accumulation of PNPase substrates, such as inosine and guanosine, and a reduction in its products, including hypoxanthine and guanine.

The elevation of endogenous inosine levels is of particular importance, as inosine has been shown to activate adenosine A2A and A2B receptors, which are involved in mediating anti-inflammatory and immunosuppressive responses. The therapeutic potential of this compound and its active form, 8-aminoguanine, has been explored in various disease models, including hypertension, renal disease, and T-cell mediated autoimmune disorders. Notably, the inhibition of PNPase by this compound, in combination with deoxyguanosine, has been shown to induce selective toxicity in T-lymphoblasts, highlighting its potential as an anti-leukemic agent.

These application notes provide detailed in vitro experimental protocols to facilitate the investigation of this compound's mechanism of action and biological effects. The protocols cover the assessment of PNPase inhibition, the analysis of downstream metabolic consequences, and the evaluation of its cytotoxic effects on T-cell leukemia cell lines.

Data Presentation

Table 1: Inhibitory Activity of 8-Aminoguanine against Purine Nucleoside Phosphorylase

CompoundTarget EnzymeSubstrateInhibitory Constant (Ki)Reference
8-AminoguanineHuman Recombinant PNPaseInosine2.8 µmol/L

Table 2: Effects of 8-Aminopurines on PNPase Activity and Renal Excretion In Vivo (for contextual understanding)

Compound (33.5 µmol/kg)Change in Guanine/Guanosine Ratio in UrineChange in Hypoxanthine/Inosine Ratio in UrineReference
8-AminoguanineReducedReduced
8-AminohypoxanthineReducedReduced
8-AminoinosineReducedReduced

Signaling Pathway and Experimental Workflow

8_Aminoguanosine_Pathway Mechanism of Action of this compound cluster_drug Drug Administration cluster_conversion Metabolic Conversion cluster_enzyme_inhibition Enzymatic Inhibition cluster_metabolic_changes Metabolic Consequences cluster_receptor_activation Receptor Activation cluster_downstream_effects Downstream Cellular Effects 8_Aminoguanosine This compound (Prodrug) 8_Aminoguanine 8-Aminoguanine (Active Metabolite) 8_Aminoguanosine->8_Aminoguanine Conversion PNPase Purine Nucleoside Phosphorylase (PNPase) 8_Aminoguanine->PNPase Inhibits Inosine_Guanosine ↑ Inosine ↑ Guanosine PNPase->Inosine_Guanosine Decreased Metabolism Hypoxanthine_Guanine ↓ Hypoxanthine ↓ Guanine PNPase->Hypoxanthine_Guanine Decreased Production A2B_Receptor Adenosine A2B Receptor Inosine_Guanosine->A2B_Receptor Activates cAMP ↑ cAMP A2B_Receptor->cAMP Anti_inflammatory Anti-inflammatory Responses cAMP->Anti_inflammatory

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol is adapted from commercially available colorimetric PNPase activity assay kits. It allows for the determination of the inhibitory potential of this compound (or its active metabolite, 8-aminoguanine) on PNPase activity.

Materials:

  • Recombinant Human Purine Nucleoside Phosphorylase (PNPase)

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Inosine (Substrate)

  • Developer Enzyme Mix (containing xanthine oxidase)

  • Hypoxanthine (for standard curve)

  • This compound or 8-aminoguanine

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X PNP Assay Buffer from a 10X stock solution with deionized water.

    • Reconstitute the Developer Enzyme Mix in 1X PNP Assay Buffer.

    • Prepare a stock solution of Inosine substrate in 1X PNP Assay Buffer.

    • Prepare a stock solution of this compound or 8-aminoguanine in a suitable solvent (e.g., DMSO or 1X PNP Assay Buffer). Prepare serial dilutions to test a range of concentrations.

    • Prepare a Hypoxanthine standard curve by diluting a 10 mM stock solution in 1X PNP Assay Buffer to concentrations ranging from 0 to 10 nmol/well.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following:

      • Sample Wells: 2-10 µL of recombinant PNPase, varying concentrations of this compound/8-aminoguanine, and 1X PNP Assay Buffer to a final volume of 50 µL.

      • Positive Control: 2-10 µL of recombinant PNPase and 1X PNP Assay Buffer to a final volume of 50 µL.

      • Inhibitor Control: Add the highest concentration of this compound/8-aminoguanine and 1X PNP Assay Buffer to a final volume of 50 µL.

      • Blank Control: 50 µL of 1X PNP Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a Reaction Mix containing:

      • 1X PNP Assay Buffer

      • Developer Enzyme Mix

      • Inosine Substrate

    • Add 50 µL of the Reaction Mix to each well to initiate the reaction.

    • Immediately begin measuring the absorbance at 293 nm in kinetic mode for 30-60 minutes at room temperature. The absorbance is due to the formation of uric acid from the breakdown of inosine to hypoxanthine and its subsequent oxidation.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank control from all other readings.

    • Plot the PNPase activity (as a percentage of the positive control) against the concentration of the inhibitor.

    • Determine the IC50 value of this compound/8-aminoguanine.

PNPase_Inhibition_Workflow PNPase Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - PNPase Enzyme - this compound - Inosine (Substrate) - Developer Mix Plate Prepare 96-well Plate: - Sample Wells - Control Wells Reagents->Plate Preincubation Pre-incubate Enzyme and Inhibitor Plate->Preincubation Reaction Add Reaction Mix (Inosine + Developer) Preincubation->Reaction Measure Measure Absorbance at 293 nm (Kinetic Mode) Reaction->Measure Analysis Calculate Reaction Rates and Determine IC50 Measure->Analysis

Caption: Workflow for the in vitro PNPase inhibition assay.

Protocol 2: T-Lymphoblast Viability Assay

This protocol describes a method to assess the cytotoxic effects of this compound in combination with deoxyguanosine on a T-lymphoblast cell line, such as MOLT-4. Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MOLT-4 human T-lymphoblastic leukemia cell line (or other suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Deoxyguanosine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Culture and Seeding:

    • Culture MOLT-4 cells in RPMI-1640 complete medium in a humidified incubator.

    • Harvest cells in the logarithmic growth phase and determine cell viability and count using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.

  • Treatment:

    • Prepare stock solutions of this compound and deoxyguanosine in an appropriate solvent.

    • Prepare serial dilutions of this compound (e.g., 0-100 µM) and a fixed, low concentration of deoxyguanosine (e.g., 10 µM).

    • Add the drug solutions to the appropriate wells. Include wells with cells treated with this compound alone, deoxyguanosine alone, and untreated cells as controls.

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the concentration of this compound to determine the IC50 value in the presence of deoxyguanosine.

T_Cell_Viability_Workflow T-Cell Viability Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Culture Culture MOLT-4 Cells Seed Seed Cells into 96-well Plate Culture->Seed Add_Drugs Add this compound and Deoxyguanosine Seed->Add_Drugs Incubate_48_72h Incubate for 48-72 hours Add_Drugs->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and Determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the T-lymphoblast viability assay.

Protocol 3: Measurement of Inosine and Hypoxanthine in Cell Culture Supernatants

This protocol outlines a method to quantify the levels of inosine and hypoxanthine in cell culture media following treatment with this compound, using commercially available assay kits.

Materials:

  • Cells of interest (e.g., renal microvascular smooth muscle cells)

  • Appropriate cell culture medium

  • This compound

  • Inosine Assay Kit

  • Xanthine/Hypoxanthine Assay Kit

  • 96-well plates

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to confluence in a 6-well or 12-well plate.

    • Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0-100 µM).

    • Incubate the cells for a desired period (e.g., 30 minutes to 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 10,000 x g for 5 minutes to remove any cells or debris.

    • The clarified supernatant can be used directly in the assays or stored at -80°C.

  • Inosine and Hypoxanthine Measurement:

    • Follow the manufacturer's instructions for the Inosine Assay Kit and the Xanthine/Hypoxanthine Assay Kit.

    • Typically, these assays involve the enzymatic conversion of inosine and hypoxanthine to a detectable product (colorimetric or fluorometric).

    • Prepare standard curves for inosine and hypoxanthine according to the kit protocols.

    • Add the cell culture supernatants and standards to the wells of a 96-well plate.

    • Add the reaction mix provided in the kit to each well.

    • Incubate as per the kit's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Use the standard curves to determine the concentration of inosine and hypoxanthine in each sample.

    • Compare the levels of inosine and hypoxanthine in the supernatants of this compound-treated cells to those of untreated controls.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro investigation of this compound. By employing these methods, researchers can elucidate the inhibitory effects of this compound on PNPase, quantify the resulting metabolic shifts, and assess its functional consequences, such as cytotoxicity in T-lymphoblasts. These detailed procedures are intended to support further research into the therapeutic applications of this promising compound in various disease contexts.

References

Application Notes and Protocols for 8-Aminoguanosine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic purine nucleoside analog that functions as a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1][2]. This inhibition leads to the accumulation of PNPase substrates, primarily inosine and guanosine, which can trigger a range of downstream cellular effects. Notably, the accumulation of inosine can activate adenosine A2B receptors, initiating a cascade of signaling events[3][4]. Due to its selective toxicity towards certain cancer cells, particularly T-lymphoblasts when used in combination with deoxyguanosine, this compound is a compound of interest in cancer research and drug development[5].

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, protocols for treatment and subsequent analysis, and relevant quantitative data.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of N-glycosidic bonds in purine nucleosides. Inhibition of PNPase by this compound leads to an intracellular and extracellular accumulation of its substrates, inosine and guanosine. The elevated levels of inosine can then act as an agonist for adenosine A2B receptors, leading to the activation of downstream signaling pathways, such as the adenylyl cyclase pathway.

It is important to note that while this compound is structurally related to guanosine, there is no direct evidence from the reviewed literature to suggest it is a direct inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The primary and well-documented mechanism remains the inhibition of PNPase.

Data Presentation

The following tables summarize the available quantitative data for the use of this compound in cell culture applications. Researchers should note that optimal concentrations and treatment times are cell-type dependent and should be determined empirically.

Table 1: Solubility and Storage

ParameterValueSource
Solubility 1 mg/mL in DMSO (with warming)
Storage Temperature 2-8°C

Table 2: Effective Concentrations in Cell Culture

Cell Line(s)TreatmentConcentrationDurationObserved EffectSource
Human T-lymphoblastsThis compound with 2'-deoxyguanosine100 µM this compound, 25 µM 2'-deoxyguanosine72 hoursSynergistic cytotoxicity, >75-90% decrease in cell viability
MOLT-4 (T-leukemic), KM-3 (non-B, non-T leukemic)This compound with deoxyguanosine100 µM this compoundNot specifiedEnhanced toxicity of deoxyguanosine
HL-60 (human promyelocytic leukemia)This compoundNot specifiedNot specifiedInhibition of proliferation
Molt-4 (T-lymphoblastic leukemia), MCF7 (breast cancer)This compoundNot specifiedNot specifiedIn vitro activity

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's information, this compound is soluble in DMSO at 1 mg/mL with warming. To prepare a 10 mM stock solution (Molecular Weight: 298.26 g/mol ), weigh out 2.98 mg of this compound powder.

  • Add 1 mL of DMSO to the powder in a sterile microcentrifuge tube.

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (from Protocol 1)

  • Sterile culture plates or flasks

  • Complete cell culture medium

Procedure:

  • Seed cells in culture plates or flasks at a density appropriate for the duration of the experiment. Allow cells to adhere (for adherent cells) or stabilize overnight.

  • The following day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • For vehicle control wells, prepare a corresponding dilution of DMSO in the medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5% (v/v).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Following incubation, proceed with downstream assays such as cell viability, apoptosis, or cell cycle analysis.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This protocol allows for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of this compound

8_Aminoguanosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8_AG_ext This compound 8_AG_int This compound 8_AG_ext->8_AG_int Transport Inosine_ext Inosine A2BR Adenosine A2B Receptor Inosine_ext->A2BR AC Adenylyl Cyclase A2BR->AC PNPase PNPase 8_AG_int->PNPase Inosine_int Inosine PNPase->Inosine_int Inhibits conversion to Hypoxanthine Guanosine_int Guanosine PNPase->Guanosine_int Inhibits conversion to Guanine Inosine_int->Inosine_ext Transport cAMP cAMP AC->cAMP Generates Downstream Downstream Cellular Effects cAMP->Downstream Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Treatment Prepare this compound dilutions and vehicle control Seed_Cells->Prepare_Treatment Treat_Cells Treat cells and incubate for 24, 48, or 72 hours Prepare_Treatment->Treat_Cells Add_MTT Add MTT reagent to each well Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data Synergistic_Cytotoxicity 8_AG This compound PNPase_Inhibition PNPase Inhibition 8_AG->PNPase_Inhibition dG Deoxyguanosine dG_Accumulation Increased intracellular Deoxyguanosine dG->dG_Accumulation PNPase_Inhibition->dG_Accumulation Prevents degradation dGTP_Accumulation Increased dGTP dG_Accumulation->dGTP_Accumulation T_Cell_Toxicity Selective T-cell Toxicity dGTP_Accumulation->T_Cell_Toxicity

References

Application Notes and Protocols for 8-Aminoguanosine in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Aminoguanosine in preclinical in vivo mouse studies, with a primary focus on its application in a sickle cell disease model. Data from rat studies are also included to provide a broader context for dosage and administration routes.

Introduction

This compound is a pro-drug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2] 8-aminoguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[3][4] Inhibition of PNPase leads to an accumulation of its substrates, primarily inosine and guanosine.[2] The increased levels of inosine are believed to mediate many of the pharmacological effects of this compound, including diuresis, natriuresis, and glucosuria, through the activation of the adenosine A₂B receptor. Preclinical studies have demonstrated the therapeutic potential of this compound in models of hypertension, sickle cell disease, and metabolic syndrome.

Data Presentation

Table 1: Summary of In Vivo Dosages and Effects of this compound and its Active Metabolite, 8-Aminoguanine
Animal ModelCompoundDosageAdministration RouteTreatment DurationKey FindingsReference
Mouse
Townes Sickle Cell Mice (SS)This compound60 mg/kg/dayIn drinking water8 and 20 weeksReduced hemoglobinuria and albuminuria, attenuated ventricular hypertrophy, and improved anemia.
Rat
Sprague-Dawley RatsThis compound33.5 µmol/kgIntravenous (bolus)AcuteInduced diuresis, natriuresis, and glucosuria.
Dahl Salt-Sensitive Rats8-Aminoguanine10 mg/kg/dayIn drinking waterChronicAttenuated hypertension.
ZDSD Rats (Metabolic Syndrome)8-Aminoguanine10 mg/kg/dayIn drinking waterChronicLowered blood pressure and improved diabetic markers.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of purine nucleoside phosphorylase (PNPase) by its active metabolite, 8-aminoguanine. This leads to a cascade of downstream signaling events, particularly in the renal system.

This compound Signaling Pathway cluster_drug_metabolism Drug Metabolism cluster_enzyme_inhibition Enzyme Inhibition cluster_metabolite_accumulation Metabolite Accumulation cluster_receptor_activation Receptor Activation & Downstream Signaling This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Inosine Inosine PNPase->Inosine Guanosine Guanosine PNPase->Guanosine A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates cAMP cAMP A2B_Receptor->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Renal_Effects Increased Renal Medullary Blood Flow Diuresis, Natriuresis, Glucosuria PKA->Renal_Effects Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Drinking Water to Sickle Cell Mice

Objective: To evaluate the long-term efficacy of this compound in a mouse model of sickle cell disease.

Animal Model: Townes sickle cell (SS) mice and their non-sickling (AA) littermate controls.

Materials:

  • This compound

  • Drinking water (sterile)

  • Metabolic cages

  • Standard laboratory equipment for blood and urine collection and analysis

Procedure:

  • Preparation of this compound Solution:

    • Calculate the total daily water consumption per mouse (typically 3-5 mL for an adult mouse).

    • To achieve a dose of 60 mg/kg/day, calculate the required concentration of this compound in the drinking water. For a 25g mouse drinking 4mL per day, the daily dose is 1.5 mg. The concentration would be 0.375 mg/mL.

    • Dissolve the calculated amount of this compound in sterile drinking water. Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

  • Administration:

    • Provide the this compound-containing water ad libitum to the treatment group of SS and AA mice.

    • The control group receives regular sterile drinking water.

  • Treatment Duration:

    • The study can be conducted for intermediate (8 weeks) or long-term (20 weeks) durations.

  • Monitoring and Endpoint Analysis:

    • Monitor the health of the animals daily.

    • At specified time points (e.g., baseline, 8 weeks, 20 weeks), place mice in metabolic cages for urine and blood collection.

    • Urine Analysis: Measure urinary levels of 8-aminoguanine to confirm drug intake and metabolism. Analyze for hemoglobinuria and albuminuria as markers of kidney damage.

    • Blood Analysis: Perform complete blood counts to assess anemia (hemoglobin, hematocrit).

    • Organ Analysis: At the end of the study, euthanize the mice and harvest organs (heart, liver, spleen) for histological analysis and to assess hypertrophy.

Protocol 2: Acute Intravenous Administration of this compound in Rats

Objective: To assess the acute diuretic, natriuretic, and glucosuric effects of this compound.

Animal Model: Anesthetized Sprague-Dawley rats.

Materials:

  • This compound

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Metabolic cages or urine collection apparatus

  • Blood pressure and heart rate monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Surgically implant catheters in the jugular vein (for drug administration) and carotid artery (for blood pressure monitoring). A bladder catheter can be inserted for urine collection.

  • Stabilization and Baseline Measurement:

    • Allow the animal to stabilize after surgery.

    • Collect a baseline urine sample and record baseline mean arterial pressure and heart rate for a defined period (e.g., 30 minutes).

  • Drug Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer a single intravenous bolus of 33.5 µmol/kg.

  • Post-Dose Monitoring and Sample Collection:

    • Continuously monitor blood pressure and heart rate.

    • Collect urine at timed intervals (e.g., every 30 minutes) for several hours post-injection.

  • Endpoint Analysis:

    • Measure urine volume, sodium, potassium, and glucose excretion rates.

    • Analyze changes in mean arterial pressure and heart rate compared to baseline.

Experimental Workflow Diagrams

Chronic Oral Dosing Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection (8-20 weeks) cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Baseline Data Collection Baseline Data Collection Randomization into Groups->Baseline Data Collection 8-AG in Drinking Water (60 mg/kg/day) 8-AG in Drinking Water (60 mg/kg/day) Baseline Data Collection->8-AG in Drinking Water (60 mg/kg/day) Control: Regular Drinking Water Control: Regular Drinking Water Baseline Data Collection->Control: Regular Drinking Water Daily Health Checks Daily Health Checks 8-AG in Drinking Water (60 mg/kg/day)->Daily Health Checks Control: Regular Drinking Water->Daily Health Checks Periodic Urine & Blood Collection Periodic Urine & Blood Collection Daily Health Checks->Periodic Urine & Blood Collection Urine Analysis (Albuminuria, Hemoglobinuria) Urine Analysis (Albuminuria, Hemoglobinuria) Periodic Urine & Blood Collection->Urine Analysis (Albuminuria, Hemoglobinuria) Blood Analysis (CBC) Blood Analysis (CBC) Periodic Urine & Blood Collection->Blood Analysis (CBC) Histopathology of Organs Histopathology of Organs Periodic Urine & Blood Collection->Histopathology of Organs

Caption: Workflow for chronic oral administration study.

Acute IV Dosing Workflow cluster_preparation Surgical Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_monitoring Post-Dose Monitoring cluster_analysis Endpoint Analysis Anesthetize Animal Anesthetize Animal Implant Catheters Implant Catheters Anesthetize Animal->Implant Catheters Stabilization Period Stabilization Period Implant Catheters->Stabilization Period Collect Baseline Urine & Vitals Collect Baseline Urine & Vitals Stabilization Period->Collect Baseline Urine & Vitals Administer 8-AG IV Bolus (33.5 µmol/kg) Administer 8-AG IV Bolus (33.5 µmol/kg) Collect Baseline Urine & Vitals->Administer 8-AG IV Bolus (33.5 µmol/kg) Continuous Vital Signs Monitoring Continuous Vital Signs Monitoring Administer 8-AG IV Bolus (33.5 µmol/kg)->Continuous Vital Signs Monitoring Timed Urine Collection Timed Urine Collection Administer 8-AG IV Bolus (33.5 µmol/kg)->Timed Urine Collection Analyze Hemodynamic Changes Analyze Hemodynamic Changes Continuous Vital Signs Monitoring->Analyze Hemodynamic Changes Analyze Urine Excretion Rates Analyze Urine Excretion Rates Timed Urine Collection->Analyze Urine Excretion Rates

Caption: Workflow for acute intravenous administration study.

References

Application Notes and Protocols for 8-Aminoguanosine Administration in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a naturally occurring purine derivative that has demonstrated significant pharmacological activity in preclinical rat models. It primarily acts as a prodrug, being rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2] This conversion is crucial for its therapeutic effects, which include potent diuretic, natriuretic, and glucosuric activities.[3][4] Furthermore, chronic administration of this compound or 8-aminoguanine has been shown to attenuate hypertension in various rat models, such as the deoxycorticosterone acetate (DOCA)-salt and Dahl salt-sensitive (SS) rat models of hypertension.[4]

The primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase) by 8-aminoguanine. This inhibition leads to an increase in renal interstitial levels of inosine. Elevated inosine levels, in turn, activate adenosine A2B receptors, which is thought to increase renal medullary blood flow and subsequently enhance renal excretory function. Interestingly, while the diuretic and natriuretic effects are mediated by PNPase inhibition, the potassium-sparing effect of 8-aminoguanine appears to be independent of this pathway and may involve the inhibition of Rac1.

These application notes provide a comprehensive overview of the administration of this compound in rat models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound and its active metabolite, 8-aminoguanine, in rat models.

Table 1: Acute Effects of Intravenous this compound and 8-Aminoguanine on Renal Function in Anesthetized Rats

ParameterTreatment (Intravenous Bolus)Basal (0-30 min)Post-treatment (40-70 min)Post-treatment (85-115 min)Fold Change (vs. Basal)
Urine Volume This compound (33.5 µmol/kg)---~4-fold increase
8-Aminoguanine (33.5 µmol/kg)---3.6-fold increase
Urinary Sodium Excretion This compound (33.5 µmol/kg)4.4 ± 2.0 µmol/30 min38 ± 17 µmol/30 min-~20-fold increase
8-Aminoguanine (33.5 µmol/kg)---17.2-fold increase
Urinary Potassium Excretion This compound (33.5 µmol/kg)29 ± 6.6 µmol/30 min5.4 ± 1.7 µmol/30 min-~70% decrease
8-Aminoguanine (33.5 µmol/kg)---71.0% decrease
Urinary Glucose Excretion This compound (33.5 µmol/kg)31 ± 17 µg/30 min225 ± 77 µg/30 min-~12-fold increase
8-Aminoguanine (33.5 µmol/kg)---12.2-fold increase

Data are presented as mean ± S.E.M. where available.

Table 2: Chronic Effects of Oral this compound and 8-Aminoguanine in Hypertensive Rat Models

Rat ModelTreatment (Oral)DurationKey Findings
DOCA-salt ratsThis compound (5 mg/kg/day)ChronicSuppressed DOCA-salt-induced hypertension.
DOCA-salt rats8-Aminoguanine (5 mg/kg/day)ChronicSuppressed DOCA-salt-induced hypertension.
Dahl SS rats on high salt diet8-Aminoguanine (10 mg/kg/day)ChronicAttenuated the development of hypertension, prevented strokes, and increased lifespan.
Zucker Diabetic-Sprague Dawley (ZDSD) rats8-Aminoguanine (10 mg/kg/day)75 daysLowered mean arterial blood pressure.

Experimental Protocols

Protocol 1: Acute Intravenous Administration in Anesthetized Rats

This protocol is designed to assess the immediate effects of this compound on renal function and hemodynamics.

1. Animal Model:

  • Male Sprague-Dawley rats are commonly used.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats with an appropriate anesthetic agent (e.g., Inactin, 100 mg/kg, intraperitoneally).

  • Place the anesthetized rat on an isothermal pad to maintain body temperature at 37°C.

  • Cannulate the trachea to ensure a clear airway.

  • Insert a cannula into the carotid artery for continuous measurement of mean arterial blood pressure (MABP) and heart rate (HR).

  • Insert a cannula into the jugular vein for intravenous infusions and bolus injections.

  • Place a cannula in the left ureter for urine collection.

  • Optionally, place transit-time flow probes on the renal and mesenteric arteries to measure blood flow.

3. Experimental Procedure:

  • Allow for a 1-hour stabilization period after surgery, during which a continuous infusion of 0.9% saline is administered at 25 μl/min.

  • Period 1 (Basal): Collect urine for 30 minutes and record baseline MABP and HR.

  • Treatment Administration: Administer a single intravenous bolus of this compound dissolved in vehicle (0.9% saline containing 0.03 N HCl) at a dose of 33.5 µmol/kg. A vehicle-only group should be included as a control.

  • Period 2: Ten minutes after administration, collect urine for another 30-minute period (40–70 minutes into the protocol).

  • Period 3: After a 15-minute waiting period, collect urine for a final 30-minute period (85–115 minutes into the protocol).

4. Sample Analysis:

  • Measure urine volume.

  • Analyze urine for sodium, potassium, and glucose concentrations.

Protocol 2: Chronic Oral Administration in Hypertensive Rat Models

This protocol is designed to evaluate the long-term effects of this compound on blood pressure in models of hypertension.

1. Animal Model:

  • Deoxycorticosterone acetate (DOCA)-salt induced hypertensive rats or Dahl salt-sensitive (SS) rats are suitable models.

2. Induction of Hypertension (DOCA-salt model):

  • Surgically implant a DOCA pellet (or administer via injection).

  • Provide the rats with drinking water containing 1% NaCl.

3. Treatment Administration:

  • Prepare a solution of this compound or 8-aminoguanine in the drinking water to achieve the desired daily dose (e.g., 5-10 mg/kg/day).

  • A control group should receive the vehicle in their drinking water.

4. Blood Pressure Monitoring:

  • For continuous and accurate blood pressure measurement, use radiotelemetry.

  • Implant telemetry transmitters according to the manufacturer's instructions and allow for a recovery period before starting the treatment.

5. Experimental Procedure:

  • Record baseline blood pressure before initiating treatment.

  • Administer this compound or 8-aminoguanine in the drinking water for the specified duration (e.g., several weeks).

  • Monitor blood pressure, water intake, and body weight regularly throughout the study.

6. Terminal Procedures:

  • At the end of the study, blood and tissue samples can be collected for further analysis (e.g., plasma electrolytes, kidney histology).

Visualizations

G cluster_0 Experimental Workflow: Acute IV Administration A Anesthesia and Surgical Preparation B Stabilization Period (1 hour) A->B C Period 1 (Basal) Urine Collection (30 min) B->C D IV Bolus Administration (this compound) C->D E Period 2 Urine Collection (30 min) D->E F Period 3 Urine Collection (30 min) E->F G Sample Analysis (Urine Volume, Electrolytes, Glucose) F->G

Caption: Workflow for acute intravenous administration of this compound in rats.

G cluster_1 Signaling Pathway of this compound/8-Aminoguanine cluster_2 Cellular Environment AMG This compound (Prodrug) AG 8-Aminoguanine (Active Metabolite) AMG->AG Metabolism PNPase PNPase AG->PNPase Inhibition Rac1 Rac1 AG->Rac1 Inhibition Inosine Inosine PNPase->Inosine Inhibition of breakdown A2BR Adenosine A2B Receptor Inosine->A2BR Activation Renal_Function Increased Renal Excretory Function (Diuresis, Natriuresis, Glucosuria) A2BR->Renal_Function Leads to K_Sparing Potassium Sparing Effect Rac1->K_Sparing Inhibition leads to

Caption: Proposed signaling pathway for this compound and 8-aminoguanine.

References

Preparing 8-Aminoguanosine Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine is a purine derivative with significant therapeutic potential, acting as a prodrug for the active metabolite 8-aminoguanine.[1] It functions as a potassium-sparing diuretic and natriuretic agent and has shown promise in models of hypertension and other cardiovascular and renal diseases.[2][3] The primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase), which leads to a rebalancing of the purine metabolome.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant technical data and a summary of its mechanism of action.

Physicochemical Properties and Solubility

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound is a white to brown powder. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₆O₅
Molecular Weight298.26 g/mol
Purity≥98% (HPLC)
Solubility in DMSO 1 mg/mL (with warming)
Storage Temperature (Powder)2-8°C

Protocol for Preparation of 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heating block set to 37°C

Procedure:

  • Preparation: In a biological safety cabinet or a clean environment, allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Warming and Mixing: The solubility of this compound in DMSO is enhanced with warming. Place the tube in a 37°C water bath or heating block for 10-15 minutes. Periodically vortex the solution to facilitate dissolution. Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO stored at -80°C is typically stable for up to 6 months, while at -20°C it is stable for about one month.

Working Solution Preparation:

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity. For animal studies, the final DMSO concentration should also be minimized. Prepare working solutions by diluting the DMSO stock solution in the appropriate sterile aqueous buffer or cell culture medium immediately before use.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is converted in vivo to its active metabolite, 8-aminoguanine. The primary mechanism of action of 8-aminoguanine is the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of PNPase substrates, such as inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. This "rebalancing of the purine metabolome" is believed to be responsible for many of the therapeutic effects.

The increased levels of inosine can activate adenosine A2B receptors, leading to increased renal medullary blood flow and enhanced renal excretory function. Additionally, 8-aminoguanine has been shown to inhibit Rac1, a small GTPase, which may contribute to its potassium-sparing effects.

8_Aminoguanosine_Signaling_Pathway cluster_0 Cellular Environment 8_Aminoguanosine 8_Aminoguanosine 8_Aminoguanine 8_Aminoguanine 8_Aminoguanosine->8_Aminoguanine Metabolism PNPase PNPase 8_Aminoguanine->PNPase Inhibition Rac1 Rac1 8_Aminoguanine->Rac1 Inhibition Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Production Guanine Guanine PNPase->Guanine Production Inosine Inosine Inosine->PNPase A2B_Receptor A2B_Receptor Inosine->A2B_Receptor Activation Guanosine Guanosine Guanosine->PNPase Cellular_Effects Cellular_Effects A2B_Receptor->Cellular_Effects Downstream Signaling

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical in vitro experiment.

Experimental_Workflow cluster_1 Experimental Protocol Prepare_Stock Prepare 1 mg/mL this compound Stock Solution in DMSO Store_Stock Aliquot and Store Stock Solution at -20°C/-80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution by Diluting Stock in Culture Medium Store_Stock->Prepare_Working Culture_Cells Culture Target Cells Treat_Cells Treat Cells with Working Solution (and Vehicle Control) Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Analyze Perform Downstream Analysis (e.g., Viability, Gene Expression) Incubate->Analyze

Caption: General experimental workflow.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • All procedures involving the handling of the compound and solvent should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals. The protocols and information provided are based on currently available data and should be adapted as necessary for specific experimental requirements. Always follow good laboratory practices.

References

Application Notes and Protocols for Utilizing 8-Aminoguanosine in T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 8-Aminoguanosine in T-cell proliferation assays. This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway.[1][2][3] Its ability to selectively induce toxicity in T-lymphoblasts makes it a valuable tool for studying T-cell function and for the development of targeted therapeutics for T-cell mediated disorders.[2][3]

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response. Dysregulation of this process can lead to various pathologies, including autoimmune diseases and lymphoproliferative disorders. Purine metabolism is intrinsically linked to lymphocyte proliferation and function. This compound exploits this dependency by inhibiting purine nucleoside phosphorylase (PNP). Inhibition of PNP, particularly in the presence of deoxyguanosine, leads to the intracellular accumulation of deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are selectively toxic to T-cells, leading to the inhibition of their proliferation and induction of apoptosis. This selective action provides a targeted approach to modulate T-cell responses in vitro.

Mechanism of Action: this compound in T-Cells

The primary mechanism of action of this compound in T-cells involves the inhibition of purine nucleoside phosphorylase (PNP). This enzyme is critical for the salvage pathway of purines, converting (deoxy)guanosine to guanine. By blocking PNP, this compound leads to a build-up of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). High concentrations of dGTP are cytotoxic to T-cells as it disrupts normal DNA synthesis and repair, ultimately leading to an inhibition of proliferation.

Mechanism of this compound in T-Cells cluster_0 Purine Salvage Pathway cluster_1 Effect of this compound Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Deoxyguanosine->PNP Substrate dGTP dGTP Accumulation Deoxyguanosine->dGTP Phosphorylation Guanine Guanine PNP->Guanine Product 8-AG This compound 8-AG->PNP Inhibition T-Cell Proliferation T-Cell Proliferation dGTP->T-Cell Proliferation Inhibition

Mechanism of this compound Action

Data Presentation

The following tables summarize the quantitative effects of this compound on T-cell viability and proliferation, based on published findings. These data demonstrate the synergistic cytotoxic effect when combined with deoxyguanosine.

Table 1: Effect of this compound and Deoxyguanosine on T-Leukemic Cell Viability

Cell LineTreatmentConcentrationIncubation Time (hours)Decrease in Cell Viability (%)
T-Leukemic Cell Line 1This compound + Deoxyguanosine100 µM + 25 µM72> 90%
T-Leukemic Cell Line 2This compound + Deoxyguanosine100 µM + 25 µM72> 90%
T-Leukemic Cell Line 3This compound + Deoxyguanosine100 µM + 25 µM72> 90%
T-Leukemic Cell Line 4This compound + Deoxyguanosine100 µM + 25 µM72> 75%
T-Leukemic Cell Line 5This compound + Deoxyguanosine100 µM + 25 µM72> 75%
Non-T Leukemic Cell LinesThis compound + Deoxyguanosine100 µM + 25 µM72No significant inhibition
Normal Bone Marrow Progenitor CellsThis compound + Deoxyguanosine100 µM + 25 µM72Non-toxic

Data synthesized from studies demonstrating the selective toxicity of the combination treatment.

Table 2: Recommended Concentration Ranges for In Vitro T-Cell Assays

CompoundStock SolutionWorking Concentration RangeNotes
This compound10-50 mM in DMSO10-200 µMAlone, this compound may have minimal inhibitory effect on proliferation.
Deoxyguanosine10-50 mM in sterile water or PBS10-50 µMEssential for observing the inhibitory effect of this compound.
Mitogen (e.g., PHA, anti-CD3/CD28)Varies by supplierVaries by supplierTitrate for optimal T-cell proliferation in your system.

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

Experimental Workflow

T-Cell Proliferation Assay Workflow cluster_treatments Treatments Isolate_PBMCs Isolate PBMCs from whole blood CFSE_Label Label T-cells with CFSE Isolate_PBMCs->CFSE_Label Culture_Setup Set up cell cultures with mitogen and treatments CFSE_Label->Culture_Setup Incubate Incubate for 3-5 days Culture_Setup->Incubate Control Vehicle Control 8AG_only This compound dG_only Deoxyguanosine Combination 8-AG + dG Stain_Acquire Stain for surface markers and acquire on flow cytometer Incubate->Stain_Acquire Analyze Analyze CFSE dilution to determine proliferation Stain_Acquire->Analyze

T-Cell Proliferation Assay Workflow
Protocol: CFSE-Based T-Cell Proliferation Assay

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Perform a cell count and assess viability using trypan blue exclusion.

2. CFSE Labeling of T-Cells

  • Adjust the PBMC suspension to a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM (optimization may be required).

  • Incubate for 10 minutes at 37°C in the dark, with gentle mixing.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

  • Incubate on ice for 5 minutes.

  • Wash the cells three times with cold complete RPMI-1640 medium to remove excess CFSE.

  • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

3. Cell Culture and Treatment

  • Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 1 x 10^5 cells per well in a final volume of 200 µL.

  • Prepare the following treatment conditions in triplicate:

    • Unstimulated Control (media only)

    • Stimulated Control (e.g., anti-CD3/CD28 beads or 1 µg/mL PHA) + Vehicle (DMSO)

    • Stimulated + this compound (e.g., 100 µM)

    • Stimulated + Deoxyguanosine (e.g., 25 µM)

    • Stimulated + this compound (100 µM) + Deoxyguanosine (25 µM)

  • It is recommended to perform a dose-response curve for this compound (e.g., 10, 50, 100, 200 µM) to determine the optimal inhibitory concentration.

  • Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

4. Flow Cytometry Staining and Acquisition

  • After incubation, harvest the cells and transfer them to V-bottom plates or flow cytometry tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

5. Data Analysis

  • Gate on the live lymphocyte population based on forward and side scatter properties.

  • Further gate on the T-cell populations of interest (e.g., CD3+, CD4+, CD8+).

  • Analyze the CFSE fluorescence in the gated T-cell populations. Proliferating cells will exhibit a stepwise reduction in CFSE intensity, with each peak representing a cell division.

  • Quantify proliferation using metrics such as the percentage of divided cells, division index, or proliferation index provided by flow cytometry analysis software.

Concluding Remarks

This compound serves as a potent and selective inhibitor of T-cell proliferation through its targeted inhibition of purine nucleoside phosphorylase. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in T-cell proliferation assays. Such studies are crucial for advancing our understanding of T-cell biology and for the preclinical evaluation of novel immunomodulatory therapies. Careful optimization of experimental conditions, particularly the concentrations of this compound and deoxyguanosine, is essential for obtaining robust and reproducible results.

References

8-Aminoguanosine: A Promising Agent in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic purine nucleoside analog that has demonstrated significant potential in cancer research. Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, p53-independent apoptosis, and enhancement of radiosensitivity, makes it a compelling candidate for further investigation and development as an anti-cancer therapeutic. This document provides a detailed overview of the applications of this compound in cancer research, complete with experimental protocols and a summary of its biological effects.

Mechanism of Action

This compound exerts its anti-cancer effects through several key mechanisms:

  • Inhibition of Purine Nucleoside Phosphorylase (PNP) : this compound is a potent inhibitor of PNP, an enzyme crucial for the purine salvage pathway.[1][2] This inhibition leads to an accumulation of purine nucleosides, which can be toxic to certain cancer cells, particularly T-cell malignancies.[3]

  • Induction of p53-Independent Apoptosis : A significant advantage of this compound and its related analog, 8-aminoadenosine, is their ability to induce apoptosis in cancer cells irrespective of their p53 status. This is particularly relevant for cancers with mutated or non-functional p53, which are often resistant to conventional therapies.

  • Cell Cycle Arrest at G2/M Phase : this compound has been shown to cause an arrest of the cell cycle at the G2/M transition phase. This prevents cancer cells from proceeding through mitosis and cell division, ultimately leading to cell death.[4]

  • Radiosensitization : this compound can enhance the efficacy of radiation therapy. By potentially interfering with DNA damage repair mechanisms, it can make cancer cells more susceptible to the cytotoxic effects of radiation.[5]

Data Presentation

In Vitro Cytotoxicity
CompoundAssayIC50 (µM)Cell LineNotes
This compoundPNP Inhibition1.40-Potent inhibitor of human purine nucleoside phosphorylase.
This compoundCytotoxicityNot specifiedMOLT-4 (T-lymphoblast)Selectively cytotoxic in the presence of 10 µM 2'-deoxyguanosine.

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy

Quantitative in vivo efficacy data for this compound in specific cancer xenograft models is limited in publicly available literature. However, studies on related purine analogs and general statements about this compound's anti-cancer activity in mouse models suggest its potential for tumor growth inhibition. Further preclinical studies are necessary to establish detailed dose-response relationships and efficacy in various cancer types.

Experimental Protocols

Protocol 1: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against PNP.

Materials:

  • Recombinant human PNP

  • Inosine (substrate)

  • Phosphate buffer

  • This compound

  • Xanthine oxidase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant human PNP.

  • Monitor the conversion of inosine to hypoxanthine and then to uric acid by measuring the increase in absorbance at 293 nm.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of PNP inhibition against the logarithm of the this compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

p53-Independent Apoptosis Pathway

8-aminoadenosine, a structurally similar compound, induces apoptosis through a mechanism that does not require functional p53. This can involve both caspase-dependent and caspase-independent pathways, making it effective against a broader range of cancers.

p53_Independent_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8_Aminoguanosine 8_Aminoguanosine PNP_Inhibition PNP Inhibition 8_Aminoguanosine->PNP_Inhibition Purine_Metabolism_Disruption Purine Metabolism Disruption PNP_Inhibition->Purine_Metabolism_Disruption Caspase_Cascade Caspase Cascade Purine_Metabolism_Disruption->Caspase_Cascade p53-independent signaling Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: p53-Independent Apoptosis Pathway of this compound.

G2/M Cell Cycle Arrest Pathway

Nucleoside analogs like this compound can induce G2/M arrest by activating the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, preventing entry into mitosis.

G2_M_Arrest 8_Aminoguanosine 8_Aminoguanosine DNA_Damage_or_Replication_Stress DNA Damage or Replication Stress 8_Aminoguanosine->DNA_Damage_or_Replication_Stress Chk1_Activation Chk1 Activation DNA_Damage_or_Replication_Stress->Chk1_Activation Cdc25C_Inhibition Cdc25C Inhibition Chk1_Activation->Cdc25C_Inhibition Cdk1_CyclinB_Inactive Cdk1/Cyclin B (Inactive) Cdc25C_Inhibition->Cdk1_CyclinB_Inactive G2_M_Arrest G2/M Arrest Cdk1_CyclinB_Inactive->G2_M_Arrest

Caption: G2/M Cell Cycle Arrest Induced by this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the initial in vitro assessment of this compound's anti-cancer properties.

experimental_workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Arrest, % Apoptosis) Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: In Vitro Evaluation Workflow for this compound.

Conclusion

This compound presents a compelling profile as a potential anti-cancer agent with a distinct mechanism of action. Its ability to inhibit PNP, induce p53-independent apoptosis, and cause G2/M cell cycle arrest provides a strong rationale for its continued investigation in a variety of cancer models. The provided protocols and conceptual frameworks for its signaling pathways offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further studies are warranted to establish a comprehensive profile of its in vitro and in vivo activity and to elucidate the finer details of its molecular interactions within cancer cells.

References

Application Notes and Protocols for 8-Aminoguanosine in T-cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a guanosine analog that acts as a potent inhibitor of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway. In T-lymphocytes, a deficiency in PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP), which is selectively toxic to these cells. This selective cytotoxicity makes this compound, often in combination with deoxyguanosine, a promising agent for research and potential therapeutic development for T-cell malignancies, including T-cell lymphoma. These application notes provide a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for utilizing this compound in a research setting.

Mechanism of Action

The primary mechanism of action of this compound in T-cell lymphoma is the inhibition of purine nucleoside phosphorylase (PNP). In concert with deoxyguanosine, this inhibition leads to a selective intracellular accumulation of deoxyguanosine triphosphate (dGTP) in T-lymphoblasts[1]. The elevated dGTP levels disrupt normal cellular function through the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This ultimately triggers an apoptotic cascade, leading to programmed cell death of the malignant T-cells.

dot

This compound This compound PNP Purine Nucleoside Phosphorylase (PNP) This compound->PNP Inhibits Deoxyguanosine Deoxyguanosine dGTP Deoxyguanosine Triphosphate (dGTP) Accumulation Deoxyguanosine->dGTP Is converted to PNP->Deoxyguanosine Normally degrades RR Ribonucleotide Reductase Inhibition dGTP->RR Apoptosis Apoptosis RR->Apoptosis Leads to

Figure 1: Simplified signaling pathway of this compound in T-cell lymphoma.

Quantitative Data

The combination of this compound and deoxyguanosine has demonstrated significant cytotoxic effects on T-cell lymphoma cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies have shown a marked decrease in cell viability.

Table 1: Effect of this compound and Deoxyguanosine on T-cell Leukemia Cell Viability

Cell Line(s)TreatmentIncubation TimeResultReference
T-leukemic cell lines2.5 x 10⁻⁵ M Deoxyguanosine + 100 µM this compound72 hours>90% decrease in cell viability in 3 of 5 cell lines; >75% decrease in 4 of 5 cell lines[2]
MOLT 4 (leukemic T-cell)Deoxyguanosine + 100 µM this compoundNot specifiedEnhanced toxicity of deoxyguanosine[3]
KM-3 (leukemic non-B, non-T cell)Deoxyguanosine + 100 µM this compoundNot specifiedEnhanced toxicity of deoxyguanosine[3]

Note: Researchers should empirically determine the optimal concentrations and IC50 values for their specific T-cell lymphoma cell lines of interest using the protocols provided below.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on T-cell lymphoma cell lines.

Protocol 1: In Vitro Treatment of T-cell Lymphoma Cells

This protocol outlines the general procedure for treating suspension T-cell lymphoma cell lines with this compound and deoxyguanosine.

dot

cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Downstream Analysis A Culture T-cell lymphoma cells to desired density B Seed cells into multi-well plates A->B D Add compounds to cells at desired concentrations B->D C Prepare stock solutions of This compound and Deoxyguanosine C->D E Incubate for specified time (e.g., 24, 48, 72 hours) D->E F Perform Cell Viability Assay (e.g., CCK-8, MTT) E->F G Perform Apoptosis Assay (e.g., Annexin V/PI staining) E->G

Figure 2: General experimental workflow for this compound treatment.

Materials:

  • T-cell lymphoma cell line (e.g., Jurkat, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Deoxyguanosine (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile multi-well plates (6, 24, or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain T-cell lymphoma cells in suspension culture according to standard protocols. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of deoxyguanosine (e.g., 10 mM) in sterile water or PBS.

    • Store stock solutions at -20°C.

  • Cell Seeding:

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into the wells of a multi-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate). The final volume per well should be consistent.

  • Treatment:

    • Prepare working solutions of this compound and deoxyguanosine by diluting the stock solutions in complete culture medium.

    • Add the desired final concentrations of this compound (e.g., 10-100 µM) and deoxyguanosine (e.g., 10-50 µM) to the respective wells.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), this compound alone, and deoxyguanosine alone.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with downstream assays such as cell viability or apoptosis analysis.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol uses the Cell Counting Kit-8 (CCK-8) to determine the number of viable cells.

Materials:

  • Treated cells from Protocol 1

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Following the incubation period from Protocol 1, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, transfer the cells from each well to individual flow cytometry tubes.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptotic Signaling Pathway

The accumulation of dGTP in T-cells following PNP inhibition is a key trigger for apoptosis. This process is believed to involve the activation of the intrinsic (mitochondrial) apoptotic pathway. The high levels of dGTP can lead to DNA damage and replication stress, which in turn activates a cascade of events culminating in the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.

dot

dGTP dGTP Accumulation DNA_Stress DNA Replication Stress & DNA Damage dGTP->DNA_Stress Mitochondria Mitochondrial Pathway Activation DNA_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

8-Aminoguanosine: A Novel Investigational Agent for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1][2] This sickling process leads to chronic hemolysis, vaso-occlusive crises (VOCs), severe pain, and progressive end-organ damage.[1] Current therapeutic strategies aim to manage symptoms and prevent complications, with treatments including hydroxyurea, L-glutamine, and newer gene therapies. A key area of research is the identification of novel therapeutic agents that can address the multifaceted pathophysiology of SCD.

8-Aminoguanosine (8-AG) is a pro-drug that is converted in the body to its active form, 8-aminoguanine, a potent inhibitor of purine nucleoside phosphorylase (PNP). PNP is an enzyme involved in the purine salvage pathway, and its inhibition has shown potential therapeutic benefits in preclinical models of sickle cell disease. These application notes provide a comprehensive overview of the current research on this compound in SCD, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action

In sickle cell disease, increased release and activity of PNP have been observed, leading to accelerated metabolism of guanosine and inosine. This results in the overproduction of downstream products like hypoxanthine and xanthine, which are known to be pro-oxidant and contribute to vasculotoxicity.

This compound, as a PNP inhibitor, works by blocking this pathological cascade. By inhibiting PNP, this compound is hypothesized to:

  • Reduce the production of harmful metabolites: Limiting the generation of vasculotoxic hypoxanthine and xanthine.

  • Alter purine metabolism: Leading to an increase in guanosine and an elevated inosine-to-hypoxanthine ratio, which may have protective effects.

  • Mitigate downstream pathological events: The reduction in oxidative stress and vascular damage is thought to play a role in ameliorating red blood cell sickling, hemolytic anemia, and end-organ damage.

Preclinical Efficacy in a Sickle Cell Mouse Model

Research utilizing the Townes sickle (SS) mouse model has demonstrated the potential of this compound as a therapeutic agent for sickle cell disease.

Biochemical and Hematological Effects

Treatment of SS mice with this compound (60 mg/kg/day in drinking water) resulted in significant biochemical and hematological improvements.

ParameterObservation in 8-AG Treated SS MiceReference
Urinary 8-Aminoguanine 40-50-fold increase (p<0.001)
Urinary Hypoxanthine Reduced levels
Urinary Inosine/Hypoxanthine Ratio Increased
Urinary Guanosine Increased
Urinary Guanine Reduced
Urinary Guanosine/Guanine Ratio Increased (p<0.05)
Anemia Progression Attenuated age-related drops in hemoglobin and hematocrit (20-week treatment)
Effects on Organ Damage

Chronic administration of this compound demonstrated a protective effect against end-organ damage, a major complication of sickle cell disease.

Organ SystemFinding in 8-AG Treated SS Micep-valueReference
Renal Reduced hemoglobinuria<0.05
Reduced albuminuria<0.05
Cardiac Attenuated left ventricular hypertrophy<0.01
Attenuated right ventricular hypertrophy<0.05
Improved right ventricular contractility<0.05
Hepatic Limited hepatomegaly<0.001
Splenic Reduced splenomegaly (20-week treatment)<0.05

Histopathological analysis further suggested reduced iron deposition, ischemic injury, and fibrotic injury in the spleen and liver of 8-AG-treated SS mice.

Signaling Pathway

8-Aminoguanosine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Purine Metabolism cluster_2 Pathophysiological Consequences in SCD 8-AG This compound (Pro-drug) 8-aminoguanine 8-Aminoguanine (Active Inhibitor) 8-AG->8-aminoguanine Conversion PNP Purine Nucleoside Phosphorylase (PNP) 8-aminoguanine->PNP Inhibition Guanosine Guanosine Inosine Inosine Guanine Guanine Guanosine->Guanine PNP-mediated Oxidative_Stress Oxidative Stress Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP-mediated Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Hypoxanthine->Oxidative_Stress Xanthine->Oxidative_Stress Vasculotoxicity Vasculotoxicity Oxidative_Stress->Vasculotoxicity Organ_Damage End-Organ Damage Vasculotoxicity->Organ_Damage

Caption: Mechanism of this compound in Sickle Cell Disease.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Sickle Cell Mouse Model

This protocol describes the long-term administration of this compound to Townes sickle (SS) mice to evaluate its effects on hematological parameters and end-organ damage.

Materials:

  • Townes sickle (SS) mice and non-sickling control (AA) mice

  • This compound (≥98% purity)

  • Drinking water

  • Metabolic cages

  • Standard laboratory animal diet

  • Equipment for blood collection (e.g., retro-orbital sinus)

  • Complete Blood Count (CBC) analyzer

  • Spectrophotometer for urine analysis

  • Histology equipment (formalin, paraffin, microtome, slides)

  • Stains (Prussian blue, H&E, trichrome)

Procedure:

  • Animal Acclimation: Acclimate SS and AA mice to the laboratory environment for at least one week before the start of the experiment.

  • Drug Preparation and Administration:

    • Prepare a solution of this compound in drinking water to achieve a target dose of 60 mg/kg/day. The concentration will need to be adjusted based on the average daily water consumption of the mice.

    • Provide the 8-AG-containing water ad libitum to the treatment group of SS mice. The control group of SS mice and the AA mice will receive regular drinking water.

  • Treatment Duration: Continue the treatment for a period of 8 to 20 weeks.

  • Sample Collection:

    • At regular intervals (e.g., every 4 weeks), place the mice in metabolic cages for 24-hour urine collection. Store urine samples at -80°C until analysis.

    • Collect blood samples at baseline and at the end of the treatment period for CBC analysis.

  • Biochemical Analysis:

    • Analyze urine samples for purine levels (8-aminoguanine, hypoxanthine, inosine, guanosine, guanine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Measure urine hemoglobin and albumin concentrations to assess hemoglobinuria and albuminuria.

  • Organ Harvest and Histopathology:

    • At the end of the study, euthanize the mice and harvest organs (heart, liver, spleen, kidneys, lungs).

    • Record the weights of the organs.

    • Fix the organs in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.

    • Perform staining with Prussian blue (for iron deposition), Hematoxylin and Eosin (H&E, for ischemic injury), and Masson's trichrome (for fibrosis).

  • Data Analysis:

    • Compare the measured parameters between the 8-AG treated and untreated SS mice, as well as with the AA control mice.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

Experimental_Workflow_SCD_Mouse_Model start Start acclimation Animal Acclimation (SS and AA mice) start->acclimation treatment 8-AG Administration (60 mg/kg/day in drinking water) for 8-20 weeks acclimation->treatment control Control Group (Regular drinking water) acclimation->control sample_collection Periodic Sample Collection (Blood and Urine) treatment->sample_collection control->sample_collection biochemical_analysis Biochemical Analysis (LC-MS/MS, Urine Albumin/Hemoglobin) sample_collection->biochemical_analysis organ_harvest End-of-Study Organ Harvest and Histopathology sample_collection->organ_harvest data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis organ_harvest->data_analysis end End data_analysis->end

Caption: Workflow for evaluating 8-AG in a sickle cell mouse model.

Protocol 2: In Vitro Hemolysis Assay

This protocol can be adapted to assess the effect of this compound on red blood cell hemolysis under hypoxic conditions.

Materials:

  • Freshly drawn whole blood from sickle cell patients or SS mice

  • Phosphate-buffered saline (PBS)

  • This compound

  • Hypoxia chamber or a system for deoxygenation (e.g., nitrogen gas)

  • Spectrophotometer

  • Microcentrifuge

  • 96-well plates

Procedure:

  • Red Blood Cell Preparation:

    • Centrifuge whole blood to pellet the red blood cells (RBCs).

    • Wash the RBCs three times with PBS, removing the buffy coat and plasma after each wash.

    • Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 5%).

  • Treatment Incubation:

    • In a 96-well plate, add the RBC suspension to wells containing various concentrations of this compound.

    • Include a positive control (100% hemolysis, e.g., by adding a hypotonic solution or a detergent like Triton X-100) and a negative control (spontaneous hemolysis, with vehicle).

  • Induction of Hypoxia:

    • Place the 96-well plate in a hypoxia chamber and incubate at 37°C for a defined period (e.g., 2-4 hours) to induce sickling and hemolysis.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm or 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Data Analysis:

    • Compare the percentage of hemolysis in the 8-AG treated samples to the untreated control to determine if the compound has a protective effect against hypoxia-induced hemolysis.

Future Directions

The preclinical data on this compound in a sickle cell mouse model are promising, suggesting that PNP inhibition could be a viable therapeutic strategy. However, further research is needed to fully elucidate its potential. Key areas for future investigation include:

  • Effect on Fetal Hemoglobin: Determining whether this compound has any effect on the induction of fetal hemoglobin (HbF), a known disease modifier in SCD.

  • Vaso-occlusive Crisis Models: Evaluating the efficacy of this compound in animal models of vaso-occlusive crisis.

  • Combination Therapies: Investigating the potential for synergistic effects when this compound is combined with existing SCD therapies like hydroxyurea.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in patients with sickle cell disease.

These application notes and protocols provide a foundation for researchers to further explore the therapeutic potential of this compound in the context of sickle cell disease. The encouraging preclinical findings warrant continued investigation into this novel approach for a challenging and debilitating condition.

References

Application Notes and Protocols: 8-Aminoguanosine in Hypertension and Diuretic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 8-Aminoguanosine in studies related to hypertension and diuresis. The information is based on preclinical research and is intended to guide researchers in designing and conducting similar experiments.

Introduction

This compound is an endogenous purine derivative that has demonstrated significant potential as a potassium-sparing diuretic and antihypertensive agent.[1][2][3][4] It functions as a prodrug, rapidly converting to its active metabolite, 8-aminoguanine, which mediates the majority of its diuretic and natriuretic effects.[5] This document outlines the key findings, experimental protocols, and mechanisms of action associated with this compound and 8-aminoguanine.

Mechanism of Action

The diuretic and natriuretic effects of 8-aminoguanine, the active metabolite of this compound, are primarily attributed to the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of inosine in the renal interstitium. Elevated inosine levels activate adenosine A2B receptors, which is thought to increase renal medullary blood flow, thereby enhancing sodium and water excretion.

The potassium-sparing (antikaliuretic) effect of 8-aminoguanine is believed to be independent of PNPase inhibition and may involve the inhibition of Rac1, a Rho GTPase.

Signaling Pathway

cluster_0 Cell Membrane This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Rac1 Rac1 8-Aminoguanine->Rac1 Inhibits Inosine Inosine PNPase->Inosine Metabolizes A2B Receptor A2B Receptor Inosine->A2B Receptor Activates Renal Medullary Blood Flow Renal Medullary Blood Flow A2B Receptor->Renal Medullary Blood Flow Increases Diuresis & Natriuresis Diuresis & Natriuresis Renal Medullary Blood Flow->Diuresis & Natriuresis Promotes Potassium Excretion Potassium Excretion Rac1->Potassium Excretion Regulates

Caption: Proposed signaling pathway for this compound's diuretic and antikaliuretic effects.

Data Presentation

Table 1: Effects of Intravenous this compound and 8-Aminoguanine on Renal Excretion in Rats
Compound (33.5 µmol/kg/min)Urine Volume (Fold Increase)Sodium Excretion (Fold Increase)Glucose Excretion (Fold Increase)Potassium Excretion (Fold Decrease)
This compound 4.226.612.169.1%
8-Aminoguanine 3.617.212.271.0%
Amiloride (matched dose) -13.6--
Table 2: Antihypertensive Effects of Oral this compound and 8-Aminoguanine in a DOCA-Salt Hypertension Model
Treatment (5 mg/kg/day)Effect on Blood Pressure
This compound Suppressed the development of hypertension
8-Aminoguanine Suppressed the development of hypertension

Experimental Protocols

Protocol 1: Evaluation of Acute Diuretic and Natriuretic Effects in Anesthetized Rats

This protocol is designed to assess the immediate effects of this compound and its analogues on renal function.

Experimental Workflow

Anesthetize Rat Anesthetize Rat Surgical Preparation Surgical Preparation Anesthetize Rat->Surgical Preparation Baseline Urine Collection Baseline Urine Collection Surgical Preparation->Baseline Urine Collection Administer Compound (IV) Administer Compound (IV) Baseline Urine Collection->Administer Compound (IV) Post-treatment Urine Collection Post-treatment Urine Collection Administer Compound (IV)->Post-treatment Urine Collection Analyze Urine Samples Analyze Urine Samples Post-treatment Urine Collection->Analyze Urine Samples

Caption: General workflow for acute diuretic studies in rats.

Methodology

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained (e.g., with Inactin).

  • Surgical Preparation:

    • The trachea is cannulated to ensure a clear airway.

    • Catheters are placed in the jugular vein for intravenous infusions and in the carotid artery for blood pressure monitoring.

    • The bladder is catheterized for urine collection.

  • Baseline Period: An equilibration period of at least 60 minutes is allowed after surgery. Following this, a baseline urine collection is performed for a defined period (e.g., 30 minutes).

  • Compound Administration: this compound, 8-aminoguanine, or a vehicle control is administered as a continuous intravenous infusion at a specified dose (e.g., 33.5 µmol/kg/min).

  • Post-Treatment Period: Urine is collected for several consecutive periods (e.g., 30 minutes each) following the start of the infusion.

  • Sample Analysis: Urine volume is measured gravimetrically. Urine and plasma samples are analyzed for sodium, potassium, and glucose concentrations using standard laboratory methods (e.g., flame photometry, colorimetric assays).

  • Data Analysis: Changes in urine flow rate, sodium excretion, potassium excretion, and glucose excretion are calculated relative to the baseline period.

Protocol 2: Evaluation of Antihypertensive Effects in a Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension Model

This protocol assesses the long-term efficacy of this compound in a model of salt-sensitive hypertension.

Methodology

  • Animal Model: Uninephrectomized male Sprague-Dawley rats are used.

  • Induction of Hypertension:

    • A subcutaneous pellet of deoxycorticosterone acetate (DOCA) is implanted.

    • Rats are provided with drinking water containing 1% NaCl.

  • Compound Administration:

    • Treatment with this compound or 8-aminoguanine (e.g., 5 mg/kg/day) or vehicle is initiated. Administration is typically via the drinking water or oral gavage.

  • Blood Pressure Monitoring: Mean arterial blood pressure is monitored continuously using radiotelemetry.

  • Study Duration: The study is conducted over several weeks (e.g., 49 days) to observe the development of hypertension and the effects of the treatment.

  • Data Analysis: Blood pressure readings are averaged over specified time intervals (e.g., daily or weekly) and compared between treatment and control groups.

Conclusion

This compound, through its active metabolite 8-aminoguanine, presents a novel mechanism for promoting diuresis and natriuresis while conserving potassium. Its efficacy in preclinical models of hypertension suggests its potential as a therapeutic agent. The protocols and data presented here provide a foundation for further investigation into the pharmacological properties and clinical applications of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions while adhering to ethical guidelines for animal experimentation.

References

Application Notes and Protocols for Measuring Intracellular dGTP Levels Following 8-Aminoguanosine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate quantification of intracellular deoxyguanosine triphosphate (dGTP) levels in cultured cells after treatment with 8-Aminoguanosine. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

This compound and its metabolite, 8-aminoguanine, are known inhibitors of purine nucleoside phosphorylase (PNPase).[1][2][3][4][5] PNPase plays a crucial role in the purine salvage pathway. Inhibition of this enzyme can lead to alterations in the intracellular pools of purine nucleosides and their downstream metabolites, including dGTP. Accurate measurement of intracellular dGTP levels is critical for understanding the mechanism of action of this compound and its potential applications in drug development, particularly in areas such as cancer therapy and virology where dNTP pool regulation is a key therapeutic target.

This document provides a detailed protocol for the extraction of intracellular nucleotides and their subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for this application.

Data Presentation

Quantitative data should be meticulously organized to facilitate clear interpretation and comparison between different experimental conditions. The following table provides a template for presenting the results of intracellular dGTP quantification.

Table 1: Intracellular dGTP Levels in Response to this compound Treatment

Treatment GroupThis compound Concentration (µM)Treatment Duration (hours)Intracellular dGTP (pmol/10^6 cells)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control024
This compound124
This compound1024
This compound5024
Vehicle Control048
This compound148
This compound1048
This compound5048

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound and its effect on the purine salvage pathway, which may influence intracellular dGTP pools. This compound is converted to 8-aminoguanine, which then inhibits purine nucleoside phosphorylase (PNPase).

cluster_cell Intracellular Space AMG This compound AMGN 8-Aminoguanine AMG->AMGN Metabolism PNP PNPase AMGN->PNP Inhibition Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNPase-mediated Salvage Purine Salvage Pathway Guanosine->Salvage Guanine->Salvage dGTP_pool dGTP Pool DNA_Synth DNA Synthesis dGTP_pool->DNA_Synth Salvage->dGTP_pool DeNovo De Novo Synthesis DeNovo->dGTP_pool cluster_workflow Experimental Workflow CellCulture 1. Cell Culture (e.g., U2OS cells) Treatment 2. Treatment (this compound or Vehicle) CellCulture->Treatment Harvest 3. Cell Harvesting (Trypsinization & Centrifugation) Treatment->Harvest Extraction 4. Nucleotide Extraction (Cold Methanol) Harvest->Extraction Analysis 5. HPLC-MS/MS Analysis Extraction->Analysis Data 6. Data Quantification & Normalization Analysis->Data

References

Application Notes and Protocols for 8-Aminoguanosine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a guanosine analog that acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1] In combination with deoxyguanosine, this compound exhibits selective cytotoxicity towards T-lymphoblasts.[1][2] This selective toxicity is attributed to the accumulation of deoxyguanosine triphosphate (dGTP) within T-cells, which are deficient in the salvage enzyme PNP.[1] The buildup of dGTP is a critical factor leading to the induction of apoptosis in these cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound in combination with deoxyguanosine using a standard MTT assay.

Mechanism of Action

The cytotoxic effect of this compound in T-lymphoblasts is achieved through a synergistic interaction with deoxyguanosine. This compound inhibits purine nucleoside phosphorylase (PNP), an enzyme essential for the purine salvage pathway. In T-cells, the inhibition of PNP leads to an inability to clear deoxyguanosine, which is then phosphorylated to deoxyguanosine triphosphate (dGTP). The accumulation of intracellular dGTP is toxic to the cells and ultimately triggers apoptosis. This selective mechanism of action makes the combination of this compound and deoxyguanosine a subject of interest for targeted cancer therapies, particularly for T-cell acute lymphoblastic leukemia (T-ALL).[2]

Experimental Protocols

This section details the protocol for determining the cytotoxic effects of this compound in combination with deoxyguanosine on a T-lymphoblast cell line (e.g., MOLT-4) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Materials
  • This compound (powder)

  • Deoxyguanosine (powder)

  • T-lymphoblast cell line (e.g., MOLT-4)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (8-AG, dG, MTT) prep_cells Cell Culture and Seeding (T-lymphoblasts) prep_reagents->prep_cells treatment Incubate cells with 8-AG and dG prep_cells->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Figure 1. Experimental workflow for the this compound cytotoxicity assay.
Step-by-Step Protocol

  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in sterile DMSO. Further dilute in cell culture medium to the desired working concentrations.

    • Deoxyguanosine Stock Solution (10 mM): Dissolve the appropriate amount of deoxyguanosine powder in sterile PBS. Further dilute in cell culture medium to the desired working concentrations.

    • MTT Solution (5 mg/mL): Prepare the MTT solution in sterile PBS. Ensure it is protected from light.

  • Cell Seeding:

    • Culture T-lymphoblast cells (e.g., MOLT-4) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment:

    • Prepare serial dilutions of this compound and deoxyguanosine in culture medium.

    • Add 100 µL of the treatment solutions to the appropriate wells. Include wells for untreated control (medium only) and vehicle control (medium with the highest concentration of DMSO used).

    • For a typical experiment, use a final concentration of 100 µM this compound in combination with varying concentrations of deoxyguanosine (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

    • Incubate the plate overnight at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of deoxyguanosine to generate a dose-response curve.

Data Presentation

The following table summarizes representative quantitative data from an this compound cytotoxicity assay performed on a T-lymphoblast cell line.

This compound (µM)Deoxyguanosine (µM)Cell Viability (%)
00100
100098
02585
100175
100552
1001031
1002512
100505

Signaling Pathway

The cytotoxicity induced by the combination of this compound and deoxyguanosine is mediated by the intrinsic pathway of apoptosis, triggered by the accumulation of dGTP.

G cluster_cell T-Lymphoblast cluster_in Extracellular cluster_mem Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion eight_ag This compound pnp PNP eight_ag->pnp inhibits dg Deoxyguanosine dck dCK dg->dck mem dgtp dGTP accumulation dck->dgtp phosphorylates bax_bak Bax/Bak Activation dgtp->bax_bak triggers mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 activation apaf1->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis mito->cyto_c

References

Troubleshooting & Optimization

Navigating 8-Aminoguanosine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with 8-Aminoguanosine solubility during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a purine nucleoside analog that acts as a prodrug. It is converted in the body to its active form, 8-aminoguanine, a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[1] This inhibition has therapeutic potential in various conditions, including T-cell mediated diseases.[2] Proper solubilization is critical for ensuring accurate dosing, achieving desired biological activity, and preventing experimental artifacts that can arise from undissolved compound.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits limited solubility in aqueous solutions at neutral pH. The recommended solvents are Dimethyl Sulfoxide (DMSO), water, and 0.1 M Sodium Hydroxide (NaOH).[3] It is often necessary to warm the solution to achieve complete dissolution.[3] For in vivo studies, a common vehicle is 0.9% saline containing a small amount of hydrochloric acid (e.g., 0.03 N HCl).

Q3: My this compound is not dissolving completely. What should I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can significantly improve solubility.

  • Sonication: Using a sonicator can help to break down powder aggregates and enhance dissolution.

  • Adjust the pH: this compound solubility is higher in alkaline conditions. Using a buffer with a higher pH or a dilute basic solution like 0.1 M NaOH can aid in solubilization.

  • Use a different solvent: If permissible for your experimental setup, switching to DMSO may be an effective option.

Q4: I observed precipitation after adding my this compound stock solution to my cell culture media. What could be the cause and how can I prevent it?

A4: Precipitation upon addition to aqueous media, such as cell culture medium, is a common issue with compounds initially dissolved in organic solvents like DMSO. This "salting out" effect occurs because the compound is less soluble in the aqueous environment of the media.

To prevent this:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.

  • Increase the volume of media: Adding the stock solution to a larger volume of media can help to keep the compound in solution.

  • Pre-warm the media: Adding the stock solution to pre-warmed media can sometimes help to maintain solubility.

  • Consider the media components: High concentrations of salts or proteins in the media can contribute to precipitation. If possible, test the solubility in a simpler buffer (e.g., PBS) first.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Please note that warming is often required to achieve these concentrations.

SolventConcentrationConditionsCitation
Dimethyl Sulfoxide (DMSO)1 mg/mLWarmed
Water2 mg/mLWarmed
0.1 M NaOH2 mg/mLWarmed
Aqueous AcidSlightly SolubleHeated
MethanolSlightly SolubleHeated

Experimental Protocols

Protocol for Preparing a 1 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a 1 mg/mL concentration.

  • Dissolution: Gently warm the mixture while vortexing or sonicating until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C for long-term use. Studies on other compounds in DMSO suggest that stability is generally good under these conditions, but it is recommended to prepare fresh solutions for critical experiments or after prolonged storage.

Protocol for Preparing a Solution for In Vivo Administration

This protocol is adapted from a published study for intravenous administration in rats.

  • Vehicle Preparation: Prepare a solution of 0.9% saline containing 0.03 N Hydrochloric Acid (HCl).

  • Dissolution: Dissolve the desired amount of this compound in the vehicle to achieve the target concentration.

  • Administration: The solution can then be administered via the desired route (e.g., intravenous bolus).

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

This compound acts as a prodrug and is converted to 8-aminoguanine. 8-aminoguanine then inhibits purine nucleoside phosphorylase (PNPase), leading to an accumulation of inosine. Inosine, in turn, activates the A2B adenosine receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Increased cAMP levels can have various downstream effects, including the activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which can influence processes like inflammation, cell proliferation, and vasodilation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell 8-Aminoguanosine_ext This compound 8-Aminoguanosine_int This compound 8-Aminoguanosine_ext->8-Aminoguanosine_int Transport 8-Aminoguanine 8-Aminoguanine 8-Aminoguanosine_int->8-Aminoguanine Conversion PNPase PNPase 8-Aminoguanine->PNPase Inhibition Inosine Inosine PNPase->Inosine Blocks conversion to Hypoxanthine A2B_Receptor A2B Adenosine Receptor Inosine->A2B_Receptor Activation G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Downstream Downstream Effectors (PKA, Epac) cAMP->Downstream Biological_Effects Biological Effects (e.g., Anti-inflammatory) Downstream->Biological_Effects

Caption: Signaling pathway of this compound.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems with this compound.

Troubleshooting Workflow Start Start: This compound Solubility Issue Check_Solvent Is the correct solvent being used? (DMSO, H2O, 0.1M NaOH) Start->Check_Solvent Use_Recommended Use a recommended solvent. Check_Solvent->Use_Recommended No Apply_Heat Apply gentle heat (e.g., water bath). Check_Solvent->Apply_Heat Yes Use_Recommended->Apply_Heat Sonicate Sonicate the solution. Apply_Heat->Sonicate Check_Dissolution1 Is the compound fully dissolved? Sonicate->Check_Dissolution1 Adjust_pH Consider adjusting pH (e.g., with dilute NaOH) if compatible. Check_Dissolution1->Adjust_pH No Precipitation Precipitation upon addition to media? Check_Dissolution1->Precipitation Yes Check_Dissolution2 Is the compound fully dissolved? Adjust_pH->Check_Dissolution2 Check_Dissolution2->Precipitation Yes Consult_Literature Consult further literature or technical support. Check_Dissolution2->Consult_Literature No Lower_Concentration Lower the final concentration. Precipitation->Lower_Concentration Yes Success Success: Solution Prepared Precipitation->Success No Increase_Volume Increase media volume. Lower_Concentration->Increase_Volume Prewarm_Media Pre-warm the media before adding stock. Increase_Volume->Prewarm_Media Prewarm_Media->Success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing 8-Aminoguanosine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 8-Aminoguanosine in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a guanosine analog. In cellular systems, it primarily acts as a prodrug, being converted into its active metabolite, 8-aminoguanine.[1][2] 8-aminoguanine is an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[3][4] PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine and guanosine and a decrease in hypoxanthine and guanine.[3]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is a powder that can be white to brown in color. For cell culture applications, it is recommended to prepare a stock solution in a suitable solvent. It is soluble in DMSO (dimethyl sulfoxide) at a concentration of 1 mg/mL with warming.

Step-by-Step Stock Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 1 mg/mL concentration.

  • Gently warm the solution and vortex until the powder is completely dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line and the experimental objective. Based on available literature, a common starting concentration for in vitro studies is around 100 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound cytotoxic?

By itself, this compound generally exhibits low cytotoxicity to many cell types. However, its effect is often studied in combination with other nucleosides, such as deoxyguanosine. The combination of this compound and deoxyguanosine can be selectively toxic to certain cell types, particularly T-lymphoblasts. This selective toxicity is due to the accumulation of deoxyguanosine triphosphate (dGTP) in these cells, which inhibits DNA synthesis and leads to apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - Stock solution concentration is too high.- The final concentration in the medium exceeds its solubility in aqueous solutions.- Improper mixing upon dilution.- Ensure the stock solution is fully dissolved before use.- When diluting the stock solution into the culture medium, add it dropwise while gently swirling the medium.- Consider preparing a lower concentration stock solution if precipitation persists.
High Variability in Experimental Results - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Instability of this compound in the culture medium over long incubation periods.- Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
No Observable Effect on Cells - The concentration of this compound is too low.- The cell line is resistant to the effects of PNPase inhibition.- The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations.- Confirm PNPase expression and activity in your cell line.- Use freshly prepared or properly stored stock solutions.
Unexpected Cytotoxicity - The concentration of this compound is too high.- Contamination of the stock solution or culture.- Synergistic effects with other components in the culture medium.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value.- Always use sterile techniques and filter-sterilize the stock solution.- Review the composition of your culture medium for any potential interactions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and MTT Assay

This protocol outlines the steps to determine the effective concentration range of this compound for your cell line of interest by assessing cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A suggested range is from 0 µM (vehicle control) to 1000 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservation
DMSO1 mg/mLClear solution with warming
0.1 M NaOH2 mg/mLClear solution with warming
H₂O2 mg/mLClear solution with warming

Table 2: Example IC50 Values for 8-azaguanine (a related purine analog) in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24h
MOLT-3T-cell Acute Lymphoblastic Leukemia10
CEMT-cell Acute Lymphoblastic Leukemia100

Note: Specific IC50 values for this compound are highly cell-line dependent and should be determined experimentally.

Visualizations

Signaling Pathway of PNPase Inhibition by 8-aminoguanine

PNPase_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-AG This compound 8-aminoG 8-aminoguanine 8-AG->8-aminoG Metabolic Conversion PNPase Purine Nucleoside Phosphorylase (PNPase) 8-aminoG->PNPase Inhibits Hypoxanthine Hypoxanthine Guanine Guanine Inosine Inosine Inosine->Hypoxanthine PNPase A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates Guanosine Guanosine Guanosine->Guanine PNPase AC Adenylyl Cyclase A2B_Receptor->AC Activates cAMP cAMP AC->cAMP Increases Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Mechanism of action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with Varying Concentrations B->D C->D E Incubate for Desired Time Period (e.g., 24-72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Plot Dose-Response Curve and Determine IC50 G->H I Select Optimal Concentration for Further Experiments H->I

Caption: Workflow for determining optimal this compound concentration.

References

determining optimal 8-Aminoguanosine treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-Aminoguanosine.

Troubleshooting Guide

IssuePossible CauseRecommendation
Variable or inconsistent results in cell culture experiments. Cell confluence, passage number, or metabolic state can affect cellular response.Standardize cell seeding density and use cells within a consistent and low passage number range. Ensure consistent media composition and incubation conditions.
Precipitation of this compound in stock solutions or media. Limited solubility in aqueous solutions.Prepare stock solutions in a suitable solvent like 0.03 N HCl in saline as mentioned in experimental protocols.[1][2] Warm the solution gently if necessary and ensure it is fully dissolved before adding to culture media.
Unexpected off-target effects observed. This compound is a prodrug for 8-aminoguanine, which has multiple downstream effects.[3][4][5]Consider the pleiotropic effects of 8-aminoguanine, including its impact on purine metabolism and Rac1 signaling. Include appropriate controls to distinguish between on-target and off-target effects.
Difficulty in detecting significant effects at chosen concentrations. The effective concentration can be cell-type or tissue-specific.Perform a dose-response study to determine the optimal concentration for your specific experimental model. Published studies have used concentrations ranging from micromolar in vitro to mg/kg doses in vivo.
In vivo studies show low bioavailability or rapid clearance. Pharmacokinetics of the compound.Preliminary pharmacokinetic studies in rats have shown pharmacologically active levels of 8-aminoguanine in plasma for over 4 hours and in urine for over 6 hours after intravenous administration. Consider the route of administration and formulation to optimize exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound acts as a prodrug and is rapidly converted in vivo to its active metabolite, 8-aminoguanine. The primary mechanism of 8-aminoguanine is the competitive inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of PNPase substrates, such as inosine and guanosine, and a decrease in its products, like hypoxanthine and guanine. The increased inosine levels can then activate adenosine receptors, particularly the A2B receptor, leading to various downstream effects. Additionally, 8-aminoguanine has been shown to inhibit Rac1 signaling, which is independent of its effect on PNPase.

Q2: How do I determine the optimal treatment duration for my experiment?

The optimal treatment duration for this compound is highly dependent on the experimental model (in vitro vs. in vivo), the biological question being addressed, and the specific endpoint being measured. There is no single optimal duration; it must be determined empirically.

General Approach for Determining Optimal Treatment Duration:

  • Pilot Time-Course Study: Conduct a pilot experiment with multiple time points. The selection of time points should be based on the expected kinetics of the biological process you are studying. For example:

    • Short-term studies (minutes to hours): To observe acute effects on signaling pathways or enzyme activity.

    • Intermediate-term studies (24-72 hours): For assessing changes in gene expression, protein synthesis, or cell proliferation.

    • Long-term studies (days to weeks): For evaluating chronic effects in animal models of disease.

  • Endpoint Analysis: Analyze your primary endpoint at each time point to identify when the maximal (or desired) effect is achieved.

  • Dose-Response at Optimal Time Point: Once an optimal time point is identified, perform a dose-response experiment at that duration to confirm the optimal concentration.

The following table summarizes treatment durations used in various published studies, which can serve as a starting point for designing your experiments.

Treatment DurationExperimental ModelKey FindingsReference
10 minutesIn vitro enzyme kineticsDetermined the inhibitory kinetics of 8-aminoguanine on PNPase.
30-minute intervals (up to 115 minutes)In vivo (anesthetized rats)Assessed acute effects on renal excretory function.
8 or 17 weeksIn vivo (aged rats)Investigated the reversal of age-associated retinal degeneration.
8 weeksIn vivo (mice and rats)Studied effects on sickle cell disease models and the metabolic syndrome.
10 weeksIn vivo (rats)Chronic treatment lowered hemoglobin A1c levels in a model of metabolic syndrome.
49 daysIn vivo (rats)Suppressed the development of deoxycorticosterone/salt-induced hypertension.
Q3: What are the known signaling pathways affected by this compound treatment?

The primary signaling pathway affected by this compound is initiated by the inhibition of PNPase by its active metabolite, 8-aminoguanine.

Signaling_Pathway This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Rac1_Inhibition Rac1 Inhibition 8-Aminoguanine->Rac1_Inhibition Inhibits Inosine_Guanosine_Increase Inosine & Guanosine (Increase) PNPase->Inosine_Guanosine_Increase Inhibition leads to accumulation of Hypoxanthine_Guanine_Decrease Hypoxanthine & Guanine (Decrease) PNPase->Hypoxanthine_Guanine_Decrease Catalyzes conversion from A2B_Receptor A2B Receptor Activation Inosine_Guanosine_Increase->A2B_Receptor Downstream_Effects Diuresis, Natriuresis, Glucosuria A2B_Receptor->Downstream_Effects Antikaliuresis Antikaliuresis (Potassium Sparing) Rac1_Inhibition->Antikaliuresis

Caption: Signaling pathway of this compound/8-aminoguanine.

Experimental Protocols

Protocol 1: In Vivo Assessment of Renal Function in Anesthetized Rats

This protocol is adapted from studies assessing the acute diuretic and natriuretic effects of this compound.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Catheterize the femoral artery for blood pressure monitoring, the femoral vein for infusions, and the ureter for urine collection.

  • Stabilization: Allow for a 1-hour stabilization period after surgery.

  • Baseline Collection (Period 1): Collect urine for a 30-minute baseline period (0-30 minutes).

  • Treatment Administration: Administer this compound (e.g., 33.5 µmol/kg) as an intravenous bolus.

  • Post-treatment Collection (Periods 2 & 3): Collect urine for two subsequent 30-minute periods (e.g., 40-70 minutes and 85-115 minutes) to assess the effects on urine volume, sodium, potassium, and glucose excretion.

  • Analysis: Analyze urine samples for electrolyte and glucose concentrations to determine excretion rates.

Protocol 2: In Vitro PNPase Inhibition Assay

This protocol is for determining the inhibitory activity of 8-aminoguanine on PNPase.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PNPase (e.g., 1 ng), a substrate (e.g., inosine or guanosine at various concentrations), and buffer (e.g., 50 mmol/L KH2PO4, pH 7.4) in the presence and absence of various concentrations of 8-aminoguanine.

  • Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 1.5 minutes).

  • Analysis: Analyze the formation of the product (hypoxanthine or guanine) using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Interpretation: Determine the kinetic parameters of inhibition (e.g., Ki) by fitting the data to a competitive inhibition model.

Experimental_Workflow cluster_0 Phase 1: Pilot Time-Course Study cluster_1 Phase 2: Dose-Response at Optimal Time cluster_2 Phase 3: Definitive Experiment Select_Model Select Experimental Model (In Vitro / In Vivo) Define_Timepoints Define Multiple Time Points (Short, Medium, Long-term) Select_Model->Define_Timepoints Treat_Cells Treat with this compound Define_Timepoints->Treat_Cells Analyze_Endpoint Analyze Primary Endpoint Treat_Cells->Analyze_Endpoint Optimal_Time Use Optimal Time from Phase 1 Analyze_Endpoint->Optimal_Time Identify Optimal Duration Vary_Concentration Treat with Varying Concentrations Optimal_Time->Vary_Concentration Analyze_Response Analyze Dose-Dependent Response Vary_Concentration->Analyze_Response Determine_EC50 Determine EC50/Optimal Dose Analyze_Response->Determine_EC50 Final_Experiment Perform Experiment with Optimal Duration and Dose Determine_EC50->Final_Experiment Define Final Parameters

Caption: Workflow for determining optimal treatment duration.

References

8-Aminoguanosine stability in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 8-Aminoguanosine in culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture medium?

A: The stability of this compound in cell culture is primarily influenced by enzymatic conversion rather than chemical degradation. This compound is a prodrug that can be converted to the active compound, 8-aminoguanine, by the enzyme Purine Nucleoside Phosphorylase (PNPase)[1][2][3][4]. Therefore, the rate of conversion, which may be perceived as instability, is dependent on the presence and activity of PNPase in the cell culture system. The chemical stability in sterile, cell-free media under standard storage conditions is expected to be higher.

Q2: What factors can influence the stability and activity of this compound in my experiments?

A: Several factors can affect the stability and experimental outcome of this compound. These are summarized in the table below.

FactorInfluence on this compoundRecommendations
Enzymatic Activity PNPase, which can be present in cell lysates or secreted by some cell types, will convert this compound to 8-aminoguanine[2]. This is the most significant factor affecting its concentration over time.Be aware of the potential for conversion. If the goal is to study this compound itself, consider using PNPase inhibitors or cell lines with low PNPase activity.
Temperature Standard incubator temperatures (37°C) can accelerate both enzymatic conversion and potential chemical degradation compared to storage at 4°C or -20°C.Prepare fresh dilutions of this compound in pre-warmed media immediately before use. Minimize the time the compound spends in the incubator before being added to cells.
pH The pH of standard cell culture media (typically 7.2-7.4) is generally suitable for many compounds. However, significant deviations in pH could potentially affect the stability of the nucleoside structure.Ensure the culture medium is properly buffered and that the pH is stable throughout the experiment.
Media Components Components within the culture medium, such as amino acids or metal ions, could potentially interact with this compound, although this is less likely to be a primary degradation pathway compared to enzymatic conversion.For critical experiments, consider a simplified buffer system if compatible with the cells, or perform a stability check in your specific medium.
Light Prolonged exposure to light can cause photodegradation of some sensitive compounds.Store stock solutions and working dilutions protected from light.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing stock solutions can lead to degradation of the compound.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Q3: How should I prepare and store this compound stock solutions?

A: For optimal stability and reproducibility, follow these guidelines for preparing and storing this compound solutions:

  • Solvent Selection: this compound is soluble in DMSO. Prepare a high-concentration stock solution in sterile, anhydrous DMSO.

  • Stock Solution Concentration: Prepare a stock solution at a concentration that allows for a final DMSO concentration in the culture medium of less than 0.5%, as higher concentrations can be toxic to cells.

  • Sterilization: Filter-sterilize the stock solution through a 0.2 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C, protected from light. For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to six months), -80°C is recommended.

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental results.

This could manifest as high variability between replicate wells or experiments, or a lack of a clear dose-response relationship.

Possible CauseTroubleshooting Steps
Variable conversion to 8-aminoguanine The level of PNPase activity can vary with cell density, cell health, and passage number, leading to inconsistent conversion of the prodrug.
Degradation of this compound in media The compound may be degrading in the culture medium over the course of a long experiment.
Solubility issues The compound may be precipitating out of solution when diluted into the aqueous culture medium.
Problem: Complete loss of compound activity.

This may occur if the compound appears to have no effect, even at high concentrations.

Possible CauseTroubleshooting Steps
Degraded stock solution The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
Rapid conversion and metabolism In highly metabolically active cells with high PNPase activity, this compound may be rapidly converted to 8-aminoguanine, which could then be further metabolized.
Incorrect target or mechanism in the chosen cell line The intended biological target or pathway may not be relevant or active in the specific cell line being used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile anhydrous DMSO, sterile microcentrifuge tubes, 0.2 µm syringe filter.

  • Procedure: a. In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently warm and vortex the solution to ensure complete dissolution. d. Filter-sterilize the stock solution using a 0.2 µm syringe filter into a sterile tube. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound in Culture Medium

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

  • Materials: Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements, this compound stock solution, sterile microcentrifuge tubes or multi-well plate, 37°C incubator, HPLC system with a suitable column (e.g., C18) and UV detector.

  • Procedure: a. Preparation: Pre-warm the cell culture medium to 37°C. b. Spiking the Media: Dilute the this compound stock solution into the pre-warmed medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%). c. Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will be your T=0 reference sample. Process it immediately as described in step 'e'. d. Incubation: Dispense the remaining spiked media into sterile, sealed tubes or wells of a plate and place them in a 37°C incubator. e. Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator. f. Sample Processing: i. If your medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile to your sample. ii. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. iii. Carefully transfer the supernatant to a clean HPLC vial. g. HPLC Analysis: Analyze the processed samples using a validated HPLC method to quantify the concentration of this compound. A mobile phase of acetonitrile and water with a suitable buffer is a common starting point for nucleoside analogs. h. Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining against time to determine the stability profile.

Visualizations

Metabolic_Conversion Metabolic Conversion of this compound This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine  Purine Nucleoside  Phosphorylase (PNPase) PNPase PNPase PNPase->8-Aminoguanine

Caption: Conversion of this compound to 8-aminoguanine.

Signaling_Pathway Signaling Pathway of 8-Aminoguanine cluster_0 Cellular Environment 8-Aminoguanine 8-Aminoguanine PNPase PNPase 8-Aminoguanine->PNPase Inhibits Inosine Inosine PNPase->Inosine Blocks conversion of Guanosine/Inosine A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates Downstream Downstream Signaling A2B_Receptor->Downstream

Caption: Mechanism of action of 8-aminoguanine.

Experimental_Workflow Workflow for Stability Assessment Spike_Media Spike 8-AG into Culture Medium T0_Sample Collect T=0 Sample Spike_Media->T0_Sample Incubate Incubate at 37°C Spike_Media->Incubate Process Protein Precipitation (if needed) T0_Sample->Process Time_Points Collect Samples at Time Points Incubate->Time_Points Time_Points->Process Analyze Analyze by HPLC Process->Analyze Calculate Calculate % Remaining Analyze->Calculate

References

long-term storage and stability of 8-Aminoguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of 8-Aminoguanosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at 2-8°C.[1][2] Some suppliers also recommend storage at -20°C. It is advisable to store the compound in a desiccated environment to protect it from moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL, and warming the solution may be necessary for complete dissolution.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Use glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.

Q3: What is the stability of this compound in aqueous solutions?

A3: While specific quantitative data for the long-term stability of this compound in aqueous solutions is limited, the stability of guanosine analogs is known to be pH-dependent. Alkaline conditions can lead to degradation. It is recommended to prepare fresh aqueous solutions for each experiment or store them for short periods at 2-8°C. For longer-term experiments, the stability of the compound in the experimental buffer should be validated.

Q4: What are the potential degradation pathways for this compound?

A4: The degradation of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species. As a guanosine analog, it may be susceptible to hydrolysis, particularly at non-neutral pH. Its biosynthesis from 8-nitroguanosine suggests that the amino group at the 8-position could be a site for oxidative or other chemical modifications under certain experimental conditions.

Q5: In biological systems, what is the metabolic fate of this compound?

A5: In vivo, this compound acts as a prodrug and is converted to its active metabolite, 8-aminoguanine. This conversion is mediated by the enzyme purine nucleoside phosphorylase (PNPase). 8-aminoguanine is a potent inhibitor of PNPase.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Validate the stability of this compound in your specific experimental buffer and conditions.
Low solubility in aqueous buffers This compound has limited aqueous solubility.Prepare a concentrated stock solution in DMSO (1 mg/mL, may require warming). Further dilute the stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed cytotoxic levels.
Precipitation of the compound during experiments The concentration of this compound exceeds its solubility limit in the final experimental medium.Reduce the final concentration of this compound. Check the pH and composition of your buffer, as these can affect solubility. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.
Lack of expected biological activity Incorrect storage leading to degradation. Inaccurate concentration of the stock solution. The biological system metabolizes the compound differently than expected.Use a fresh vial of this compound stored under recommended conditions. Verify the concentration of your stock solution using a spectrophotometer or HPLC. Confirm that this compound is converted to 8-aminoguanine in your experimental model if that is required for its activity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationSpecial Conditions
Solid (Powder) 2-8°C or -20°CLong-termStore in a desiccator.
DMSO Stock Solution (1 mg/mL) -20°C or -80°CUp to 6 months (verify for your specific needs)Aliquot to avoid repeated freeze-thaw cycles. Use glass vials with Teflon-lined caps.
Aqueous Working Solution 2-8°CShort-term (prepare fresh if possible)pH and buffer composition can affect stability.
Table 2: Solubility of this compound
SolventConcentrationNotesReference
DMSO 1 mg/mLClear when warmed
0.1 M NaOH 2 mg/mLClear when warmed (for 8-aminoguanine)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration.

    • Vortex the solution to aid dissolution. If necessary, warm the solution briefly (e.g., in a 37°C water bath) until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile glass vials with Teflon-lined caps.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV

This protocol is adapted from methods used for similar guanosine analogs and should be validated for this compound.

  • Materials and Equipment:

    • This compound

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate buffer (e.g., 10 mM, pH 6.0)

    • Incubator or water bath for temperature stress testing

    • pH meter

  • Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

      • Prepare the desired experimental solutions by diluting the stock solution in the buffer of interest (e.g., phosphate-buffered saline, cell culture medium).

    • Stability Study Design (Example):

      • Time Points: 0, 2, 4, 8, 24, 48, and 72 hours.

      • Conditions:

        • Temperature: 4°C, 25°C (room temperature), and 37°C.

        • pH: Prepare solutions at different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent stability.

    • Sample Collection and Analysis:

      • At each time point, take an aliquot of each solution.

      • Immediately analyze the sample by HPLC or store at -80°C until analysis.

    • HPLC Method (Example):

      • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan, likely around 254 nm).

      • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare DMSO Stock Solution (1 mg/mL) prep_solid->prep_stock prep_working Prepare Aqueous Working Solutions (Different Buffers/pH) prep_stock->prep_working stress_temp Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_working->stress_temp Expose to stress stress_time Collect Aliquots at Various Time Points (0, 2, 4, 8, 24, 48, 72h) stress_temp->stress_time analysis_hplc HPLC-UV Analysis stress_time->analysis_hplc analysis_quant Quantify Remaining this compound analysis_hplc->analysis_quant analysis_data Data Analysis and Stability Profile Generation analysis_quant->analysis_data

Caption: Experimental workflow for assessing the stability of this compound in solution.

signaling_pathway Metabolic Pathway of this compound cluster_input Prodrug Administration cluster_conversion Metabolic Conversion cluster_action Pharmacological Action aminoguanosine This compound pnp Purine Nucleoside Phosphorylase (PNPase) aminoguanosine->pnp Substrate aminoguanine 8-Aminoguanine (Active Metabolite) pnp->aminoguanine Product pnp_inhibition Inhibition of PNPase aminoguanine->pnp_inhibition Inhibits

Caption: this compound is a prodrug converted to the active PNPase inhibitor 8-aminoguanine.

References

mitigating 8-Aminoguanosine cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with 8-Aminoguanosine, focusing on mitigating cytotoxicity in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of guanosine and deoxyguanosine to guanine. By inhibiting PNP, this compound leads to an accumulation of its substrates.[1][4]

Q2: Why does this compound exhibit selective cytotoxicity towards T-lymphoblasts?

A2: The selective toxicity of this compound in T-lymphoblasts is observed when it is co-administered with 2'-deoxyguanosine. T-cells have high levels of deoxycytidine kinase, which phosphorylates deoxyguanosine to deoxyguanosine monophosphate. The inhibition of PNP by this compound leads to an accumulation of deoxyguanosine, which is then converted into deoxyguanosine triphosphate (dGTP). High levels of dGTP are toxic to T-cells, leading to apoptosis. Non-T leukaemic cells and normal bone marrow progenitor cells are generally not affected by this combination.

Q3: What are the potential off-target effects of this compound?

A3: While highly selective for PNP, high concentrations or prolonged exposure to this compound could potentially lead to off-target effects. As a guanosine analog, it might interfere with other cellular processes involving guanosine or its derivatives. However, studies have shown that this compound alone, at concentrations effective for PNP inhibition, has minimal inhibitory effects on non-T leukaemic cells and normal bone marrow progenitor cells.

Q4: Can this compound be used as a single agent?

A4: this compound's therapeutic potential, particularly in cancer, is primarily realized when used in combination with deoxyguanosine to selectively target T-cell malignancies. On its own, its cytotoxic effects are significantly less pronounced.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-target cells.

  • Possible Cause 1: Contamination with deoxyguanosine.

    • Solution: Ensure that the this compound solution is free from any deoxyguanosine contamination. Use high-purity reagents and sterile techniques. Prepare fresh solutions for each experiment.

  • Possible Cause 2: High concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for PNP inhibition without causing significant cytotoxicity in your non-target cell line. Refer to the table below for reported effective concentrations.

  • Possible Cause 3: Cell line-specific sensitivity.

    • Solution: Some non-target cell lines might exhibit unexpected sensitivity. Consider using a lower concentration of this compound or reducing the treatment duration. It is also advisable to test a panel of different non-target cell lines to confirm the specificity of the cytotoxic effect.

Issue 2: Lack of selective cytotoxicity in T-lymphoblasts.

  • Possible Cause 1: Inadequate concentration of deoxyguanosine.

    • Solution: The selective toxicity is dependent on the accumulation of dGTP. Ensure that an adequate concentration of deoxyguanosine is co-administered with this compound. A typical concentration to start with is 2.5 x 10⁻⁵ M.

  • Possible Cause 2: Low PNP activity in the target T-cells.

    • Solution: The efficacy of this compound is dependent on the presence of active PNP in the target cells. Measure the PNP activity in your T-lymphoblast cell line to ensure it is a suitable model.

  • Possible Cause 3: Inactive this compound.

    • Solution: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh solutions and protect them from light and repeated freeze-thaw cycles.

Quantitative Data Summary

CompoundCell LineEffectConcentrationCitation
This compoundT-leukaemia cellsNo significant inhibition100 µM
DeoxyguanosineT-leukaemia cellsToxic-
This compound + DeoxyguanosineT-leukaemia cell lines>90% decrease in cell viability in 3 of 5 lines100 µM + 2.5 x 10⁻⁵M
This compound + DeoxyguanosineNon-T leukaemic cellsNo inhibition of growth100 µM + 2.5 x 10⁻⁵M
This compound + DeoxyguanosineNormal bone marrow CFU-GEMMNon-toxic100 µM + 2.5 x 10⁻⁵M

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, with and without deoxyguanosine. Include untreated and vehicle-treated controls. Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound and deoxyguanosine in a 6-well plate.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Mechanism of this compound Selective Cytotoxicity Deoxyguanosine Deoxyguanosine dGMP dGMP Deoxyguanosine->dGMP Deoxycytidine Kinase Guanine Guanine Deoxyguanosine->Guanine PNP dGTP dGTP dGMP->dGTP Apoptosis Apoptosis dGTP->Apoptosis Toxicity in T-cells Aminoguanosine This compound PNP PNP Aminoguanosine->PNP Inhibition

Caption: Mechanism of this compound's selective cytotoxicity in T-lymphoblasts.

Troubleshooting Workflow for Off-Target Cytotoxicity Start High cytotoxicity in non-target cells observed Check_Contamination Check for deoxyguanosine contamination Start->Check_Contamination Dose_Response Perform dose-response experiment Check_Contamination->Dose_Response No contamination Problem_Solved Problem Resolved Check_Contamination->Problem_Solved Contamination found and resolved Test_Other_Lines Test other non-target cell lines Dose_Response->Test_Other_Lines Cytotoxicity still high Dose_Response->Problem_Solved Optimal concentration identified Lower_Concentration Lower 8-AG concentration or treatment duration Test_Other_Lines->Lower_Concentration Cell-line specific sensitivity suspected Reassess Re-evaluate experimental setup and reagents Test_Other_Lines->Reassess All lines show high cytotoxicity Lower_Concentration->Problem_Solved

Caption: Workflow for troubleshooting unexpected cytotoxicity in non-target cells.

References

Technical Support Center: Improving Reproducibility of 8-Aminoguanosine Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 8-Aminoguanosine in experimental settings. Our goal is to enhance the reproducibility of your results by offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active metabolite, 8-aminoguanine, in vivo.[1][2] 8-aminoguanine is an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[3][4] PNPase is a key enzyme in the purine salvage pathway, responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine and guanosine and a decrease in hypoxanthine and guanine.[3]

Q2: What are the known downstream effects of this compound treatment?

A2: The inhibition of PNPase by the active metabolite of this compound, 8-aminoguanine, leads to a "rebalancing" of the purine metabolome. One of the significant downstream effects is the accumulation of inosine, which can then activate adenosine A2B receptors. This activation can, in turn, increase intracellular cyclic AMP (cAMP) levels and influence various physiological processes, including renal function.

Q3: Is this compound active in vitro?

A3: For this compound to be active, it needs to be converted to 8-aminoguanine. This conversion is catalyzed by purine nucleoside phosphorylase (PNPase), an enzyme present in cells. Therefore, its effectiveness in vitro will depend on the expression and activity of PNPase in the specific cell line being used.

Q4: What are the potential off-target effects of this compound?

A4: The active metabolite, 8-aminoguanine, has been shown to have a modest inhibitory effect on Rac1, a small GTPase involved in cell signaling. However, this effect is generally considered to be less potent than its inhibition of PNPase.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound in my in vitro experiments.

Potential Cause Troubleshooting Step
Compound Quality and Purity Verify the purity of your this compound lot using HPLC. Ensure it meets the supplier's specifications (typically ≥98%).
Improper Stock Solution Preparation or Storage Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to 6 months).
Low PNPase Activity in Cell Line Confirm that your cell line expresses sufficient levels of PNPase to convert this compound to its active form. You can do this by western blot or by measuring PNPase activity directly. If PNPase activity is low, consider using 8-aminoguanine directly.
Suboptimal Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint. Concentrations in the range of 10-100 µM have been used in some lymphoid cell lines.
Cell Culture Conditions Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular metabolism and drug response.

Issue 2: High variability in results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Stock Solution Concentration Use a calibrated pipette for preparing stock and working solutions. Prepare a large batch of stock solution and aliquot for use in multiple experiments to ensure consistency.
Variability in Cell Seeding and Growth Standardize your cell seeding protocol to ensure a consistent number of cells at the start of each experiment. Monitor cell growth and ensure that cells are in the exponential growth phase at the time of treatment.
Inconsistent Treatment Application Ensure that the final concentration of the solvent (e.g., DMSO) is the same across all wells, including controls, and is at a non-toxic level (typically <0.5%).

Data and Protocols

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄N₆O₅
Molecular Weight 298.26 g/mol
Appearance White to brown powder
Solubility DMSO: 1 mg/mL (warmed)
Storage (as powder) 2-8°C
Biological Activity of Active Metabolite (8-aminoguanine)
ParameterValueSpeciesReference
Kᵢ for PNPase 2.8 µmol/LHuman
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.98 mg of this compound in 1 mL of DMSO.

    • Warm the solution gently and vortex to ensure complete dissolution.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Cancer Cell Lines (e.g., MCF-7)

  • Cell Culture:

    • Culture MCF-7 cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is below 0.5% in all wells, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Assess cell viability or proliferation using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

Protocol 3: In Vivo Administration in a Rat Model

  • Preparation of Dosing Solution:

    • For oral administration, this compound can be dissolved in the drinking water at the desired concentration (e.g., 10 mg/kg/day).

    • For intravenous injection, this compound can be dissolved in a vehicle such as 0.9% saline.

  • Administration:

    • Administer the prepared solution to the rats according to the experimental design. For example, provide the medicated drinking water ad libitum or perform intravenous injections at a specific dose (e.g., 33.5 µmol/kg).

  • Sample Collection and Analysis:

    • Collect urine and/or tissue samples at the desired time points.

    • Analyze the samples for levels of inosine, hypoxanthine, guanosine, and guanine using HPLC to confirm PNPase inhibition.

Visualizations

Signaling_Pathway This compound This compound 8-aminoguanine 8-aminoguanine This compound->8-aminoguanine Conversion PNPase PNPase 8-aminoguanine->PNPase Inhibition Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Product Inosine Inosine Inosine->PNPase Substrate Adenosine A2B Receptor Adenosine A2B Receptor Inosine->Adenosine A2B Receptor Activation Increased cAMP Increased cAMP Adenosine A2B Receptor->Increased cAMP Downstream Effects Downstream Effects Increased cAMP->Downstream Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions prep_stock->prep_working treat_cells Treat with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay incubate->viability_assay hplc_analysis HPLC for Metabolites incubate->hplc_analysis

Caption: A typical in vitro experimental workflow.

Troubleshooting_Logic cluster_compound Compound Integrity cluster_cell Cellular Factors cluster_protocol Experimental Protocol start Inconsistent Results? check_purity Check Purity start->check_purity Yes check_storage Check Stock Storage start->check_storage Yes check_pnpase Verify PNPase Expression start->check_pnpase Yes check_conditions Standardize Cell Culture start->check_conditions Yes optimize_conc Optimize Concentration start->optimize_conc Yes optimize_time Optimize Incubation Time start->optimize_time Yes

References

Technical Support Center: 8-Aminoguanosine Prodrug Conversion In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Aminoguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro conversion of the prodrug this compound to its active metabolite, 8-aminoguanine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conversion to 8-aminoguanine?

A1: this compound is a prodrug that is converted to the active compound 8-aminoguanine through the enzymatic action of Purine Nucleoside Phosphorylase (PNPase).[1][2] This conversion involves the cleavage of the glycosidic bond in this compound.[3][4]

Q2: Why is the in vitro conversion of this compound important to study?

A2: Studying the in vitro conversion is crucial to understanding the pharmacokinetics and pharmacodynamics of this compound. It helps determine the rate and extent of activation, which is essential for predicting its therapeutic efficacy and potential toxicities. In vitro assays provide a controlled environment to investigate the factors influencing this conversion.[5]

Q3: What are the common in vitro systems used to study this compound conversion?

A3: Common in vitro systems include purified recombinant PNPase, cell lysates (e.g., from liver or kidney tissue), and whole-cell cultures (e.g., hepatocytes, cancer cell lines). The choice of system depends on the specific research question, ranging from basic enzyme kinetics to cellular drug metabolism.

Q4: How can I prepare and store this compound for in vitro experiments?

A4: this compound is typically soluble in aqueous solutions. For stock solutions, it is advisable to dissolve the compound in sterile, nuclease-free water or a buffer compatible with your experimental system. Stock solutions should be stored at -20°C or below to ensure stability. Avoid repeated freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound.

Issue 1: Low or No Conversion of this compound to 8-Aminoguanine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Insufficient PNPase 1. Verify Enzyme Activity: Use a commercial PNPase activity assay kit to confirm the activity of your enzyme preparation (recombinant or cell lysate). 2. Increase Enzyme Concentration: If using purified enzyme, try increasing the concentration in the reaction mixture. For cell-based assays, ensure the chosen cell line expresses sufficient levels of PNPase.
Suboptimal Assay Conditions 1. Check pH and Temperature: Ensure the pH of your reaction buffer is within the optimal range for PNPase activity (typically around pH 7.4). Incubate at the recommended temperature (usually 37°C). 2. Cofactor Presence: PNPase requires inorganic phosphate for its catalytic activity. Ensure your buffer contains an adequate concentration of phosphate.
Degradation of this compound 1. Assess Compound Stability: Analyze the stability of this compound in your cell culture medium or buffer over the time course of your experiment using HPLC. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
Presence of Inhibitors 1. Identify Potential Inhibitors: Some compounds can act as competitive or non-competitive inhibitors of PNPase. Forodesine is a known PNPase inhibitor that can be used as a control. 2. Review Assay Components: Check if any components of your cell culture medium or reaction buffer are known to inhibit PNPase.
Issue 2: High Variability in Conversion Rates Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Experimental Conditions 1. Standardize Protocols: Ensure all experimental parameters (e.g., incubation time, temperature, cell density, reagent concentrations) are kept consistent across all experiments. 2. Calibrate Equipment: Regularly calibrate pipettes, incubators, and other laboratory equipment to ensure accuracy.
Cell Culture Variability 1. Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase. Passage number can affect cellular metabolism, so use cells within a consistent passage range. 2. Control for Confluency: Cell confluency can impact enzyme expression and metabolic activity. Seed cells at a consistent density to achieve similar confluency at the time of the experiment.
Sample Handling and Processing 1. Consistent Sample Collection: Collect samples at precise time points. 2. Standardize Lysis/Extraction: If preparing cell lysates, use a consistent and validated method to ensure reproducible enzyme preparations.
Issue 3: Unexpected Peaks or Byproducts in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination of Reagents 1. Use High-Purity Reagents: Ensure all reagents, including solvents for HPLC, are of high purity. 2. Run Blanks: Analyze blank samples (e.g., cell culture medium without the prodrug) to identify any background peaks.
Non-Enzymatic Degradation 1. Incubate Without Enzyme/Cells: Run a control experiment where this compound is incubated in the assay buffer or cell culture medium without the enzyme or cells to check for chemical degradation.
Further Metabolism of 8-Aminoguanine 1. Identify Potential Metabolites: 8-aminoguanine can be further metabolized. Use mass spectrometry (LC-MS/MS) to identify the chemical structure of the unknown peaks.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and 8-Aminoguanine

This protocol provides a general framework for the separation and quantification of this compound and its metabolite 8-aminoguanine.

  • Sample Preparation:

    • For cell culture supernatants or lysates, precipitate proteins by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Collect the supernatant and transfer it to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm and 284 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for both this compound and 8-aminoguanine using known concentrations.

    • Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.

Protocol 2: In Vitro PNPase Enzyme Activity Assay

This protocol is for determining the kinetic parameters of PNPase-mediated conversion of this compound.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • In a 96-well plate, add varying concentrations of this compound (substrate).

    • Add a fixed amount of purified PNPase enzyme to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the increase in 8-aminoguanine concentration or the decrease in this compound concentration over time using a plate reader with UV detection or by taking aliquots at different time points for HPLC analysis.

  • Data Analysis:

    • Plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

Visualizations

Signaling_Pathway This compound This compound PNPase PNPase This compound->PNPase Substrate 8-Aminoguanine 8-Aminoguanine Pharmacological Effects Pharmacological Effects 8-Aminoguanine->Pharmacological Effects Elicits PNPase->8-Aminoguanine Catalyzes Conversion

Caption: Metabolic activation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Incubate Prodrug with Cells/Enzyme Incubate Prodrug with Cells/Enzyme Prepare this compound Solution->Incubate Prodrug with Cells/Enzyme Culture Cells or Prepare Enzyme Culture Cells or Prepare Enzyme Culture Cells or Prepare Enzyme->Incubate Prodrug with Cells/Enzyme Collect Samples at Time Points Collect Samples at Time Points Incubate Prodrug with Cells/Enzyme->Collect Samples at Time Points Sample Processing (e.g., Protein Precipitation) Sample Processing (e.g., Protein Precipitation) Collect Samples at Time Points->Sample Processing (e.g., Protein Precipitation) HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Sample Processing (e.g., Protein Precipitation)->HPLC or LC-MS/MS Analysis Data Quantification and Interpretation Data Quantification and Interpretation HPLC or LC-MS/MS Analysis->Data Quantification and Interpretation

Caption: In vitro prodrug conversion workflow.

Troubleshooting_Logic Low Conversion Low Conversion Check Enzyme Activity Check Enzyme Activity Low Conversion->Check Enzyme Activity Is enzyme active? Optimize Assay Conditions Optimize Assay Conditions Check Enzyme Activity->Optimize Assay Conditions Yes Replace/Increase Enzyme Replace/Increase Enzyme Check Enzyme Activity->Replace/Increase Enzyme No Assess Prodrug Stability Assess Prodrug Stability Optimize Assay Conditions->Assess Prodrug Stability Conditions optimal? Adjust pH/Temp/Cofactors Adjust pH/Temp/Cofactors Optimize Assay Conditions->Adjust pH/Temp/Cofactors No Investigate Inhibitors Investigate Inhibitors Assess Prodrug Stability->Investigate Inhibitors Stable? Use Fresh Stock Use Fresh Stock Assess Prodrug Stability->Use Fresh Stock No Successful Conversion Successful Conversion Investigate Inhibitors->Successful Conversion No inhibitors? Remove Inhibitory Substance Remove Inhibitory Substance Investigate Inhibitors->Remove Inhibitory Substance Yes

Caption: Troubleshooting logic for low conversion.

References

Technical Support Center: 8-Aminoguanosine and 8-Aminoguanine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-aminoguanosine and its active metabolite, 8-aminoguanine, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 8-aminoguanine?

A1: this compound acts as a prodrug, which is rapidly converted to its active metabolite, 8-aminoguanine, in vivo.[1][2][3][4][5] Most of the observed physiological effects of this compound administration are attributable to the activity of 8-aminoguanine.

Q2: What is the primary mechanism of action for 8-aminoguanine's diuretic, natriuretic, and glucosuric effects?

A2: The primary mechanism for these effects is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). By inhibiting PNPase, 8-aminoguanine prevents the breakdown of inosine and guanosine, leading to their accumulation, while simultaneously decreasing the levels of their metabolic products, hypoxanthine and guanine.

Q3: How does PNPase inhibition by 8-aminoguanine lead to its observed renal effects?

A3: The inhibition of PNPase by 8-aminoguanine leads to an increase in renal interstitial inosine levels. Elevated inosine, in turn, activates adenosine A2B receptors. This activation is thought to increase renal medullary blood flow, which enhances the excretion of urine, sodium, and glucose.

Q4: Does 8-aminoguanine have effects that are independent of PNPase inhibition?

A4: Yes, 8-aminoguanine has effects that are not mediated by PNPase inhibition. For instance, its ability to reduce potassium excretion (antikaliuretic effect) is believed to be independent of PNPase inhibition and may be mediated through the inhibition of Rac1, a small G-protein.

Q5: How can I experimentally differentiate between the PNPase-dependent and PNPase-independent effects of 8-aminoguanine?

A5: To distinguish between these effects, you can use a comparative approach. A key strategy is to use another PNPase inhibitor, such as 9-deazaguanine, that does not share 8-aminoguanine's other activities. For example, both 8-aminoguanine and 9-deazaguanine induce similar increases in sodium and glucose excretion (PNPase-dependent effects). However, unlike 8-aminoguanine, 9-deazaguanine does not reduce potassium excretion, indicating this effect is independent of PNPase inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results with this compound.

  • Possible Cause: Incomplete or variable conversion of this compound to 8-aminoguanine.

  • Troubleshooting Steps:

    • Directly use 8-aminoguanine: To ensure consistent and direct effects, consider using 8-aminoguanine directly in your experiments.

    • Verify conversion: If using this compound is necessary, measure the levels of both this compound and 8-aminoguanine in your experimental system (e.g., plasma, tissue) over time using a validated analytical method like LC-MS/MS to confirm conversion.

    • Control for vehicle effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed effects by including a vehicle-only control group.

Issue 2: Difficulty isolating the specific effects of 8-aminoguanine from its downstream metabolic consequences.

  • Possible Cause: The observed effects may be due to the accumulation of PNPase substrates (inosine, guanosine) or the depletion of its products (hypoxanthine, guanine).

  • Troubleshooting Steps:

    • Administer downstream effectors: To test the role of inosine accumulation, for example, directly administer inosine and observe if it replicates the effects of 8-aminoguanine.

    • Use receptor antagonists: If a specific downstream receptor is implicated (e.g., adenosine A2B receptor), use a selective antagonist for that receptor in conjunction with 8-aminoguanine to see if the effect is blocked.

    • Measure purine levels: Quantify the levels of inosine, guanosine, hypoxanthine, and guanine in your experimental samples to correlate changes in their concentrations with the observed physiological effects.

Quantitative Data Summary

CompoundTargetPotencyNotes
8-Aminoguanine Purine Nucleoside Phosphorylase (PNPase)Ki = 2.8 µmol/LCompetitive inhibitor.
This compound Purine Nucleoside Phosphorylase (PNPase)Less potent than 8-aminoguanineActs as a prodrug for 8-aminoguanine.
9-Deazaguanine Purine Nucleoside Phosphorylase (PNPase)Potent inhibitorUsed as a control to delineate PNPase-dependent effects.

Experimental Protocols

Protocol 1: Differentiating PNPase-Dependent and -Independent Effects of 8-Aminoguanine in vivo (Rat Model)

This protocol is designed to distinguish the effects of 8-aminoguanine that are mediated by PNPase inhibition from those that are not.

Materials:

  • 8-aminoguanine

  • 9-deazaguanine (as a control PNPase inhibitor)

  • Vehicle (e.g., 0.9% saline containing 0.03 N HCl)

  • Male Sprague-Dawley rats

  • Metabolic cages for urine collection

  • Instrumentation for measuring urine volume, sodium, glucose, and potassium levels

  • Analytical instrumentation (e.g., LC-MS/MS) for measuring purine levels in urine

Procedure:

  • Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days before the experiment.

  • Baseline Measurements: Collect a baseline urine sample (Period 1) over a 30-minute interval to measure basal excretion rates of water, sodium, glucose, and potassium.

  • Compound Administration: Divide the animals into three groups:

    • Group 1: Vehicle control

    • Group 2: 8-aminoguanine (e.g., 33.5 µmol/kg, intravenous)

    • Group 3: 9-deazaguanine (e.g., 67 µmol/kg, intravenous, a dose approximately equipotent to 8-aminoguanine for PNPase inhibition)

  • Post-treatment Urine Collection: Collect urine for two consecutive 30-minute periods (Period 2 and Period 3) following compound administration.

  • Sample Analysis:

    • Measure urine volume, sodium, glucose, and potassium concentrations for each collection period.

    • Analyze urine samples for levels of inosine, hypoxanthine, guanosine, and guanine to confirm PNPase inhibition.

  • Data Analysis: Compare the changes in excretion rates from baseline for each group.

    • Expected Outcome for PNPase-dependent effects (e.g., increased sodium and glucose excretion): Both the 8-aminoguanine and 9-deazaguanine groups should show a significant increase compared to the vehicle control group.

    • Expected Outcome for PNPase-independent effects (e.g., decreased potassium excretion): Only the 8-aminoguanine group should show a significant decrease in potassium excretion.

Visualizations

PNPase_Inhibition_Pathway cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Enzymatic Reaction cluster_3 Downstream Effects 8_Aminoguanosine 8_Aminoguanosine 8_Aminoguanine 8_Aminoguanine 8_Aminoguanosine->8_Aminoguanine Metabolic Conversion PNPase PNPase 8_Aminoguanine->PNPase Inhibition Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNPase A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activation Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNPase Renal_Effects Increased Diuresis, Natriuresis, & Glucosuria A2B_Receptor->Renal_Effects Leads to

Caption: PNPase inhibition pathway by 8-aminoguanine.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_collection Data Collection & Analysis Acclimatization Acclimatize Rats to Metabolic Cages Baseline Collect Baseline Urine (Period 1) Acclimatization->Baseline Vehicle Group 1: Vehicle Control Baseline->Vehicle Aminoguanine Group 2: 8-Aminoguanine Baseline->Aminoguanine Deazaguanine Group 3: 9-Deazaguanine Baseline->Deazaguanine Post_Treatment Collect Post-Treatment Urine (Periods 2 & 3) Vehicle->Post_Treatment Aminoguanine->Post_Treatment Deazaguanine->Post_Treatment Analysis Analyze Urine for: - Volume, Na+, Glucose, K+ - Purine Levels Post_Treatment->Analysis Comparison Compare Changes from Baseline Analysis->Comparison

Caption: Workflow for differentiating 8-aminoguanine effects.

References

8-Aminoguanosine Dose-Response Curve Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing 8-Aminoguanosine in dose-response curve analysis. Whether you are investigating its effects on enzyme kinetics or cellular processes, this guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a guanosine analog. It functions as a prodrug, meaning it is converted in vivo to its active metabolite, 8-aminoguanine.[1][2] The primary mechanism of action of 8-aminoguanine is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3] PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides.

Q2: What are the common applications of this compound in research?

A2: Due to its inhibitory effect on PNPase, this compound and its active form, 8-aminoguanine, are utilized in studies related to:

  • Immunology: PNPase deficiency is linked to T-cell immunodeficiency, making its inhibitors valuable for studying lymphocyte function and for potential therapeutic applications in lymphoproliferative disorders.

  • Cardiovascular and Renal Physiology: this compound has been shown to induce diuresis, natriuresis, and glucosuria, suggesting its potential as a novel therapeutic agent for conditions like hypertension.

  • Cancer Research: In combination with other nucleoside analogs like deoxyguanosine, this compound has demonstrated selective toxicity towards certain cancer cell lines, particularly T-cell leukemias.

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is typically supplied as a powder. For in vitro assays, it is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in your aqueous assay buffer or cell culture medium. Stock solutions should be stored at -20°C to ensure stability. Avoid repeated freeze-thaw cycles.

Q4: What is the difference between IC50 and Ki, and which is more relevant for my study?

A4:

  • IC50 (half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50%. It is an operational parameter that can be influenced by experimental conditions, such as substrate concentration.

  • Ki (inhibition constant): This is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. For a competitive inhibitor, it is the dissociation constant of the enzyme-inhibitor complex.

For initial screening and comparison of inhibitor potency under specific assay conditions, the IC50 is a useful parameter. For a more detailed mechanistic understanding and to compare inhibitor affinities across different studies and conditions, the Ki is the preferred value.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Enzymatic Assays (PNPase Inhibition)
Problem Possible Cause(s) Troubleshooting Steps
No or low inhibition observed 1. Inactive this compound/8-aminoguanine: Improper storage or handling may have led to degradation. 2. Incorrect assay conditions: Sub-optimal pH, temperature, or buffer composition. 3. High substrate concentration: In a competitive inhibition assay, a high substrate concentration can overcome the effect of the inhibitor.1. Prepare fresh stock solutions of the inhibitor. Ensure proper storage at -20°C. 2. Verify that the assay buffer pH and temperature are optimal for PNPase activity. 3. Perform the assay at a substrate concentration at or below the Km value for the enzyme.
High variability between replicates 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Incomplete mixing: Reagents not uniformly distributed in the reaction wells. 3. Temperature fluctuations: Inconsistent temperature across the assay plate.1. Use calibrated pipettes and practice proper pipetting techniques. 2. Ensure thorough mixing of the reaction components by gentle pipetting or using a plate shaker. 3. Use a temperature-controlled plate reader or water bath to maintain a stable temperature.
Irreproducible dose-response curve 1. Precipitation of this compound: The compound may precipitate at higher concentrations in aqueous buffers. 2. Time-dependent inhibition: The inhibitor may have a slow binding mechanism.1. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (though DMSO is generally effective). 2. Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to allow for equilibrium to be reached.
Cell-Based Assays
Problem Possible Cause(s) Troubleshooting Steps
Unexpected cytotoxicity at low concentrations 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Synergistic effects: this compound can enhance the toxicity of other compounds in the media, such as deoxyguanosine.1. Ensure the final DMSO concentration in the culture media is low (typically <0.5%) and include a vehicle control (media with the same DMSO concentration but no inhibitor). 2. Be aware of the composition of your cell culture medium and any potential interactions.
Inconsistent cell viability readings 1. Uneven cell seeding: Variation in the number of cells per well. 2. Edge effects: Evaporation from the outer wells of the microplate can affect cell growth and viability. 3. Interference with viability assay: The compound may interfere with the chemistry of the viability reagent (e.g., MTT, WST-8).1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Run a control experiment to test for any direct reaction between this compound and the viability assay reagent in the absence of cells.
Flat or biphasic dose-response curve 1. Inappropriate concentration range: The selected concentrations may be too high or too low to capture the full dose-response. 2. Off-target effects: At high concentrations, the compound may have effects other than PNPase inhibition.1. Perform a wider range-finding experiment to determine the optimal concentration range for your cell line. 2. Consider the possibility of off-target effects and investigate other potential mechanisms if the observed response does not fit a standard sigmoidal curve.

Quantitative Data Summary

The inhibitory potency of 8-aminoguanine, the active metabolite of this compound, against Purine Nucleoside Phosphorylase (PNPase) has been determined in various studies.

Inhibitor Enzyme Source Substrate Inhibition Constant (Ki)
8-aminoguanineHuman Recombinant PNPaseInosine2.8 µM
8-aminohypoxanthineHuman Recombinant PNPaseInosine28 µM (95% CI, 23–34)
8-aminohypoxanthineHuman Recombinant PNPaseGuanosine20 µM (95% CI, 14–29)
8-aminoinosineHuman Recombinant PNPaseInosine35 µM (95% CI, 26–49)

Note: The Ki values for 8-aminohypoxanthine and 8-aminoinosine are provided for comparative purposes, as they are structurally related compounds that also inhibit PNPase.

Experimental Protocols

Protocol 1: In Vitro PNPase Inhibition Assay

This protocol outlines a general procedure for determining the dose-response curve of 8-aminoguanine (the active form of this compound) against PNPase.

Materials:

  • Recombinant Human Purine Nucleoside Phosphorylase (PNPase)

  • Inosine (substrate)

  • 8-aminoguanine (inhibitor)

  • Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of 8-aminoguanine in DMSO.

    • Prepare a series of dilutions of 8-aminoguanine in the phosphate buffer.

    • Prepare a solution of inosine in the phosphate buffer. The final concentration should be at or near the Km of the enzyme.

    • Prepare a solution of PNPase in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • 8-aminoguanine solution at various concentrations (or vehicle control)

      • PNPase solution

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the inosine solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the product hypoxanthine by the coupling enzyme xanthine oxidase (if included in a coupled assay) or directly monitor the consumption of the substrate.

    • Take readings at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Dose-Response Assay

This protocol describes a general method for assessing the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a T-leukemic cell line)

  • Complete cell culture medium

  • This compound

  • Deoxyguanosine (optional, to potentiate the effect)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-8, or a luminescent ATP-based assay)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (and deoxyguanosine, if used) in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound(s). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assessment:

    • Follow the manufacturer's protocol for the chosen cell viability assay. This typically involves adding the reagent to each well and incubating for a specific time.

  • Data Measurement:

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

PNPase_Inhibition_Pathway cluster_pathway Purine Salvage Pathway cluster_inhibition Inhibition Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNPase PNPase PNPase This compound This compound 8-aminoguanine 8-aminoguanine This compound->8-aminoguanine Metabolism 8-aminoguanine->PNPase

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Treat Cells with this compound B->D C Seed Cells in 96-well Plate C->D E Incubate for 48-72 hours D->E F Add Cell Viability Reagent E->F G Measure Absorbance/Luminescence F->G H Normalize Data to Control G->H I Generate Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Cell-based dose-response experimental workflow.

References

Technical Support Center: 8-Aminoguanosine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aminoguanosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active metabolite, 8-aminoguanine.[1][2][3][4][5] The primary mechanism of action of 8-aminoguanine is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to a "rebalancing" of the purine metabolome, characterized by an increase in the PNPase substrates inosine and guanosine, and a decrease in their products, hypoxanthine and guanine.

Q2: I am observing diuretic, natriuretic, and glucosuric effects. Is this expected?

A2: Yes, these are the expected primary effects of this compound treatment. The inhibition of PNPase by 8-aminoguanine increases renal interstitial levels of inosine. Inosine, in turn, activates adenosine A2B receptors, which is thought to increase renal medullary blood flow and enhance renal excretory function, leading to diuresis (increased urine volume), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion).

Q3: My results show a decrease in potassium excretion (antikaliuresis). Is this an off-target effect?

A3: This is an expected, albeit distinct, effect of 8-aminoguanine. The antikaliuretic effect is independent of PNPase inhibition. While the exact mechanism is still under investigation, some evidence suggests it may be related to the mild inhibition of Rac1. It's important to note that other 8-aminopurines, like 8-aminoinosine and 8-aminohypoxanthine, induce diuresis and natriuresis but do not cause antikaliuresis.

Q4: Is this compound an inhibitor of nitric oxide synthase (NOS)?

A4: While the name is similar to Aminoguanidine, a known inhibitor of inducible nitric oxide synthase (iNOS), this compound's primary described mechanism is not NOS inhibition. Researchers should be careful not to confuse the two compounds. The majority of recent literature focuses on its role as a PNPase inhibitor.

Q5: Can this compound be used in cell culture experiments?

A5: Yes. This compound has been used in various cell culture systems, including studies on lymphoid cells. For example, in combination with deoxyguanosine, it has shown selective toxicity towards T-lymphoblasts.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No diuretic/natriuretic effect observed. Insufficient conversion of this compound to 8-aminoguanine.Ensure appropriate in vivo model with metabolic capacity. This compound is a prodrug and its effects are mediated by 8-aminoguanine.
Incorrect dosage.Refer to established protocols. Doses around 33.5 µmol/kg (intravenous) have been shown to be effective in rats.
Issues with the A2B receptor pathway.Consider using an A2B receptor agonist (e.g., BAY 60-6583) as a positive control to verify pathway integrity. The effects of 8-aminoguanine are diminished in A2B receptor knockout models.
Unexpected cytotoxicity in cell culture. Cell-type specific sensitivity.T-lymphoblasts are particularly sensitive to this compound in the presence of deoxyguanosine due to the accumulation of deoxyguanosine triphosphate. Test a range of concentrations and assess viability in your specific cell line.
Off-target effects at high concentrations.While the primary target is PNPase, high concentrations may lead to other effects. It has been reported as an inhibitor of GTP cyclohydrolase I. Lower the concentration or compare with a more specific PNPase inhibitor like forodesine.
Variable effects on potassium excretion. The antikaliuretic effect is mechanistically distinct from the diuretic effect.This is an expected nuanced effect of 8-aminoguanine and not necessarily a sign of an experimental problem. If this effect is not desired, consider using other 8-aminopurines like 8-aminoinosine.
Inconsistent results in chronic studies. Development of tolerance or altered metabolism.Monitor urinary excretion of 8-aminoguanine to confirm bioavailability over the course of the study. Chronic treatment has been shown to be effective in attenuating hypertension and metabolic syndrome in rat models.

Signaling Pathways and Workflows

PNPase_Inhibition_Pathway cluster_drug Drug Administration cluster_enzyme Enzyme Inhibition cluster_metabolites Purine Metabolome Shift cluster_downstream Downstream Effects This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibits Inosine_Guanosine Inosine & Guanosine PNPase->Inosine_Guanosine Increases Hypoxanthine_Guanine Hypoxanthine & Guanine PNPase->Hypoxanthine_Guanine Decreases A2B_Receptor Adenosine A2B Receptor Inosine_Guanosine->A2B_Receptor Activates Renal_Effects Diuresis, Natriuresis, Glucosuria A2B_Receptor->Renal_Effects

Caption: Mechanism of this compound's renal effects.

Troubleshooting_Workflow start Unexpected Result with This compound q1 Is the effect related to potassium excretion? start->q1 a1_yes Antikaliuresis is an expected but distinct effect of 8-aminoguanine. Consider if this is acceptable for the experimental goals. q1->a1_yes Yes a1_no Is there a lack of expected diuretic/natriuretic effect? q1->a1_no No a2_yes Verify dosage and metabolic conversion to 8-aminoguanine. Check A2B receptor pathway integrity. a1_no->a2_yes Yes a2_no Is there unexpected cytotoxicity? a1_no->a2_no a3_yes Assess cell-type specific sensitivity, especially in T-cells. Consider lowering concentration. a2_no->a3_yes Yes a3_no Consult further literature or technical support with detailed experimental parameters. a2_no->a3_no No

Caption: Troubleshooting unexpected results.

Quantitative Data Summary

Table 1: Effects of 8-Aminoguanine on Renal Excretory Function in Rats

ParameterFold Change vs. ControlReference
Urine Volume~3.6-fold increase
Sodium Excretion~17.2-fold increase
Glucose Excretion~12.2-fold increase
Potassium Excretion~71.0% decrease

Data are derived from studies in anesthetized rats and may vary based on the experimental model and conditions.

Table 2: Inhibitory Potency of 8-Aminopurines against PNPase

CompoundPotency OrderReference
8-Aminoguanine>
8-Aminohypoxanthine=
8-Aminoinosine=

Key Experimental Protocols

Protocol 1: In Vivo Assessment of Renal Excretory Function in Rats

This protocol is adapted from methodologies described in the literature.

  • Animal Preparation: Anesthetize Sprague-Dawley rats (e.g., with Inactin, 90 mg/kg, IP) and maintain body temperature at 37°C. Cannulate the trachea, carotid artery (for blood pressure monitoring), and a jugular vein (for infusions). Catheterize the bladder for urine collection.

  • Baseline Collection (Period 1): Allow the animal to stabilize. Collect urine for a 30-minute baseline period.

  • Treatment Administration: Administer a bolus intravenous injection of this compound (e.g., 33.5 µmol/kg) or vehicle control.

  • Post-Treatment Collection (Periods 2 & 3): Collect urine for subsequent 30-minute periods (e.g., 40-70 minutes and 85-115 minutes post-injection).

  • Sample Analysis: Measure urine volume. Analyze urine for sodium, potassium, and glucose concentrations using standard laboratory methods (e.g., flame photometry for electrolytes, colorimetric assays for glucose).

  • Data Analysis: Calculate excretion rates for each parameter. Compare the changes from baseline in the treated group to the vehicle control group.

Protocol 2: In Vitro PNPase Inhibition Assay

This protocol is based on methods for assessing the inhibitory effects of 8-aminopurines on PNPase activity.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PNPase (rhPNPase), a substrate (e.g., inosine or guanosine at various concentrations from 100-2000 µmol/L), and a buffer (e.g., 50 mmol/L KH2PO4, pH 7.4).

  • Inhibitor Addition: Add varying concentrations of 8-aminoguanine or other test compounds to the reaction mixture. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis: Stop the reaction and analyze the formation of the product (hypoxanthine from inosine, or guanine from guanosine) using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: Determine the initial reaction velocities. Fit the data to a competitive inhibition model to calculate the enzyme inhibition constant (Ki).

References

assessing 8-Aminoguanosine purity and quality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of 8-Aminoguanosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a guanosine derivative.[1] It is recognized as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[2][3] This activity makes it a subject of research for its potential therapeutic effects, including diuretic, natriuretic, and antihypertensive properties.[2][4] It is often considered a prodrug that is metabolized in vivo to its active form, 8-aminoguanine.

Q2: What are the typical physical and chemical properties of this compound?

A2: this compound is typically a white to brown powder. It is soluble in dimethyl sulfoxide (DMSO) when warmed. Key chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₆O₅
Molecular Weight298.26 g/mol
CAS Number3868-32-4
AppearanceWhite to brown powder
SolubilityDMSO: 1 mg/mL (warmed)
Storage Temperature2-8°C

Q3: What are the common impurities or related substances that might be present in a sample of this compound?

A3: Potential impurities in this compound can originate from the synthetic process or degradation. Common related substances include:

  • 8-Aminoguanine: The primary metabolite of this compound and a potent PNP inhibitor itself.

  • 8-Nitroguanosine: A potential precursor in the biosynthesis and a possible impurity from certain synthetic routes.

  • Guanosine: A common starting material in the synthesis of this compound.

  • Enantiomeric Impurities: Depending on the stereospecificity of the synthesis, the incorrect enantiomer could be present.

  • Residual Solvents and Reagents: Impurities from the manufacturing process.

Q4: What is the typical purity specification for research-grade this compound?

A4: For research and development purposes, this compound is commonly available with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). For pharmaceutical development, stricter purity thresholds and impurity qualifications are required as per ICH guidelines.

Table 2: Example Impurity Acceptance Criteria based on ICH Q3A Guidelines (for a hypothetical drug substance with a maximum daily dose ≤ 2g/day)

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity≥ 0.05%≥ 0.10%≥ 0.15% or 1.0 mg TDI, whichever is lower
Any Specified Impurity--Subject to specific qualification
Total Impurities--Typically ≤ 1.0%

Note: These are general thresholds and specific limits should be established based on safety and process capability.

Analytical Methods and Protocols

A primary technique for assessing the purity of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Detailed HPLC Protocol for Purity Assessment of this compound

Objective: To determine the purity of this compound and quantify related substances by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • This compound sample

  • This compound reference standard

  • Ammonium phosphate monobasic

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Chromatographic Conditions:

  • Column: Luna® Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm (or equivalent)

  • Mobile Phase A: 20 mM Ammonium phosphate buffer, pH adjusted to 3.85 with phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 2
    25 40
    30 80
    35 80
    36 2

    | 40 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 282 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Diluent: Mobile Phase A

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a concentration of 0.5 mg/mL.

System Suitability:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0%.

Calculation: Calculate the percentage purity or impurity levels using the area normalization method or by comparison to the reference standard.

Experimental Workflow Diagram

G Purity Assessment Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.5 mg/mL) sys_suitability System Suitability Test (5 replicate injections of standard) prep_standard->sys_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Sample and Standard Solutions prep_sample->analysis sys_suitability->analysis If passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Final Report calculation->report

Caption: Workflow for assessing the purity of this compound using HPLC.

Troubleshooting Guide

Problem: Peak Tailing for the this compound Peak

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Purines can exhibit strong interactions with residual silanols on the silica support of the column. - Ensure the mobile phase pH is low (around 3.85 as in the protocol) to suppress silanol ionization. - Use a well-endcapped column or a column with a different stationary phase (e.g., polar-embedded).
Column Overload Injecting too much sample mass can lead to peak distortion. - Reduce the concentration of the sample solution and re-inject.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase. - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector. - Use tubing with a smaller internal diameter and minimize its length.

Problem: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Mobile Phase Preparation Inconsistent composition or pH of the mobile phase. - Prepare fresh mobile phase, ensuring accurate weighing of components and pH adjustment.
Column Equilibration Insufficient time for the column to equilibrate with the mobile phase. - Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
Pump Issues Leaks or malfunctioning check valves in the HPLC pump. - Check for leaks in the system and listen for unusual pump noises.
Temperature Fluctuations Inconsistent column temperature. - Ensure the column oven is on and set to the correct temperature.

Troubleshooting Decision Tree for Out-of-Specification (OOS) Purity Results

G OOS Result Investigation for this compound Purity oos Out-of-Specification (OOS) Purity Result Obtained lab_investigation Phase 1: Laboratory Investigation oos->lab_investigation check_obvious_errors Check for Obvious Errors: - Calculation errors - Instrument malfunction - Incorrect standard/sample prep lab_investigation->check_obvious_errors error_found Assignable Cause Found? check_obvious_errors->error_found invalidate_result Invalidate Original Result. Correct Error and Re-test. error_found->invalidate_result Yes no_error_found No Assignable Cause Found error_found->no_error_found No full_scale_investigation Phase 2: Full-Scale Investigation no_error_found->full_scale_investigation review_manufacturing Review Manufacturing Process: - Raw material quality - Process deviations full_scale_investigation->review_manufacturing retesting Hypothesis-Driven Retesting (e.g., re-sampling, different analyst) full_scale_investigation->retesting cause_identified Root Cause Identified? review_manufacturing->cause_identified retesting->cause_identified implement_capa Implement Corrective and Preventive Actions (CAPA). Document Findings. cause_identified->implement_capa Yes confirm_oos OOS Result Confirmed. Reject Batch. cause_identified->confirm_oos No

Caption: Decision tree for investigating out-of-specification purity results.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway.

Inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound

G Mechanism of Action of this compound cluster_pathway Purine Salvage Pathway cluster_inhibition Inhibition guanosine Guanosine pnp Purine Nucleoside Phosphorylase (PNP) guanosine->pnp inosine Inosine inosine->pnp guanine Guanine pnp->guanine hypoxanthine Hypoxanthine pnp->hypoxanthine aminoguanosine This compound aminoguanine 8-Aminoguanine (Active Metabolite) aminoguanosine->aminoguanine Metabolism aminoguanine->pnp Inhibits

Caption: this compound is metabolized to 8-aminoguanine, which inhibits PNP.

References

Validation & Comparative

Validating PNPase Inhibition by 8-Aminoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Aminoguanosine and its active metabolite, 8-aminoguanine, as inhibitors of Purine Nucleoside Phosphorylase (PNPase). The content presented herein is supported by experimental data to validate its inhibitory effects and compare its performance against alternative compounds.

Introduction to PNPase and this compound

Purine Nucleoside Phosphorylase (PNPase), an essential enzyme in the purine salvage pathway, catalyzes the phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1] Inhibition of PNPase is a key therapeutic strategy for T-cell-mediated autoimmune diseases and certain cancers.[2][3]

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[4][5] 8-aminoguanine acts as a potent inhibitor of PNPase. This inhibition leads to an accumulation of PNPase substrates, such as deoxyguanosine, which in turn results in elevated intracellular levels of deoxyguanosine triphosphate (dGTP) in T-lymphocytes. This accumulation of dGTP is cytotoxic and induces apoptosis in T-cells, providing the therapeutic basis for PNPase inhibition.

Comparative Analysis of PNPase Inhibitors

The inhibitory potential of 8-aminoguanine has been evaluated against several other PNPase inhibitors. The following table summarizes the key quantitative data for these compounds.

InhibitorEnzyme SourceSubstrateK_i_ ValueIC_50_ ValueReference(s)
8-Aminoguanine Recombinant Human PNPaseInosine2.8 µmol/L-
8-AminoinosineRecombinant Human PNPaseInosine35 µmol/L-
8-AminohypoxanthineRecombinant Human PNPaseInosine28 µmol/L-
8-AminohypoxanthineRecombinant Human PNPaseGuanosine20 µmol/L-
9-Benzyl-9-deazaguanineCalf Spleen PNPase-12 nM-
5'-deoxy-5'-iodo-9-deazainosineHuman Erythrocytic PNPase-0.18 µM-
CI-972--0.83 µM3.0 µM (MOLT-4 cells)
8-Amino-3-deazaguanineMammalian PNPase--9.9 µM
Forodesine (BCX-1777)Human, Mouse, Rat, Monkey, Dog PNPase--0.48 - 1.57 nM

Experimental Protocols

In Vitro PNPase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published research.

1. Sample Preparation:

  • Tissue Lysate: Homogenize ~100 mg of tissue in 300 µL of cold 1x PNPase Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Cell Lysate: Resuspend 1-5 x 10^6 cells in 150-300 µL of cold 1x PNPase Assay Buffer with protease inhibitors. Disrupt cells by pipetting or agitation on a rotary shaker for at least 15 minutes at 4°C. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

2. Assay Procedure:

  • Prepare a standard curve using a known concentration of hypoxanthine.

  • Add 2-50 µL of the sample lysate to a 96-well UV-transparent plate.

  • For a positive control, add a known amount of recombinant PNPase.

  • Adjust the volume in all wells to 50 µL with 1x PNPase Assay Buffer.

  • Prepare a reaction mix containing PNPase Assay Buffer and Inosine substrate.

  • Add 50 µL of the reaction mix to each well.

  • Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

3. Data Analysis:

  • Calculate the change in absorbance over time in the linear range of the reaction.

  • Use the hypoxanthine standard curve to determine the amount of hypoxanthine produced.

  • PNPase activity is expressed as the amount of hypoxanthine generated per minute per microgram of protein.

In Vivo Validation of PNPase Inhibition

This protocol is based on in vivo studies demonstrating the effects of 8-aminoguanine.

1. Animal Model:

  • Use an appropriate animal model, such as Sprague-Dawley rats.

2. Drug Administration:

  • Administer this compound or 8-aminoguanine intravenously or orally at the desired dose.

3. Sample Collection:

  • Collect urine samples at various time points post-administration.

4. Metabolite Analysis:

  • Analyze urine samples for the levels of PNPase substrates (inosine, guanosine) and products (hypoxanthine, guanine) using UPLC-MS/MS.

5. Data Analysis:

  • Calculate the ratios of products to substrates (e.g., hypoxanthine-to-inosine ratio and guanine-to-guanosine ratio). A decrease in these ratios indicates PNPase inhibition.

Signaling Pathways and Off-Target Effects

Inhibition of PNPase by 8-aminoguanine leads to an increase in its substrate, inosine. Inosine can then activate adenosine A2B receptors, which can lead to various downstream effects, including increased renal medullary blood flow. Additionally, 8-aminoguanine has been shown to inhibit Rac1, a small GTPase involved in various cellular processes, suggesting a potential off-target effect.

PNPase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Off-Target Effect 8_Aminoguanosine 8_Aminoguanosine 8_Aminoguanine 8_Aminoguanine 8_Aminoguanosine->8_Aminoguanine Metabolism PNPase PNPase 8_Aminoguanine->PNPase Inhibition Rac1 Rac1 8_Aminoguanine->Rac1 Inhibition Hypoxanthine_Guanine Hypoxanthine Guanine PNPase->Hypoxanthine_Guanine Product Inosine_Guanosine Inosine Guanosine Inosine_Guanosine->PNPase Substrate A2B_Receptor Adenosine A2B Receptor Inosine_Guanosine->A2B_Receptor Activation Downstream_Effects_A2B Increased Renal Medullary Blood Flow A2B_Receptor->Downstream_Effects_A2B Deoxyguanosine Deoxyguanosine dGTP dGTP (Deoxyguanosine Triphosphate) Deoxyguanosine->dGTP Phosphorylation (Increased due to PNP inhibition) Apoptosis T-Cell Apoptosis dGTP->Apoptosis Induces Rac1_Inhibition Rac1 Inhibition Rac1->Rac1_Inhibition

Figure 1. Signaling pathway of PNPase inhibition by 8-aminoguanine.

Experimental Workflow

The following diagram illustrates a typical workflow for validating PNPase inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Comparison A Prepare Cell/Tissue Lysate B Perform PNPase Activity Assay A->B C Determine Ki/IC50 Values B->C G Compare Inhibitory Potency C->G D Administer Inhibitor to Animal Model E Collect Urine/ Tissue Samples D->E F Analyze Metabolite Levels (UPLC-MS/MS) E->F H Assess In Vivo Efficacy F->H G->H

Figure 2. Workflow for validating PNPase inhibition.

Conclusion

This compound, through its active metabolite 8-aminoguanine, is a validated and potent inhibitor of Purine Nucleoside Phosphorylase. Its efficacy is comparable to or greater than several other known inhibitors. The provided experimental protocols offer a framework for researchers to independently validate these findings and to screen new potential PNPase inhibitors. Understanding the downstream signaling pathways and potential off-target effects is crucial for the development of selective and effective therapeutics targeting PNPase.

References

Unveiling the Activity of 8-Aminoguanosine: A Comparative Guide to Confirmation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the biological activity of therapeutic compounds is a critical step. This guide provides a detailed comparison of alternative methods for confirming the activity of 8-Aminoguanosine, a potent inhibitor of purine nucleoside phosphorylase (PNPase), with supporting experimental data and protocols.

This compound is a guanosine analog that demonstrates significant therapeutic potential, primarily through its function as an inhibitor of purine nucleoside phosphorylase (PNPase)[1][2]. Its biological effects are largely attributed to its metabolite, 8-aminoguanine, which is also a robust inhibitor of PNPase[3][4][5]. This inhibition alters the purine metabolic pathway, leading to a range of physiological responses, including diuretic, natriuretic, and glucosuric effects. Beyond its well-established role in PNPase inhibition, 8-aminoguanine also exhibits inhibitory effects on Rac1, a small G-protein, which contributes to its potassium-sparing properties.

This guide explores both the standard enzymatic assays and alternative methods for confirming the activity of this compound, providing a comprehensive toolkit for researchers in the field.

Standard Method: Direct PNPase Inhibition Assay

The most direct method to confirm the activity of this compound is through an in vitro enzyme inhibition assay. This method quantifies the compound's ability to inhibit the catalytic activity of purified PNPase.

Experimental Protocol:
  • Reagents and Materials: Recombinant human PNPase, this compound (or 8-aminoguanine), inosine (substrate), potassium phosphate buffer, and a method for detecting hypoxanthine (product), such as high-performance liquid chromatography (HPLC).

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and recombinant human PNPase.

    • Add varying concentrations of the inhibitor (this compound or 8-aminoguanine).

    • Initiate the reaction by adding the substrate, inosine.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of hypoxanthine produced using HPLC.

  • Data Analysis: Determine the inhibitor concentration that causes 50% inhibition of PNPase activity (IC50) or the enzyme inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Alternative Methods for Confirming this compound Activity

While direct enzyme inhibition assays are fundamental, alternative methods provide a more holistic understanding of this compound's activity in a biological context. These methods assess the downstream consequences of PNPase inhibition and other potential mechanisms of action.

In Vivo Measurement of Purine Metabolites

This method provides in vivo evidence of PNPase inhibition by measuring the levels of its substrates and products in biological fluids.

Experimental Protocol:
  • Animal Model: Utilize an appropriate animal model, such as rats or mice.

  • Compound Administration: Administer this compound to the experimental group and a vehicle control to the control group.

  • Sample Collection: Collect urine or plasma samples at specified time points post-administration.

  • Metabolite Analysis: Use analytical techniques like HPLC-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of inosine, guanosine (substrates), hypoxanthine, and guanine (products) in the collected samples.

  • Data Analysis: Compare the metabolite levels between the treated and control groups. A significant increase in the ratio of substrates to products (e.g., inosine/hypoxanthine ratio) confirms PNPase inhibition in vivo.

Cell-Based Assays for Downstream Signaling

The inhibition of PNPase by this compound leads to an accumulation of inosine, which can activate adenosine A2B receptors and trigger downstream signaling cascades, such as an increase in intracellular cyclic AMP (cAMP).

Experimental Protocol:
  • Cell Culture: Use a relevant cell line, such as human renal microvascular smooth muscle cells, which endogenously express the necessary receptors and signaling components.

  • Treatment: Treat the cells with this compound or other PNPase inhibitors.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Compare the cAMP levels in treated cells to those in untreated or vehicle-treated control cells. A significant increase in cAMP levels indicates the activation of the downstream signaling pathway.

Rac1 Activity Assay

This method directly assesses the inhibitory effect of 8-aminoguanine on the activity of the small GTPase Rac1.

Experimental Protocol:
  • Cell Culture and Lysis: Culture a suitable cell line (e.g., mouse collecting duct cells) and treat with 8-aminoguanine. Lyse the cells to obtain total protein extracts.

  • Pull-Down Assay: Use a commercially available Rac1 activation assay kit, which typically involves a pull-down of active (GTP-bound) Rac1 using a protein domain that specifically binds to it (e.g., p21-activated kinase-binding domain).

  • Western Blotting: Quantify the amount of active Rac1 pulled down from treated and control cell lysates using Western blotting with a Rac1-specific antibody.

  • Data Analysis: Compare the levels of active Rac1 between the 8-aminoguanine-treated and control groups. A decrease in active Rac1 indicates inhibition.

Comparative Data Summary

MethodParameter MeasuredSample TypeKey AdvantageKey Disadvantage
Direct PNPase Inhibition Assay IC50 or Ki of PNPase inhibitionPurified enzymeDirect, quantitative measure of enzyme inhibitionLacks biological context of a whole organism
In Vivo Metabolite Analysis Levels of inosine, guanosine, hypoxanthine, guanineUrine, plasmaConfirms in vivo target engagement and bioavailabilityIndirect measure of enzyme activity
Cell-Based cAMP Assay Intracellular cAMP levelsCultured cellsMeasures a functional downstream cellular responseMay not be universally applicable to all cell types
Rac1 Activity Assay Levels of active Rac1Cultured cellsConfirms a distinct, PNPase-independent mechanismRequires specialized assay kits and techniques

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 This compound Signaling Pathway cluster_1 PNPase Inhibition cluster_2 Downstream Signaling cluster_3 Rac1 Inhibition A This compound B 8-Aminoguanine A->B Metabolism C PNPase B->C J Rac1 B->J D Inosine Guanosine E Hypoxanthine Guanine C->E Catalyzes D->C F Adenosine A2B Receptor D->F Activates G Adenylyl Cyclase F->G H cAMP G->H I Physiological Effects (Diuresis, Natriuresis) H->I K Potassium Sparing Effect J->K

Caption: Signaling pathway of this compound.

cluster_0 In Vivo Metabolite Analysis Workflow A Animal Model (e.g., Rat) B Administer This compound A->B C Collect Urine/ Plasma Samples B->C D LC-MS/MS Analysis C->D E Quantify Purine Metabolites D->E F Compare Treated vs. Control E->F

Caption: Workflow for in vivo purine metabolite analysis.

cluster_0 Logical Relationship of Confirmation Methods A This compound Activity B Direct PNPase Inhibition A->B is confirmed by C In Vivo Metabolite Changes A->C is confirmed by D Downstream Signaling (cAMP increase) A->D is confirmed by E Rac1 Inhibition A->E is confirmed by B->C leads to C->D leads to

Caption: Logical relationship of confirmation methods.

References

A Comparative Efficacy Analysis: 8-Aminoguanosine versus 8-Aminoguanine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of 8-Aminoguanosine and 8-Aminoguanine.

This guide provides a comprehensive comparison of this compound and its metabolite, 8-Aminoguanine. Both are purine analogs investigated for their therapeutic potential, primarily centered around their inhibitory effects on the enzyme Purine Nucleoside Phosphorylase (PNP). This comparison summarizes key experimental data, outlines methodologies for efficacy testing, and visualizes the relevant biological pathways to aid in research and development decisions.

Core Efficacy and Mechanism of Action

This compound functions as a prodrug, which is metabolically converted in vivo to its active form, 8-Aminoguanine.[1][2][3][4] Consequently, the majority of the physiological effects observed following the administration of this compound are attributable to the actions of 8-Aminoguanine.[1]

The primary mechanism of action for 8-Aminoguanine is the inhibition of Purine Nucleoside Phosphorylase (PNPase). This enzyme plays a crucial role in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-Aminoguanine leads to an accumulation of inosine and guanosine and a reduction in hypoxanthine and guanine, a process described as "rebalancing" the purine metabolome.

Furthermore, 8-Aminoguanine has been shown to possess a secondary mechanism of action independent of PNPase inhibition: the inhibition of Rac1, a small GTPase. This secondary action is linked to some of its specific physiological effects, such as its potassium-sparing properties.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from comparative studies of this compound and 8-Aminoguanine.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetInhibition PotencySource
8-Aminoguanine Purine Nucleoside Phosphorylase (PNPase)Ki: 2.8 µmol/L
This compound Purine Nucleoside Phosphorylase (PNPase)Less potent than 8-Aminoguanine
8-Aminoguanine Rac1Significantly inhibits Rac1 activity
Table 2: In Vivo Effects in Rats (Intravenous Administration of 33.5 µmol/kg)
ParameterThis compound8-AminoguanineSource
Urine Volume 4.2-fold increase3.6-fold increase
Sodium Excretion 26.6-fold increase17.2-fold increase
Glucose Excretion 12.1-fold increase12.2-fold increase
Potassium Excretion 69.1% decrease71.0% decrease

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

N8AG This compound (Prodrug) AG 8-Aminoguanine (Active Metabolite) N8AG->AG Metabolism PNP PNPase AG->PNP Rac1 Rac1 AG->Rac1 Hypoxanthine Hypoxanthine PNP->Hypoxanthine Guanine Guanine PNP->Guanine Inosine Inosine Inosine->PNP A2BR Adenosine A2B Receptor Inosine->A2BR Guanosine Guanosine Guanosine->PNP Downstream Downstream Effects (e.g., increased medullary blood flow, diuresis, natriuresis) A2BR->Downstream K_Sparing Potassium-Sparing Effect Rac1->K_Sparing Start Start Reagents Prepare Reaction: - Recombinant PNPase - Inosine (substrate) - Phosphate Buffer - Test Inhibitor (8-AG or 8-AGs) Start->Reagents Incubate Incubate at 30-37°C Reagents->Incubate Measure Measure Hypoxanthine Production (e.g., HPLC or spectrophotometry at 293nm) Incubate->Measure Analyze Calculate % Inhibition and IC50/Ki Measure->Analyze End End Analyze->End Start Start Acclimatize Acclimatize Rats in Metabolic Cages Start->Acclimatize Hydrate Hydrate Rats with Normal Saline Acclimatize->Hydrate Baseline Collect Baseline Urine (Period 1: 0-30 min) Hydrate->Baseline Administer Administer Test Compound (i.v. bolus) - 8-AGs or 8-AG (33.5 µmol/kg) - Vehicle Control Baseline->Administer Collect1 Collect Urine (Period 2: 40-70 min) Administer->Collect1 Collect2 Collect Urine (Period 3: 85-115 min) Collect1->Collect2 Analyze Analyze Urine: - Volume - Na+, K+ (Flame Photometry) - Glucose (Colorimetric Assay) Collect2->Analyze End End Analyze->End

References

A Head-to-Head Comparison of 8-Aminoguanosine and 9-Deazaguanine as Purine Nucleoside Phosphorylase (PNP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of Purine Nucleoside Phosphorylase (PNP): 8-Aminoguanosine and 9-deazaguanine. PNP is a critical enzyme in the purine salvage pathway, and its inhibition is a key therapeutic strategy for T-cell mediated autoimmune diseases and T-cell malignancies. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to aid researchers in their drug development efforts.

Executive Summary

Both this compound and 9-deazaguanine are potent inhibitors of Purine Nucleoside Phosphorylase (PNP). This compound acts as a prodrug, being rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1] Derivatives of 9-deazaguanine have been specifically designed for potent and selective PNP inhibition. While both classes of compounds effectively block the PNP enzyme, they exhibit differences in their inhibitory mechanisms and downstream physiological effects. This guide presents a detailed comparison to inform the selection and application of these inhibitors in research and development.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative parameters for this compound (via its active metabolite 8-aminoguanine) and derivatives of 9-deazaguanine as PNP inhibitors. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are highly dependent on assay conditions, particularly the concentration of inorganic phosphate (Pi), a substrate of the PNP enzyme.

Inhibitor ClassSpecific CompoundEnzyme SourceKi (µM)IC50 (µM)Phosphate (Pi) ConcentrationReference
8-Aminopurine 8-AminoguanineRecombinant Human2.8-50 mM[2][3]
This compoundHuman Erythrocyte-1.40Not specified[4]
9-Deazapurine 9-(3,4-dichlorobenzyl)-9-deazaguanine--0.017 (17 nM)1 mM[5]
9-benzyl-9-deazaguanine (BzDAG)Calf Spleen0.012 (12 nM)-Not specified
9-DeazaguanineCalf Spleen-2300 (2.3 mM)Not specified

Note: The inhibitory potency of 9-deazaguanine itself is low; however, substitutions at the 9-position, as seen in 9-(3,4-dichlorobenzyl)-9-deazaguanine and 9-benzyl-9-deazaguanine, dramatically increase its potency.

Mechanism of Action and Downstream Effects

PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are toxic to T-cells, leading to apoptosis. This T-cell selective toxicity is the basis for the therapeutic use of PNP inhibitors in T-cell malignancies and autoimmune disorders.

Interestingly, studies have shown that 8-aminoguanine and 9-deazaguanine can induce similar increases in urinary sodium and glucose excretion by blocking PNP. However, a key difference is that 8-aminoguanine also reduces potassium excretion, an effect not observed with 9-deazaguanine. This suggests that 8-aminoguanine possesses an additional mechanism of action independent of PNP inhibition, potentially through the inhibition of Rac1.

cluster_inhibition PNP Inhibition cluster_pathway Purine Salvage Pathway & Downstream Effects This compound This compound PNP Purine Nucleoside Phosphorylase (PNP) This compound->PNP inhibits 9-Deazaguanine 9-Deazaguanine 9-Deazaguanine->PNP inhibits Guanosine Guanosine/ Deoxyguanosine Inosine Inosine Guanine Guanine Guanosine->Guanine PNP-catalyzed dGTP dGTP Guanosine->dGTP leads to accumulation of Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP-catalyzed Inosine_Accumulation Inosine Accumulation Inosine->Inosine_Accumulation leads to T_Cell_Apoptosis T-Cell Apoptosis dGTP->T_Cell_Apoptosis induces Adenosine_Receptors Adenosine A2B Receptor Activation Inosine_Accumulation->Adenosine_Receptors Renal_Effects Increased Diuresis, Natriuresis, & Glucosuria Adenosine_Receptors->Renal_Effects

PNP Inhibition and Downstream Signaling Pathway

Experimental Protocols

In Vitro PNP Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against PNP.

  • Reagents and Buffers:

    • PNP Assay Buffer: 50 mM KH2PO4, pH 7.4.

    • Enzyme: Recombinant human Purine Nucleoside Phosphorylase (rhPNPase).

    • Substrate: Inosine or Guanosine (e.g., 100–2000 µmol/L).

    • Inhibitors: this compound or 9-deazaguanine derivatives at various concentrations.

    • Developer solution (for colorimetric or fluorometric assays).

  • Assay Procedure:

    • A typical reaction mixture contains the PNP assay buffer, the substrate, and the inhibitor at the desired concentration.

    • The reaction is initiated by the addition of the rhPNPase enzyme.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

    • The reaction is stopped, often by the addition of a strong acid or base.

    • The amount of product formed (hypoxanthine or guanine) is quantified.

  • Detection:

    • High-Performance Liquid Chromatography (HPLC): The product is separated from the substrate and quantified by UV absorbance. This is a direct and robust method.

    • Coupled Enzyme Assays: The product (hypoxanthine or guanine) is converted by a second enzyme (e.g., xanthine oxidase) to a product that can be detected colorimetrically (e.g., uric acid at 293 nm) or fluorometrically.

  • Data Analysis:

    • The initial reaction velocities are plotted against the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), experiments are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

cluster_workflow In Vitro PNP Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor start->prepare_reagents mix_components Mix Assay Components: Buffer, Substrate, Inhibitor prepare_reagents->mix_components initiate_reaction Initiate Reaction with PNP Enzyme mix_components->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_product Quantify Product (e.g., HPLC, Spectrophotometry) stop_reaction->quantify_product data_analysis Data Analysis: Determine IC50 and Ki quantify_product->data_analysis end End data_analysis->end

Workflow for In Vitro PNP Inhibition Assay
In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic properties of PNP inhibitors in animal models.

  • Animal Models:

    • Male Sprague-Dawley or Wistar rats, or C57BL/6 or BALB/c mice are commonly used.

    • Animals are acclimatized and fasted overnight before the experiment.

  • Drug Administration:

    • The test compound (this compound or a 9-deazaguanine derivative) is formulated in a suitable vehicle.

    • Administration can be via various routes, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing bioavailability.

  • Sample Collection:

    • Blood samples are collected at predetermined time points after drug administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Blood is processed to obtain plasma, which is then stored frozen until analysis.

    • Urine and feces can also be collected in metabolic cages to assess excretion pathways.

  • Bioanalysis:

    • The concentration of the drug and its major metabolites in plasma and other matrices is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

      • Area Under the Curve (AUC): A measure of total drug exposure over time.

      • Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

cluster_pk_workflow In Vivo Pharmacokinetic Study Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep drug_admin Drug Administration (e.g., IV, PO) animal_prep->drug_admin sample_collection Serial Blood/Urine/Feces Sample Collection drug_admin->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing bioanalysis Bioanalysis (e.g., LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate CL, Vd, t1/2, AUC, F%) bioanalysis->pk_analysis end End pk_analysis->end

Workflow for In Vivo Pharmacokinetic Study

Conclusion

Both this compound and 9-deazaguanine derivatives are valuable tools for the inhibition of Purine Nucleoside Phosphorylase. The choice between them will depend on the specific research or therapeutic goals.

  • This compound (acting via 8-aminoguanine) is a potent inhibitor with the added complexity of a secondary, PNP-independent mechanism affecting potassium excretion. This could be a desirable or undesirable trait depending on the application.

  • 9-Deazaguanine derivatives have been extensively optimized for high potency and selectivity, with some compounds exhibiting inhibitory constants in the nanomolar range. These compounds are likely to provide more specific inhibition of the PNP enzyme.

This guide provides a foundation for understanding the key differences between these two classes of PNP inhibitors. Researchers are encouraged to consult the primary literature for more detailed information relevant to their specific experimental contexts.

References

A Comparative Analysis of 8-Aminoguanosine and Forodesine: Potent Inhibitors of Purine Nucleoside Phosphorylase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, inhibitors of purine nucleoside phosphorylase (PNP) have emerged as a promising class of drugs, particularly for T-cell malignancies. This guide provides a detailed comparative analysis of two such inhibitors: 8-Aminoguanosine and Forodesine (also known as BCX-1777 or Immucillin-H). We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance. This objective comparison is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Purine Salvage Pathway

Both this compound and Forodesine exert their primary therapeutic effect by inhibiting purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1][2][3][4] PNP catalyzes the reversible phosphorolysis of purine nucleosides like deoxyguanosine to their corresponding bases (e.g., guanine) and deoxyribose-1-phosphate.[1]

Inhibition of PNP leads to an accumulation of its substrate, 2'-deoxyguanosine (dGuo). This accumulation is particularly cytotoxic to T-cells, which have high levels of deoxycytidine kinase (dCK) activity. dCK phosphorylates the excess dGuo, leading to a buildup of deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells like malignant T-cells. This selective action against T-cells forms the basis of their therapeutic potential in T-cell malignancies.

While both compounds share this fundamental mechanism, Forodesine is a rationally designed, transition-state analogue of PNP, making it an exceptionally potent inhibitor. This compound, a guanosine analog, also effectively inhibits PNP. Furthermore, some research suggests that this compound can act as a prodrug, being converted to its more active metabolite, 8-aminoguanine.

Beyond their direct cytotoxic effects on T-cells, PNP inhibitors may also exert immune-activating effects. By increasing extracellular guanosine levels, they can activate Toll-like receptors (TLRs), potentially enhancing anti-tumor immune responses.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Forodesine to facilitate a direct comparison of their potency and clinical activity.

Table 1: In Vitro Potency Against Purine Nucleoside Phosphorylase

CompoundTargetIC50 (nM)Ki (nM)Cell Line/SystemReference
Forodesine Human PNP0.48 - 1.57--
Forodesine Human PNP-Low picomolarHuman PNP enzyme assays
Peldesine (BCX-34) *Human PNP~30--
8-Aminoguanine Human recombinant PNPase-2800In vitro enzyme assay

Note: Peldesine is included as a reference point for an earlier generation PNP inhibitor.

Table 2: Clinical Trial Data for Forodesine

IndicationPhaseDosingOverall Response Rate (ORR)Complete Response (CR)Reference
Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL)I/II (Japan)300 mg twice daily (oral)24% (10/41 patients)4 patients
Relapsed/Refractory Cutaneous T-cell Lymphoma (CTCL)I/II40-320 mg/m² once daily (oral)39%-
Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)II40 mg/m² (IV)25%-
Relapsed/Refractory B-lineage Acute Lymphoblastic Leukemia (B-ALL)II80 mg/m² (IV) for 5 days/week16.7% (2/12 patients)2 patients

Note: Comprehensive clinical trial data for this compound in oncology is not as readily available in the reviewed literature. Much of the recent research on this compound and its metabolite 8-aminoguanine has focused on their effects on the cardiovascular and renal systems.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to characterize PNP inhibitors.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PNP. The conversion of a substrate (e.g., inosine or guanosine) to its product (hypoxanthine or guanine) is monitored over time in the presence and absence of the inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PNP is purified. A solution of the substrate (e.g., inosine) is prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: Serial dilutions of the test compound (this compound or Forodesine) are prepared.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate and the inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The formation of the product (e.g., hypoxanthine) is measured over time using techniques such as high-performance liquid chromatography (HPLC) or spectrophotometry (by monitoring the change in absorbance at a specific wavelength).

  • Data Analysis: The initial reaction rates are calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki (inhibition constant) can be determined through kinetic studies, such as Lineweaver-Burk plots, often indicating the mode of inhibition (e.g., competitive).

Cell Viability and Proliferation Assay

Principle: This assay determines the cytotoxic or cytostatic effects of the PNP inhibitors on cancer cell lines, particularly T-lymphoblastic leukemia lines.

Methodology:

  • Cell Culture: T-cell leukemia cell lines (e.g., CEM-SS) are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the PNP inhibitor (e.g., Forodesine) in the presence of a fixed concentration of deoxyguanosine (dGuo) to potentiate the cytotoxic effect.

  • Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using various methods:

    • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

    • Trypan Blue Exclusion: Stains non-viable cells, allowing for direct counting of live and dead cells.

    • Flow Cytometry with Propidium Iodide (PI) or Annexin V: Quantifies apoptotic and necrotic cells.

  • Data Analysis: The percentage of viable cells is plotted against the drug concentration to determine the IC50 value for cell growth inhibition.

Visualizations

Signaling Pathway of PNP Inhibitors

PNP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (T-cell) dGuo_ext 2'-deoxyguanosine (dGuo) dGuo_int dGuo dGuo_ext->dGuo_int Transport PNP PNP dGuo_int->PNP dCK dCK dGuo_int->dCK Guanine Guanine PNP->Guanine Phosphorolysis dGTP dGTP RR Ribonucleotide Reductase dGTP->RR Inhibits dCK->dGTP Phosphorylation DNA_syn DNA Synthesis RR->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Inhibition leads to Inhibitor This compound or Forodesine Inhibitor->PNP Inhibits

Caption: Mechanism of action of PNP inhibitors leading to T-cell apoptosis.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Novel PNP Inhibitor Candidate enz_assay PNP Enzyme Inhibition Assay (Determine IC50, Ki) start->enz_assay cell_assay Cell-Based Assays (T-cell lines, e.g., CEM-SS) - Proliferation/Viability (IC50) - Apoptosis Analysis enz_assay->cell_assay pd_markers Pharmacodynamic Marker Analysis - Measure intracellular dGTP levels cell_assay->pd_markers in_vivo In Vivo Efficacy Studies (Xenograft/Syngeneic Models) pd_markers->in_vivo tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth survival Increased Survival in_vivo->survival end Candidate for Clinical Trials tumor_growth->end survival->end

Caption: A typical preclinical evaluation workflow for novel PNP inhibitors.

Comparative Summary and Conclusion

Both this compound and Forodesine are potent inhibitors of purine nucleoside phosphorylase, a validated target for T-cell malignancies.

Forodesine has been extensively studied and developed as a transition-state analog inhibitor with very high potency. Clinical trials have demonstrated its activity as a single agent in various relapsed or refractory T-cell cancers, leading to its approval in Japan for the treatment of relapsed/refractory PTCL. Its development represents a successful application of structure-based drug design.

This compound is also an effective PNP inhibitor that demonstrates selective toxicity towards T-lymphoblasts. Recent research has also highlighted its therapeutic potential and that of its metabolite, 8-aminoguanine, in cardiovascular and renal diseases, suggesting a broader range of pharmacological effects. These effects are also linked to PNP inhibition and the subsequent rebalancing of the purine metabolome.

In direct comparison:

  • Potency: Forodesine appears to be a more potent inhibitor of PNP based on the available IC50 and Ki values.

  • Clinical Development: Forodesine is more advanced in its clinical development for oncological indications, with established efficacy in several T-cell malignancies. The clinical development of this compound for cancer is less clear from the provided literature, with more focus on other therapeutic areas.

  • Mechanism: While the core mechanism of PNP inhibition is the same, the broader physiological effects of this compound and its metabolites on systems beyond hematological malignancies are an area of active investigation.

References

A Comparative Guide to 8-Aminoguanosine and Other C8-Substituted Guanosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Aminoguanosine with other key C8-substituted guanosine analogs, supported by experimental data. Guanosine, a fundamental purine nucleoside, can be modified at the C8 position of its purine ring, leading to a diverse range of biological activities. Understanding the distinct mechanisms and performance of these analogs is crucial for their application in research and therapeutic development. This document focuses on the differential effects of this compound, 8-Hydroxyguanosine, and 8-Bromoguanosine, among others.

This compound: A Prodrug with a Unique Mechanism of Action

This compound is an endogenous purine that functions primarily as a prodrug, being rapidly converted in the systemic circulation to its active metabolite, 8-aminoguanine (8-AG).[1] Its most prominent biological effects are centered on renal function and blood pressure regulation, making it a molecule of significant interest for cardiovascular and renal research.

Mechanism of Action

The primary mechanism of 8-aminoguanine is the inhibition of the enzyme Purine Nucleoside Phosphorylase (PNPase).[1][2][3] This enzyme is crucial for the purine salvage pathway, where it catalyzes the conversion of inosine to hypoxanthine and guanosine to guanine.

The signaling cascade initiated by 8-aminoguanine proceeds as follows:

  • PNPase Inhibition : 8-aminoguanine inhibits PNPase, leading to an accumulation of the enzyme's substrates, primarily inosine and guanosine, in the renal interstitium.[3]

  • Increased Inosine Levels : The most significant consequence is a massive increase in local inosine concentrations.

  • Adenosine A2B Receptor Activation : Inosine, in turn, activates adenosine A2B receptors.

  • Physiological Response : Activation of A2B receptors increases renal medullary blood flow, which enhances the excretion of sodium (natriuresis), water (diuresis), and glucose (glucosuria).

Interestingly, 8-aminoguanine also causes a decrease in potassium excretion (antikaliuresis), an effect that is independent of PNPase inhibition. Evidence suggests this potassium-sparing effect may be mediated through the inhibition of Rac1, a small GTPase.

G cluster_main Primary Pathway (PNPase Inhibition) cluster_secondary Secondary Pathway A8G This compound (Prodrug) AG 8-Aminoguanine (Active Metabolite) A8G->AG Metabolic Conversion PNPase PNPase Inhibition AG->PNPase Inosine ↑ Renal Inosine PNPase->Inosine A2B Adenosine A2B Receptor Activation Inosine->A2B Effects ↑ Diuresis ↑ Natriuresis ↑ Glucosuria A2B->Effects AG_sec 8-Aminoguanine Rac1 Rac1 Inhibition AG_sec->Rac1 K_Effect ↓ Potassium Excretion (Antikaliuresis) Rac1->K_Effect

Caption: Signaling pathways of this compound's active metabolite, 8-aminoguanine.

Comparative Analysis with Other C8-Analogs

While this compound acts via PNPase inhibition, other C8-substituted analogs operate through distinct molecular mechanisms, leading to different biological outcomes.

8-Hydroxyguanosine (8-OHG)

8-Hydroxyguanosine and its deoxy-counterpart, 8-hydroxy-2'-deoxyguanosine (8-OHdG), are best known as biomarkers for oxidative stress and RNA/DNA damage. When reactive oxygen species (ROS) damage nucleic acids, 8-OHG/8-OHdG is formed and subsequently excreted in urine and other bodily fluids.

  • Mechanism of Action : Beyond its role as a biomarker, exogenous 8-OHdG has been shown to have potent anti-inflammatory effects by inhibiting the small G protein Rac1. This inhibition blocks ROS production mediated by NADPH oxidase and other Rac1-dependent cellular functions. This shares a mechanistic link with the proposed secondary pathway of 8-aminoguanine.

  • Biological Effects : It has demonstrated anti-inflammatory properties and can induce differentiation in leukemia cells.

8-Bromoguanosine

8-Bromoguanosine is a synthetic analog widely used as a tool in structural biology and immunology.

  • Mechanism of Action : The bromine atom at the C8 position forces the nucleoside to adopt a syn conformation, which is useful for probing the structural and functional requirements of RNA enzymes. Its primary biological mechanism involves the activation of cGMP-dependent protein kinases. It also has reported immunostimulatory effects, activating lymphocytes through an intracellular mechanism.

  • Biological Effects : Due to its different mechanism, its cellular effects, such as protein phosphorylation and immune cell activation, are distinct from the diuretic and antihypertensive actions of this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from key comparative experiments, highlighting the distinct performance profiles of these analogs.

Table 1: Comparison of In Vivo Renal Effects in Anesthetized Rats

This table presents the efficacy of various guanosine and guanine compounds on key renal function parameters following intravenous administration (33.5 µmol/kg). Data is expressed as the maximum fold-change or percentage change from baseline.

CompoundChange in Urine Volume (Fold Increase)Change in Sodium Excretion (Fold Increase)Change in Potassium Excretion (% Decrease)Change in Glucose Excretion (Fold Increase)
This compound 4.226.669.1%12.1
8-Aminoguanine 3.617.271.0%12.2
8-Hydroxyguanosine Moderate Activity7.1Not ReportedNot Reported
Guanine Moderate Activity9.4Not ReportedNot Reported
Amiloride (Reference) Robust Activity13.6Potassium-SparingNo Glucosuric Effect

Data sourced from Jackson et al. (2015).

Table 2: Induction of Differentiation in Friend Murine Erythroleukemia Cells

This table shows the potential of various C8-substituted guanosine analogs to induce maturation in a leukemia cell line, measured by the percentage of cells becoming benzidine-positive.

8-Substituted GroupConcentration (mM)Benzidine Positivity (%)
-NH₂ (Amino) 0.434%
-OH (Hydroxy) 5.033%
-N(CH₃)₂ 5.068%
-NHCH₃ 1.042%
-SO₂CH₃ 5.030%

Data sourced from Lin et al. (1985).

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and critical evaluation.

Protocol 1: In Vivo Assessment of Renal Function in Anesthetized Rats

This protocol outlines the procedure used to generate the data in Table 1.

  • Animal Preparation : Male Sprague-Dawley rats are anesthetized. Catheters are inserted into the femoral artery (for monitoring mean arterial blood pressure, MABP), femoral vein (for compound administration), and bladder (for urine collection). Probes are placed around the renal and mesenteric arteries to measure blood flow.

  • Stabilization and Baseline Collection : Following a 1-hour stabilization period, a 30-minute baseline urine collection is performed (Period 1), during which MABP and heart rate are recorded.

  • Compound Administration : The test compounds (e.g., this compound) are dissolved in a vehicle (0.9% saline with 0.03 N HCl) and administered as an intravenous bolus at a dose of 33.5 µmol/kg. A control group receives only the vehicle.

  • Post-Treatment Collection : Urine is collected for two subsequent periods (e.g., 40-70 minutes and 85-115 minutes post-injection) to measure the effects of the compound.

  • Analysis : Urine volume is measured gravimetrically. Urinary concentrations of sodium, potassium, and glucose are determined using relevant analytical methods (e.g., ion-selective electrodes for electrolytes, colorimetric assays for glucose). Excretion rates are calculated and compared to baseline values.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis anesthetize Anesthetize Rat catheter Insert Catheters (Artery, Vein, Bladder) anesthetize->catheter probes Place Blood Flow Probes catheter->probes stabilize 1-Hour Stabilization probes->stabilize baseline 30-min Baseline Urine Collection stabilize->baseline inject Administer Compound (IV Bolus, 33.5 µmol/kg) baseline->inject collect Post-Treatment Urine Collection (2 periods) inject->collect measure Measure Volume, Na+, K+, Glucose Concentrations collect->measure calculate Calculate Excretion Rates measure->calculate compare Compare to Baseline calculate->compare

Caption: Experimental workflow for the in vivo assessment of renal function in rats.
Protocol 2: Assay for Induction of Erythroid Differentiation

This protocol describes the cell-based assay used to generate the data in Table 2.

  • Cell Culture : Friend murine erythroleukemia cells are maintained in a suitable culture medium supplemented with fetal bovine serum.

  • Treatment : Cells are seeded at a specific density (e.g., 1 x 10⁵ cells/mL) in culture flasks. The C8-substituted guanosine analogs are dissolved and added to the cultures at the final concentrations specified in Table 2. Control cultures receive no treatment.

  • Incubation : The cells are incubated for a period of 4 to 5 days to allow for differentiation to occur.

  • Assessment of Differentiation :

    • A cell suspension is prepared from each culture flask.

    • The cells are stained with a benzidine solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid) mixed with hydrogen peroxide.

    • Benzidine stains hemoglobin-containing cells blue. The percentage of blue-stained (benzidine-positive) cells is determined by counting at least 200 cells under a light microscope.

  • Data Reporting : The percentage of benzidine-positive cells is reported as a measure of erythroid differentiation.

Conclusion

This compound stands out among C8-substituted guanosine analogs due to its function as a prodrug for 8-aminoguanine, a potent PNPase inhibitor with significant and unique effects on renal function, including diuretic, natriuretic, glucosuric, and potassium-sparing activities. This profile makes it a compelling candidate for research into hypertension and renal disorders.

In contrast, other C8 analogs exhibit entirely different mechanisms and applications:

  • 8-Hydroxyguanosine is a key biomarker of oxidative stress and an anti-inflammatory agent via Rac1 inhibition.

  • 8-Bromoguanosine serves as a structural biology tool and an activator of cGMP-dependent kinases.

The choice of a C8-substituted guanosine analog is therefore highly dependent on the intended biological system and research question. While this compound is tailored for modulating renal and cardiovascular pathways, its counterparts are invaluable for studying oxidative stress, cell differentiation, and signal transduction.

References

Comparative Side Effect Profile of 8-Aminoguanosine and Other Purine Nucleoside Phosphorylase (PNP) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of purine nucleoside phosphorylase (PNP) inhibitors is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the safety profiles of 8-Aminoguanosine against other notable PNP inhibitors, supported by available clinical and preclinical data.

Executive Summary

Purine nucleoside phosphorylase (PNP) inhibitors represent a promising class of drugs with applications in T-cell malignancies, gout, and potentially other autoimmune disorders. Their mechanism of action, which leads to the selective apoptosis of T-cells, also underpins their characteristic side effects. This guide focuses on the comparative side effect profiles of this compound, Forodesine, Ulodesine, and Peldesine. While extensive clinical trial data is available for Forodesine and Ulodesine, information on this compound is primarily derived from preclinical studies. A key differentiator for this compound is its unique renal effects, including a potassium-sparing diuretic effect, which sets it apart from other inhibitors in its class.

Mechanism of Action and Signaling Pathway

PNP inhibitors exert their therapeutic and toxic effects by blocking the purine salvage pathway. Inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated to deoxyguanosine triphosphate (dGTP) in lymphocytes. Elevated intracellular dGTP levels are cytotoxic, leading to the inhibition of ribonucleotide reductase, DNA synthesis disruption, and ultimately, apoptosis.

PNP_Inhibition_Pathway Mechanism of T-Cell Apoptosis by PNP Inhibitors cluster_extracellular Extracellular Space cluster_intracellular T-Lymphocyte dGuo_ext Deoxyguanosine (dGuo) dGuo_int dGuo dGuo_ext->dGuo_int PNP PNP PNP_Inhibitor PNP Inhibitor (e.g., this compound, Forodesine) PNP_Inhibitor->PNP inhibits dGuo_int->PNP dCK dCK dGuo_int->dCK dGTP dGTP (accumulates) dCK->dGTP phosphorylates RR Ribonucleotide Reductase dGTP->RR inhibits DNA_Synth DNA Synthesis dGTP->DNA_Synth inhibits RR->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis disruption leads to experimental_workflow Generalized Experimental Workflow for PNP Inhibitor Clinical Trial cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Enzyme Inhibition, Cell Line Cytotoxicity) animal_models Animal Models (Efficacy and Toxicology) in_vitro->animal_models phase_I Phase I Trial (Safety, MTD, PK/PD) animal_models->phase_I phase_II Phase II Trial (Efficacy in Target Population) phase_I->phase_II phase_III Phase III Trial (Comparison to Standard of Care) phase_II->phase_III regulatory Regulatory Review and Approval phase_III->regulatory

Unveiling the Renal Effects of 8-Aminoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic and natriuretic properties of 8-Aminoguanosine, presenting supporting experimental data and detailed methodologies. We delve into its mechanism of action and contrast its performance with other relevant compounds, offering a comprehensive resource for renal pharmacology and drug discovery.

Executive Summary

This compound has demonstrated potent diuretic and natriuretic effects in preclinical studies. Its mechanism is unique, acting as a prodrug for 8-Aminoguanine, which in turn inhibits purine nucleoside phosphorylase (PNPase). This action elevates renal interstitial inosine levels, activating adenosine A2B receptors and ultimately enhancing renal medullary blood flow and excretory function. Notably, this compound and its active metabolite exhibit a potassium-sparing effect, a desirable characteristic for a diuretic agent. This guide will explore the experimental evidence supporting these claims, compare its efficacy to other diuretics, and provide detailed protocols for replication and further investigation.

Comparative Efficacy of this compound and Related Compounds

Experimental data from studies in rats highlight the significant diuretic and natriuretic potency of this compound and its active metabolite, 8-Aminoguanine. The following table summarizes the key quantitative findings from these studies, including a comparison with the known diuretic, amiloride.

CompoundDoseChange in Urine VolumeChange in Sodium ExcretionChange in Glucose ExcretionChange in Potassium Excretion
This compound 33.5 µmol/kg (IV)4.2-fold increase[1]26.6-fold increase[1]12.1-fold increase[1]69.1% decrease[1]
8-Aminoguanine 33.5 µmol/kg (IV)3.6-fold increase[1]17.2-fold increase12.2-fold increase71.0% decrease
Amiloride Matched dose to this compound---13.6-fold increaseNo significant change---
Guanine 33.5 µmol/kg/min (IV infusion)---9.4-fold increase------
8-nitroguanine 33.5 µmol/kg/min (IV infusion)---7.8-fold increase------
8-hydroxyguanosine 33.5 µmol/kg/min (IV infusion)---7.1-fold increase------
8-hydroxyguanine 33.5 µmol/kg/min (IV infusion)---8.6-fold increase------
Guanosine 33.5 µmol/kg/min (IV infusion)Minimal natriuretic activityMinimal natriuretic activity------
8-nitroguanosine 33.5 µmol/kg/min (IV infusion)Minimal natriuretic activityMinimal natriuretic activity------
8-hydroxy-2'-deoxyguanosine 33.5 µmol/kg/min (IV infusion)Minimal natriuretic activityMinimal natriuretic activity------

Mechanism of Action: A Two-Fold Pathway

The diuretic and natriuretic effects of this compound are primarily mediated by its conversion to 8-Aminoguanine. 8-Aminoguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of renal interstitial inosine, a substrate of PNPase. Elevated inosine levels then activate adenosine A2B receptors, which are coupled to adenylyl cyclase, resulting in increased cAMP production. This signaling cascade is believed to augment renal medullary blood flow, thereby enhancing the excretion of sodium and water.

Interestingly, the potassium-sparing (antikaliuretic) effect of this compound and 8-Aminoguanine follows a distinct and independent pathway. Evidence suggests that this effect may be mediated through the inhibition of Rac1, a small G-protein.

Diuretic_Natriuretic_Pathway cluster_systemic Systemic Circulation cluster_renal Renal Interstitium 8-Aminoguanosine_prodrug This compound (Prodrug) 8-Aminoguanine_active 8-Aminoguanine (Active Metabolite) 8-Aminoguanosine_prodrug->8-Aminoguanine_active Metabolism PNPase PNPase 8-Aminoguanine_active->PNPase Inhibits Inosine Inosine PNPase->Inosine Metabolizes A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase A2B_Receptor->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Renal_Blood_Flow ↑ Renal Medullary Blood Flow cAMP->Renal_Blood_Flow Excretion ↑ Diuresis & Natriuresis Renal_Blood_Flow->Excretion Antikaliuretic_Pathway This compound This compound Rac1 Rac1 This compound->Rac1 Inhibits 8-Aminoguanine 8-Aminoguanine 8-Aminoguanine->Rac1 Inhibits K_Excretion ↓ Potassium Excretion (Antikaliuresis) Rac1->K_Excretion Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat (e.g., Inactin) Catheterization Catheterize Femoral Artery (BP), Femoral Vein (Infusion), and Bladder (Urine Collection) Anesthesia->Catheterization Baseline Stabilization Period & Baseline Urine Collection (e.g., 30-60 min) Treatment Administer Test Compound (e.g., this compound, Vehicle) Intravenously or Intrarenally Baseline->Treatment Collection Collect Urine at Timed Intervals (e.g., every 30 min for 2 hours) Treatment->Collection Measure_Volume Measure Urine Volume Collection->Measure_Volume Measure_Electrolytes Measure Urinary Sodium and Potassium Concentrations (Flame Photometry) Collection->Measure_Electrolytes Measure_Glucose Measure Urinary Glucose Concentration (Colorimetric Assay) Collection->Measure_Glucose Calculate_Excretion Calculate Total Excretion Rates Measure_Volume->Calculate_Excretion Measure_Electrolytes->Calculate_Excretion Measure_Glucose->Calculate_Excretion Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate_Excretion->Statistical_Analysis

References

Unveiling the Selective T-Cell Toxicity of 8-Aminoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of purine nucleoside phosphorylase (PNP) inhibitors is paramount in the development of targeted therapies for T-cell malignancies and autoimmune disorders. This guide provides an objective comparison of the performance of 8-Aminoguanosine and other PNP inhibitors, supported by experimental data and detailed methodologies.

This compound, a guanosine analog, demonstrates selective toxicity towards T-lymphocytes by inhibiting the purine salvage pathway enzyme, purine nucleoside phosphorylase (PNP). This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP) specifically within T-cells, ultimately triggering apoptosis (programmed cell death).[1] The cytotoxic effect of this compound is significantly enhanced when co-administered with low concentrations of 2'-deoxyguanosine.[1][2][3]

Comparative Performance of PNP Inhibitors

While direct head-to-head quantitative comparisons are limited in publicly available literature, the following table summarizes the cytotoxic effects of this compound and a prominent alternative, Forodesine, on various T-cell lines. This data is compiled from multiple studies to provide a representative comparison.

CompoundCell LineConcentrationCo-treatmentIncubation TimeResultReference
This compound T-leukemic cell lines100 µM25 µM deoxyguanosine72 hours>75-90% decrease in cell viability[2]
Forodesine Primary CLL Cells2 µM10 µM deoxyguanosine8 hours5 - 40% apoptosis
Forodesine Primary CLL Cells2 µM10 µM deoxyguanosine24 hours8 - 41% apoptosis
Forodesine MOLT-4 (T-ALL)10 - 30 µMNot Specified24 hours~40% reduction in viable cells

T-ALL: T-cell Acute Lymphoblastic Leukemia; CLL: Chronic Lymphocytic Leukemia

Signaling Pathway of PNP Inhibition-Induced T-Cell Apoptosis

The mechanism of selective T-cell toxicity by PNP inhibitors like this compound involves the disruption of the purine salvage pathway. The following diagram illustrates the key steps leading to apoptosis.

PNP_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell T-Cell Deoxyguanosine_ext Deoxyguanosine Deoxyguanosine_int Deoxyguanosine Deoxyguanosine_ext->Deoxyguanosine_int Transport dGTP dGTP (deoxyguanosine triphosphate) Deoxyguanosine_int->dGTP Phosphorylation PNP PNP (Purine Nucleoside Phosphorylase) Deoxyguanosine_int->PNP Apoptosis Apoptosis dGTP->Apoptosis Ribonucleotide_Reductase Ribonucleotide Reductase dGTP->Ribonucleotide_Reductase Inhibition 8_Aminoguanosine This compound 8_Aminoguanosine->PNP Inhibition DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis

PNP inhibition leads to dGTP accumulation and apoptosis.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the selective T-cell toxicity of this compound and other PNP inhibitors.

I. Cell Viability Assay (MTT or CCK-8 Assay)

This assay determines the effect of the compound on cell proliferation and viability.

1. Cell Seeding:

  • Culture T-cell lines (e.g., Jurkat, MOLT-4) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound or other PNP inhibitors (e.g., Forodesine) in a suitable solvent (e.g., DMSO or sterile PBS) at a concentration of 1-10 mM.

  • Prepare a stock solution of deoxyguanosine in sterile culture medium or PBS at a concentration of 10-20 mM.

  • Prepare serial dilutions of the PNP inhibitor with a constant concentration of deoxyguanosine (e.g., 10-25 µM) in culture medium.

  • Add 100 µL of the drug solutions to the respective wells. Include untreated (vehicle control) and medium-only (background control) wells.

  • Incubate the plate for 48-72 hours.

3. Measurement of Cell Viability:

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol) and mix to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

  • Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

1. Cell Treatment:

  • Seed T-cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

  • Treat cells with the desired concentrations of the PNP inhibitor and deoxyguanosine for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples by flow cytometry within one hour of staining.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow for Assessing T-Cell Toxicity

The following diagram outlines the typical workflow for evaluating the selective T-cell toxicity of a PNP inhibitor.

T_Cell_Toxicity_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Plan Define concentrations of PNP inhibitor and deoxyguanosine Select Select T-cell line (e.g., Jurkat, MOLT-4) Plan->Select Culture Cell Culture and Seeding Select->Culture Treat Treat cells with compounds Culture->Treat Incubate Incubate for defined period (e.g., 24, 48, 72h) Treat->Incubate Viability Cell Viability Assay (MTT/CCK-8) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis Reader Plate Reader Viability->Reader Flow Flow Cytometry Apoptosis->Flow Data Analyze Data and Determine IC50/Apoptosis % Flow->Data Reader->Data

Workflow for T-cell toxicity assessment.

This guide provides a foundational understanding of the selective T-cell toxicity of this compound and a framework for its comparative evaluation against other PNP inhibitors. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and cell systems.

References

Comparative Analysis of 8-Aminoguanosine Cross-Reactivity with Nucleoside-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 8-Aminoguanosine and its metabolites with key nucleoside-metabolizing enzymes. The information presented is supported by experimental data to aid in the assessment of its selectivity and potential off-target effects.

Executive Summary

This compound is a prodrug that is rapidly converted to its active metabolite, 8-aminoguanine. The primary pharmacological action of 8-aminoguanine is the potent and competitive inhibition of Purine Nucleoside Phosphorylase (PNPase). This inhibitory action leads to an accumulation of PNPase substrates, such as inosine and guanosine, which are responsible for many of its downstream biological effects.

This guide examines the interaction of this compound and its related compounds with a panel of key enzymes involved in nucleoside metabolism:

  • Purine Nucleoside Phosphorylase (PNPase): The primary target of 8-aminoguanine.

  • Guanase (Guanine Deaminase): An enzyme involved in guanine catabolism.

  • Xanthine Oxidase: An enzyme that plays a role in purine degradation.

  • Adenosine Deaminase (ADA): An enzyme crucial for adenosine metabolism.

  • Inosine Monophosphate Dehydrogenase (IMPDH): The rate-limiting enzyme in de novo guanine nucleotide biosynthesis.

The available data indicates a high degree of selectivity of 8-aminoguanine for PNPase, with minimal to no direct inhibitory activity against other tested nucleoside-metabolizing enzymes.

Data Presentation: Enzyme Inhibition Profile

The following table summarizes the quantitative data on the inhibition of various nucleoside-metabolizing enzymes by 8-aminoguanine and its structural analogs.

CompoundEnzymeSubstrate Used in AssayInhibition Constant (Ki)Type of InhibitionReference
8-Aminoguanine Purine Nucleoside Phosphorylase (recombinant human)Inosine2.8 µMCompetitive[1]
Purine Nucleoside Phosphorylase (recombinant human)Guanosine-Competitive[1]
8-Aminoinosine Purine Nucleoside Phosphorylase (recombinant human)Inosine35 µMCompetitive[1]
8-Aminohypoxanthine Purine Nucleoside Phosphorylase (recombinant human)Inosine28 µMCompetitive[1]
Purine Nucleoside Phosphorylase (recombinant human)Guanosine20 µMCompetitive[1]
8-Aminoguanine Guanase (recombinant human)GuanineNo inhibition observed-

Signaling Pathways and Metabolic Fate

The primary mechanism of action of this compound is initiated by its conversion to 8-aminoguanine, which then inhibits PNPase. This inhibition alters the purine metabolic pathway, leading to the accumulation of upstream nucleosides.

cluster_metabolism Metabolism of this compound cluster_pathway Purine Metabolism Pathway This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase PNPase 8-Aminoguanine->PNPase Inhibition Guanosine Guanosine Guanine Guanine Guanosine->Guanine Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Guanine->Xanthine Guanase Hypoxanthine->Xanthine Xanthine_Oxidase Xanthine_Oxidase

Metabolic conversion of this compound and its inhibitory effect on the purine metabolism pathway.

Experimental Workflows

The determination of enzyme inhibition constants is a critical step in characterizing the selectivity of a compound. The general workflow for a competitive enzyme inhibition assay is depicted below.

cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubate Incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->incubate add_substrate Initiate Reaction by Adding Substrate incubate->add_substrate measure_activity Measure Reaction Velocity (e.g., Spectrophotometry, HPLC) add_substrate->measure_activity data_analysis Data Analysis (e.g., Michaelis-Menten, Lineweaver-Burk) measure_activity->data_analysis determine_ki Determine Ki Value data_analysis->determine_ki

A generalized workflow for determining the inhibition constant (Ki) of an enzyme inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
  • Enzyme: Recombinant human PNPase (rhPNPase)

  • Substrates: Inosine or Guanosine (100–2000 µmol/L)

  • Inhibitors: 8-aminoguanine, 8-aminoinosine, or 8-aminohypoxanthine at various concentrations.

  • Reaction Buffer: 50 mmol/L KH2PO4 (pH 7.4) containing 0.1 mg/ml bovine serum albumin.

  • Incubation: rhPNPase (1 ng) was incubated with the inhibitor for 10 minutes at 30°C in a 50 µl reaction volume.

  • Reaction Initiation: The reaction was started by the addition of the substrate.

  • Detection: The formation of the products, hypoxanthine (from inosine) or guanine (from guanosine), was measured by High-Performance Liquid Chromatography (HPLC) with UV absorbance.

  • Data Analysis: The results were fitted to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki values.

Guanase (Guanine Deaminase) Activity Assay
  • Enzyme: Recombinant human guanase

  • Substrate: Guanine (60 to 500 µmol/L)

  • Test Compound: 8-aminoguanine (tested as a potential substrate and inhibitor).

  • Reaction Buffer: 50 mmol/L KH2PO4 (pH 7.4) containing 0.1 mg/ml of bovine serum albumin.

  • Incubation:

    • Substrate Test: Guanase (50 ng) was incubated with 50 µmol/L of guanine or 8-aminoguanine for 10 minutes.

    • Inhibition Test: Guanase (5 ng) was incubated with varying concentrations of guanine in the absence or presence of 8-aminoguanine (50 or 100 µmol/L) for 10 minutes at 30°C.

  • Reaction Termination: Reactions were stopped by heat inactivation.

  • Detection: The levels of guanine, xanthine, and 8-aminoguanine were determined by HPLC-UV analysis.

  • Data Analysis: For the inhibition assay, the rate of xanthine formation was determined, and the results were analyzed by non-linear regression using an equation for competitive inhibition.

Cross-Reactivity Profile with Other Nucleoside-Metabolizing Enzymes

Xanthine Oxidase

Studies have shown that 8-aminohypoxanthine, a structural analog of hypoxanthine, is metabolized by xanthine oxidase to 8-aminoxanthine. This indicates an interaction with the enzyme, though detailed kinetic parameters of inhibition by 8-aminoguanine have not been reported.

Adenosine Deaminase (ADA) and Inosine Monophosphate Dehydrogenase (IMPDH)

Extensive literature searches did not yield any direct evidence or quantitative data (Ki or IC50 values) to suggest that this compound or its primary metabolite, 8-aminoguanine, are significant inhibitors of adenosine deaminase or inosine monophosphate dehydrogenase. The primary mechanism of action of this compound appears to be highly specific to the inhibition of PNPase.

Conclusion

References

Validating Off-Target Effects of 8-Aminoguanosine Using Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Aminoguanosine and its alternatives, focusing on the validation of its off-target effects through genetic knockdown strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction to this compound and its Mechanism of Action

This compound is a purine analog that has garnered interest for its diverse physiological effects, including diuretic, natriuretic, and antihypertensive properties.[1] It is a prodrug that is rapidly converted in the systemic circulation to its active metabolite, 8-Aminoguanine.[2][3]

The primary and well-established molecular target of 8-Aminoguanine is Purine Nucleoside Phosphorylase (PNPase) .[1][4] By inhibiting PNPase, 8-Aminoguanine disrupts the purine salvage pathway, leading to an accumulation of PNPase substrates, primarily inosine and guanosine, and a reduction in its products, hypoxanthine and guanine. The subsequent increase in inosine levels is believed to mediate many of the renal effects of 8-Aminoguanine through the activation of A2B adenosine receptors, which enhances renal blood flow and excretory function.

However, not all effects of 8-Aminoguanine can be attributed to PNPase inhibition. For instance, its potassium-sparing (antikaliuretic) effect is thought to be independent of PNPase, suggesting the existence of off-target effects or pleiotropic actions. One potential off-target mechanism that has been proposed is the inhibition of Rac1. Validating these off-target effects is crucial for a complete understanding of the compound's safety and efficacy profile.

Comparison of this compound with Alternatives

Several other compounds, including other 8-aminopurines and a synthetic PNPase inhibitor, have been studied alongside 8-Aminoguanine, providing valuable comparative data.

Quantitative Data Summary

The following table summarizes the in vivo effects of 8-Aminoguanine and comparator compounds on renal function in rats.

CompoundDose (µmol/kg)Change in Urine VolumeChange in Sodium ExcretionChange in Potassium ExcretionChange in Glucose ExcretionPrimary Target(s)Reference
8-Aminoguanine 33.53.6-fold increase17.2-fold increase71.0% decrease12.2-fold increasePNPase, potential off-target (e.g., Rac1)
This compound 33.54-fold increase26.6-fold increase69.1% decrease12.1-fold increasePNPase (via conversion to 8-Aminoguanine)
9-Deazaguanine 67Similar increase to 8-AGSimilar increase to 8-AGNo significant changeSimilar increase to 8-AGPNPase
8-Aminoinosine 33.5Diuretic effectNatriuretic effectNo significant changeLess pronounced than 8-AGPNPase
8-Aminohypoxanthine 33.5Diuretic effectNatriuretic effectNo significant changeLess pronounced than 8-AGPNPase

8-AG refers to 8-Aminoguanine.

The following table summarizes the in vitro inhibitory activity of 8-aminopurines against recombinant PNPase.

CompoundInhibition Constant (Ki)SubstrateReference
8-Aminoguanine 2.8 µmol/LInosine
8-Aminoinosine Competitive substrate, metabolized to 8-aminohypoxanthineInosine
8-Aminohypoxanthine Potency similar to 8-aminoinosineInosine

Validating Off-Target Effects using Genetic Knockdown

While pharmacological inhibitors provide strong evidence, genetic knockdown offers a more direct approach to validate the on- and off-target effects of a compound. Here, we outline a proposed experimental workflow using siRNA to investigate the PNPase-independent effects of 8-Aminoguanine.

Experimental Workflow

experimental_workflow start Start: Select appropriate cell line (e.g., renal proximal tubule epithelial cells) transfection Transfect cells with: 1. siRNA targeting PNPase 2. Non-targeting control siRNA start->transfection validation Validate PNPase knockdown (qRT-PCR and Western Blot) transfection->validation treatment Treat transfected cells with: 1. Vehicle control 2. 8-Aminoguanine validation->treatment phenotypic_assay Phenotypic/Biochemical Assays (e.g., measure surrogate markers for potassium transport, Rac1 activity assay) treatment->phenotypic_assay analysis Data Analysis and Interpretation phenotypic_assay->analysis conclusion Conclusion on PNPase-dependency of observed effects analysis->conclusion signaling_pathway AG This compound (Prodrug) AG_active 8-Aminoguanine (Active Metabolite) AG->AG_active Metabolism PNPase PNPase AG_active->PNPase Inhibits Off_Target Potential Off-Target (e.g., Rac1) AG_active->Off_Target Inhibits? Inosine Inosine (Increased) PNPase->Inosine Leads to A2BR A2B Receptor Inosine->A2BR Activates Renal_Effects Diuresis, Natriuresis, Glucosuria A2BR->Renal_Effects Mediates K_Sparing Potassium Sparing (Antikaliuresis) Off_Target->K_Sparing Leads to logic_diagram observation Observation: 8-Aminoguanine causes Effect X knockdown Experiment: PNPase siRNA knockdown observation->knockdown outcome1 Outcome 1: Effect X is abolished or significantly reduced knockdown->outcome1 If outcome2 Outcome 2: Effect X persists knockdown->outcome2 If conclusion1 Conclusion: Effect X is PNPase-dependent (On-target) outcome1->conclusion1 conclusion2 Conclusion: Effect X is PNPase-independent (Off-target) outcome2->conclusion2

References

A Comparative Analysis of 8-Aminoguanosine, 8-Aminoinosine, and 8-Aminohypoxanthine in Renal Function and Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of three 8-aminopurine compounds: 8-Aminoguanosine, 8-aminoinosine, and 8-aminohypoxanthine. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules, particularly in the context of renal and cardiovascular diseases. This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key assays.

Introduction to 8-Aminopurines

8-Aminopurines are a class of compounds that have garnered significant interest for their pharmacological activities, primarily revolving around their ability to inhibit purine nucleoside phosphorylase (PNPase). This enzyme plays a crucial role in the purine salvage pathway, and its inhibition can lead to a rebalancing of the purine metabolome with potential therapeutic benefits. This guide focuses on a head-to-head comparison of this compound, 8-aminoinosine, and 8-aminohypoxanthine.

Mechanism of Action: A Shared Target with Divergent Pathways

The primary molecular target for all three compounds is purine nucleoside phosphorylase (PNPase). However, their interaction with the enzyme and subsequent metabolic fates differ, leading to distinct physiological effects.

This compound acts as a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1] 8-aminoguanine is a potent competitive inhibitor of PNPase.[2]

8-Aminoinosine exhibits a dual mechanism of action. It is a competitive substrate for PNPase and is metabolized to 8-aminohypoxanthine.[2] This metabolic product, 8-aminohypoxanthine, is also a competitive inhibitor of PNPase.[2] Therefore, 8-aminoinosine inhibits PNPase both directly as a competitive substrate and indirectly through its conversion to an inhibitory metabolite.[2]

8-Aminohypoxanthine directly acts as a competitive inhibitor of PNPase. It is also a metabolite of 8-aminoinosine and can be further metabolized by xanthine oxidase to 8-aminoxanthine, which also possesses diuretic and natriuretic properties.

The inhibition of PNPase by these compounds leads to an accumulation of its substrates, primarily inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The subsequent increase in renal interstitial inosine levels is a key event that triggers downstream signaling. Inosine can activate adenosine A2B receptors, leading to increased renal medullary blood flow and enhanced renal excretory function.

Comparative Performance: Quantitative Data

The following tables summarize the quantitative data from head-to-head comparative studies of these three 8-aminopurines.

Table 1: Inhibition of Recombinant Human Purine Nucleoside Phosphorylase (rhPNPase)
CompoundSubstrateInhibition Constant (Ki) in µmol/L (95% CI)
8-Aminoguanine (active form of this compound) Inosine2.8 (2.2–3.5)
8-Aminohypoxanthine Inosine28 (23–34)
8-Aminohypoxanthine Guanosine20 (14–29)
8-Aminoinosine Inosine35 (26–49)

CI: Confidence Interval

Table 2: In Vivo Effects on Renal Excretion in Rats (33.5 µmol/kg intravenous administration)
Parameter8-Aminoguanine8-Aminoinosine8-Aminohypoxanthine
Urine Volume Significant IncreaseSignificant IncreaseSignificant Increase
Sodium (Na+) Excretion Significant IncreaseSignificant Increase (less than 8-aminoguanine)Significant Increase
Glucose Excretion Significant IncreaseSignificant Increase (less than 8-aminoguanine and 8-aminohypoxanthine)Significant Increase (less than 8-aminoguanine)
Potassium (K+) Excretion Significant Decrease (Antikaliuresis)No Significant ChangeNo Significant Change

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversions and the downstream signaling cascade initiated by the inhibition of PNPase.

cluster_metabolism Metabolic Pathways of 8-Aminopurines This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism 8-Aminoinosine 8-Aminoinosine 8-Aminohypoxanthine 8-Aminohypoxanthine 8-Aminoinosine->8-Aminohypoxanthine PNPase PNPase PNPase 8-Aminoinosine->PNPase 8-Aminoguanine->PNPase 8-Aminoxanthine 8-Aminoxanthine 8-Aminohypoxanthine->8-Aminoxanthine Xanthine Oxidase (XO) 8-Aminohypoxanthine->PNPase XO XO

Figure 1. Metabolic conversion of 8-aminopurines and their interaction with PNPase.

cluster_signaling Downstream Signaling Cascade of PNPase Inhibition 8-Aminopurines 8-Aminopurines PNPase PNPase 8-Aminopurines->PNPase Inhibition Inosine Inosine PNPase->Inosine Blocks conversion to Hypoxanthine A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activation Renal_Blood_Flow Increased Renal Medullary Blood Flow A2B_Receptor->Renal_Blood_Flow Renal_Excretion Enhanced Renal Excretory Function (Diuresis, Natriuresis, Glucosuria) Renal_Blood_Flow->Renal_Excretion

Figure 2. Signaling pathway initiated by PNPase inhibition leading to enhanced renal function.

Experimental Protocols

In Vitro Assessment of PNPase Inhibition

Objective: To determine the inhibitory potency (Ki) of 8-aminopurines on recombinant human PNPase (rhPNPase).

Materials:

  • Recombinant human PNPase (rhPNPase)

  • Inosine (substrate)

  • Guanosine (substrate)

  • 8-aminoguanine, 8-aminohypoxanthine, 8-aminoinosine (inhibitors)

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (KH2PO4), pH 7.4

  • High-performance liquid chromatography (HPLC) system with UV detection

Protocol:

  • Prepare a reaction mixture containing 50 mmol/L KH2PO4 buffer (pH 7.4), 0.1 mg/ml BSA, and varying concentrations of the substrate (inosine or guanosine, typically 100–2000 µmol/L).

  • Add the 8-aminopurine inhibitor at various concentrations (e.g., 25, 50, 100 µmol/L).

  • Initiate the reaction by adding a low concentration of rhPNPase (e.g., 1 ng per 50 µl reaction volume) to ensure linear initial reaction velocities.

  • Incubate the reaction mixture at 30°C for a short duration (e.g., 10 minutes).

  • Stop the reaction and analyze the formation of the product (hypoxanthine from inosine or guanine from guanosine) using HPLC with UV absorbance detection.

  • Fit the data to a competitive inhibition model to calculate the inhibition constant (Ki).

In Vivo Assessment of Renal Excretory Function in Rats

Objective: To evaluate the effects of 8-aminopurines on urine volume, and sodium, glucose, and potassium excretion in an animal model.

Animals:

  • Male Sprague-Dawley rats.

Protocol:

  • Anesthetize the rats (e.g., with Inactin, 90 mg/kg, intraperitoneally) and place them on an isothermal pad to maintain body temperature.

  • Surgically prepare the animals for urine collection from a ureter.

  • Collect baseline urine for a defined period (e.g., 30 minutes, Period 1).

  • Administer the test compound (8-aminoguanine, 8-aminoinosine, or 8-aminohypoxanthine) intravenously at a specified dose (e.g., 33.5 µmol/kg).

  • Collect urine over subsequent time periods (e.g., 40-70 minutes for Period 2, and 85-115 minutes for Period 3).

  • Measure the volume of the collected urine.

  • Analyze the urine samples for sodium and potassium concentrations (e.g., using flame photometry) and glucose concentration.

  • To confirm in vivo PNPase inhibition, measure the urinary concentrations of PNPase substrates (guanosine, inosine) and products (guanine, hypoxanthine) using UPLC-MS/MS.

  • Calculate and compare the excretion rates of urine, sodium, glucose, and potassium across the different treatment groups and time periods.

Conclusion

This compound (via its active metabolite 8-aminoguanine), 8-aminoinosine, and 8-aminohypoxanthine are all effective inhibitors of PNPase that induce diuresis, natriuresis, and glucosuria. Key differences in their pharmacological profiles have been identified:

  • Potency: 8-aminoguanine is the most potent PNPase inhibitor among the group.

  • Glucosuria: The glucosuric effect is most pronounced with 8-aminoguanine, followed by 8-aminohypoxanthine and then 8-aminoinosine.

  • Potassium Excretion: A significant distinction is the antikaliuretic (potassium-sparing) effect of 8-aminoguanine, which is not observed with 8-aminoinosine or 8-aminohypoxanthine. This suggests an additional mechanism of action for 8-aminoguanine independent of PNPase inhibition.

These findings suggest that for therapeutic applications requiring potent diuresis, natriuresis, and glucosuria, particularly with a potassium-sparing effect, this compound (as a prodrug for 8-aminoguanine) would be the preferred candidate. Conversely, if diuresis and natriuresis are desired without significant glucosuria or effects on potassium levels, 8-aminohypoxanthine or 8-aminoinosine may be more suitable options. Further research into the pleiotropic actions of these compounds is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 8-Aminoguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 8-Aminoguanosine must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety and Handling Precautions:

This compound is a combustible solid. Therefore, it is crucial to avoid dust formation and keep it away from all sources of ignition.[1] When handling this compound, personal protective equipment, including chemical-impermeable gloves, should be worn to avoid contact with skin and eyes.[1] Handling should occur in a well-ventilated area.[1] Discharge of this compound into the environment must be strictly avoided.

Hazardous Waste Classification and Data

While this compound is not classified as an acutely hazardous "P-list" waste by the EPA, it is categorized as a combustible solid and carries a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. Proper containment and disposal are therefore mandatory.

ParameterValueSource
Physical State Solid Powder
Color White to brown
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) 3 (Highly hazardous to water)

Procedural Guidance for Disposal

The primary method for the disposal of this compound is to collect and arrange for disposal through an approved waste disposal plant.

Experimental Protocol: Standard Laboratory Disposal of Solid Chemical Waste

This protocol outlines the standard operating procedure for the disposal of solid, non-acutely hazardous chemical waste such as this compound.

  • Segregation: Keep this compound waste separate from other waste streams, particularly incompatible materials.

  • Containerization:

    • Place solid this compound waste into a suitable, dedicated, and clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.

    • If reusing a container, ensure any previous labels are completely removed or defaced.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: 3868-32-4.

      • The associated hazards (e.g., "Combustible Solid").

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, away from ignition sources, and prevents environmental release.

  • Disposal:

    • Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other disposable PPE grossly contaminated with this compound should be collected in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers: While not a P-listed waste, it is good practice to triple rinse empty this compound containers with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed, dry container can then be disposed of according to institutional guidelines, often in the regular trash after defacing the label.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Solid this compound Waste D Place in Labeled, Sealed Hazardous Waste Container A->D B Contaminated PPE (Gloves, etc.) B->D C Empty this compound Container E Triple Rinse with Suitable Solvent C->E G Store in Designated Satellite Accumulation Area D->G F Collect Rinsate in Labeled Liquid Waste Container E->F H Dispose of Rinsed Container (Deface Label) E->H F->G I Arrange for Pickup by EHS/Licensed Contractor G->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Aminoguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety, logistical, and operational guidance for the handling of 8-Aminoguanosine, a potent inhibitor of purine nucleoside phosphorylase. By offering clear, procedural information, we aim to be your preferred resource for laboratory safety, fostering a deep trust that extends beyond the product itself.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting to protect against dust and splashes.
Skin Protection Chemical Impermeable GlovesWhile specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling laboratory chemicals. Double gloving may be appropriate for extended handling.
Fire/Flame Resistant and Impervious ClothingA lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection Not typically requiredTo be used if handling large quantities or if there is a risk of aerosol formation. Work in a well-ventilated area or under a chemical fume hood.

Note: Always handle this compound in a well-ventilated place and avoid the formation of dust and aerosols.

II. First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

III. Quantitative Data

Property Value Source
Molecular Weight 298.26 g/mol --INVALID-LINK--
Solubility DMSO: 1 mg/mL (warmed)--INVALID-LINK--
Water: 2 mg/mL (warmed)--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
Permissible Exposure Limit (PEL) Not established-
LD50 (Lethal Dose, 50%) Not available-

IV. Experimental Protocol: Testing the Diuretic Effect of this compound in a Rat Model

This section provides a detailed methodology for a key experiment involving this compound.

Objective: To determine the diuretic, natriuretic, and glucosuric effects of this compound in an anesthetized rat model.

Materials:

  • This compound

  • Vehicle (0.9% saline containing 0.03 N HCl)

  • Anesthetic (e.g., Inactin)

  • Male Sprague-Dawley rats

  • Surgical instruments

  • Catheters (for jugular vein, carotid artery, and ureter)

  • Infusion pump

  • Metabolic cages for urine collection

  • Analytical equipment for measuring sodium, potassium, and glucose in urine (e.g., flame photometer, colorimetric assay kits)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a surgical board. Cannulate the jugular vein for intravenous administration, the carotid artery for blood pressure monitoring, and the left ureter for urine collection.

  • Stabilization: Allow the animal to stabilize for a period of at least 60 minutes.

  • Baseline Measurement: Collect a baseline urine sample over a 30-minute period.

  • Administration of this compound: Administer this compound intravenously at a dose of 33.5 µmol/kg. The compound should be dissolved in the vehicle. A control group should receive only the vehicle.

  • Post-treatment Urine Collection: Collect urine in 30-minute intervals for a total of at least 90 minutes post-administration.

  • Sample Analysis: Measure the volume of each urine sample. Analyze the urine for sodium, potassium, and glucose concentrations.

  • Data Analysis: Compare the urine volume, sodium excretion, potassium excretion, and glucose excretion rates between the baseline and post-treatment periods, as well as between the this compound treated group and the vehicle control group.

V. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

8-Aminoguanosine_Signaling_Pathway This compound This compound 8-Aminoguanine 8-Aminoguanine This compound->8-Aminoguanine Metabolism PNPase Purine Nucleoside Phosphorylase (PNPase) 8-Aminoguanine->PNPase Inhibition Inosine_Increase ↑ Inosine PNPase->Inosine_Increase Leads to A2B_Receptor Adenosine A2B Receptor Activation Inosine_Increase->A2B_Receptor Renal_Effects ↑ Renal Medullary Blood Flow Diuresis, Natriuresis, Glucosuria A2B_Receptor->Renal_Effects Metabolism Metabolism Inhibition Inhibition Leads_to Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Stabilization Stabilization Period (60 min) Animal_Prep->Stabilization Baseline Baseline Urine Collection (30 min) Stabilization->Baseline Treatment Administer This compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Urine Collection (Multiple Intervals) Treatment->Post_Treatment Analysis Urine Analysis (Volume, Na+, K+, Glucose) Post_Treatment->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo testing.

VI. Operational and Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.

Operational Plan for Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered. If working with a powder, use a fume hood.

  • Weighing and Solution Preparation: When weighing the solid compound, do so in a fume hood or a designated area with minimal air currents to avoid dispersal of the powder. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handling Solutions: Use appropriate glassware and handle solutions with care to avoid spills. Clearly label all containers with the compound name, concentration, date, and your initials.

  • Post-handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.

Disposal Plan: Given its biological activity, this compound waste should be handled with the same level of precaution as chemotherapy waste.

  • Segregation: Do not mix this compound waste with regular laboratory trash. All items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered contaminated waste.

  • Solid Waste:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, vials) in a designated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container.

    • The label should read "Hazardous Chemical Waste" and specify "this compound" and the solvent used.

    • Do not dispose of liquid waste containing this compound down the drain.

  • Disposal Procedure:

    • Store the sealed waste containers in a designated and secure area until they are collected by your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for hazardous waste pickup.

    • The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste disposal company.

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。